MANGIFERIN
Description
Properties
CAS No. |
13201-09-7 |
|---|---|
Molecular Formula |
MoNiO4 |
Origin of Product |
United States |
Foundational & Exploratory
Mangiferin's Neuroprotective Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangiferin (B1668620), a naturally occurring polyphenol primarily found in the mango tree (Mangifera indica), has garnered significant scientific interest for its diverse pharmacological activities, particularly its neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action in neuronal cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its antioxidant, anti-inflammatory, and anti-apoptotic properties. The information presented herein is supported by a robust collection of preclinical data, summarized for clarity and practical application in a laboratory setting.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several key signaling pathways involved in neuronal survival, inflammation, and oxidative stress response.[1][3] The primary mechanisms include the modulation of the PI3K/Akt, NF-κB, Nrf2, and MAPK signaling pathways.[1][4][5]
Antioxidant and Oxidative Stress Reduction
Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases.[6] this compound demonstrates potent antioxidant properties by directly scavenging free radicals and by activating endogenous antioxidant defense systems.[6][7]
Key Effects on Oxidative Stress Markers:
-
Reduction of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA): this compound treatment has been shown to significantly decrease the levels of ROS and MDA, a marker of lipid peroxidation, in neuronal cells subjected to oxidative insults.[8][9][10]
-
Enhancement of Endogenous Antioxidants: The compound upregulates the expression and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[10][11][12]
| Parameter | Model | Treatment | Effect | Reference |
| ROS | Hypoxia-Ischemia (HI) in rats | This compound | Reduced levels | [8] |
| MDA | HI in rats | This compound | Reduced levels | [8] |
| GSH | HI in rats | This compound | Increased levels | [8] |
| SOD, CAT, GSH | 3-Nitropropionic acid-induced Huntington's disease model in rats | This compound (10 and 20 mg/kg) | Increased activities/levels | [10] |
| MDA | 3-Nitropropionic acid-induced Huntington's disease model in rats | This compound (10 and 20 mg/kg) | Decreased levels | [10] |
| ROS, MDA | Cerebral ischemia-reperfusion in rats | This compound | Decreased levels | [13] |
| GSH, SOD | Cerebral ischemia-reperfusion in rats | This compound | Increased levels | [13] |
Anti-inflammatory Action
Neuroinflammation, often mediated by activated microglia, plays a critical role in the progression of neurodegenerative disorders.[11] this compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators.[14][15]
Key Effects on Inflammatory Markers:
-
Inhibition of NF-κB Signaling: this compound suppresses the activation of the NF-κB pathway, a key regulator of inflammation. It achieves this by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[14]
-
Reduction of Pro-inflammatory Cytokines and Enzymes: Treatment with this compound leads to a significant decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15][16]
-
Modulation of Microglial Activation: this compound can inhibit the activation of microglia, the primary immune cells of the central nervous system, thereby reducing the release of inflammatory mediators.[11][17]
| Parameter | Model | Treatment | Effect | Reference |
| TNF-α, IL-1β, iNOS, COX-2 | Middle Cerebral Artery Occlusion (MCAO) in mice | This compound (5 and 20 mg/kg) | Reduced expression | [14] |
| Phosphorylation of IκBα | MCAO in mice | This compound (5 and 20 mg/kg) | Inhibited | [14] |
| Nuclear NF-κB p65 | MCAO in mice | This compound (5 and 20 mg/kg) | Reduced expression | [14] |
| TNF-α, IL-1β, IL-6 | 3-Nitropropionic acid-induced Huntington's disease model in rats | This compound (10 and 20 mg/kg) | Decreased levels | [10] |
| IL-6, IL-1β, TNF-α | Cerebral ischemia-reperfusion in rats | This compound | Downregulated | [13] |
| TNF-α, TNF-R1, NF-κB, iNOS, COX-2 | Stress-induced neuroinflammation in rats | This compound (15, 30, and 60 mg/kg) | Prevented increase | [16] |
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a hallmark of neuronal loss in neurodegenerative conditions. This compound protects neurons from apoptosis by modulating the expression of key apoptotic and anti-apoptotic proteins.[8][18]
Key Effects on Apoptotic Markers:
-
Regulation of Bcl-2 Family Proteins: this compound has been shown to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]
-
Inhibition of Caspase Activation: It inhibits the activation of caspases, particularly cleaved caspase-3, a key executioner of apoptosis.[8][18]
-
PI3K/Akt Pathway Activation: this compound activates the PI3K/Akt signaling pathway, which is known to promote cell survival and inhibit apoptosis.[8] Phosphorylated Akt can inactivate pro-apoptotic proteins like GSK-3β and Bad.[8]
| Parameter | Model | Treatment | Effect | Reference |
| Cleaved caspase-3 | Hypoxia-Ischemia (HI) in rats | This compound (50, 100, or 200 mg/kg) | Reduced expression | [8] |
| Neuronal apoptosis (TUNEL assay) | HI in rats | This compound (50, 100, or 200 mg/kg) | Inhibited | [8] |
| Caspase-3, -8, -9 | Aluminum maltolate-induced apoptosis in SH-SY5Y cells | This compound (10 & 15 µM) | Dose-dependent inhibition | [18] |
| Cell Viability | Lipopolysaccharide (LPS)-exposed neurons | This compound (20 and 40 µmol/L) | Improved | [19] |
| Apoptosis Rate | LPS-exposed neurons | This compound (20 and 40 µmol/L) | Reversed increase | [19] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are orchestrated through its influence on complex signaling networks. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for investigating this compound's effects.
Caption: this compound activates the PI3K/Akt pathway, promoting neuronal survival.
Caption: this compound inhibits the NF-κB pathway, reducing neuroinflammation.
Caption: this compound activates the Nrf2 pathway, enhancing antioxidant defenses.
Caption: A typical workflow for studying this compound's neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols frequently cited in the study of this compound's neuroprotective effects.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Induce neuronal damage with a neurotoxin (e.g., H₂O₂, 6-OHDA) with or without this compound pre-treatment for a specified duration.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
-
Western Blotting for Protein Expression
-
Principle: Detects specific proteins in a sample of tissue homogenate or cell lysate.
-
Procedure:
-
Lyse cells or tissues to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-NF-κB p65, anti-Nrf2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.
-
Procedure:
-
Treat neuronal cells with a neurotoxin and/or this compound.
-
Load the cells with the DCFH-DA probe.
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: A plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β).
-
Add cell culture supernatants or tissue lysates to the wells.
-
Wash the wells and add a detection antibody that is also specific for the cytokine.
-
Add an enzyme-conjugated secondary antibody.
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Measure the absorbance of the colored product using a microplate reader.
-
Determine the concentration of the cytokine by comparing the absorbance to a standard curve.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Principle: Detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Fix and permeabilize the cells or tissue sections.
-
Incubate with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualize the fluorescently labeled apoptotic cells using fluorescence microscopy.
-
Quantify the number of TUNEL-positive cells to determine the apoptotic index.
-
Conclusion and Future Directions
The evidence strongly supports the neuroprotective potential of this compound, highlighting its ability to counteract oxidative stress, neuroinflammation, and apoptosis in neuronal cells. Its multifaceted mechanism of action, involving the modulation of several key signaling pathways, makes it a promising candidate for the development of novel therapeutics for a range of neurodegenerative disorders.[1][14]
Future research should focus on several key areas to translate these preclinical findings into clinical applications. Firstly, studies are needed to enhance the bioavailability and blood-brain barrier permeability of this compound, which are known limitations.[1] The development of novel drug delivery systems, such as nanoparticle-based formulations, could address this challenge.[1] Secondly, while numerous in vitro and in vivo animal studies have demonstrated its efficacy, well-designed clinical trials are essential to validate its therapeutic potential in humans.[1] Finally, further investigation into the synergistic effects of this compound with existing neuroprotective agents could open new avenues for combination therapies.
References
- 1. Polyphenolic protection: the role of this compound in mitigating neurodegeneration and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Alleviates Postpartum Depression–Like Behaviors by Inhibiting MAPK Signaling in Microglia [frontiersin.org]
- 6. Neuroprotection of this compound against oxidative damage via arousing Nrf2 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Potentiates Neuroprotection by Isoflurane in Neonatal Hypoxic Brain Injury by Reducing Oxidative Stress and Activation of Phosphatidylinositol-3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Morin Attenuate Oxidative Stress, Mitochondrial Dysfunction, and Neurocytotoxicity, Induced by Amyloid Beta Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroprotective potency of this compound against 3-nitropropionic acid induced Huntington’s disease-like symptoms in rats: possible antioxidant and anti-inflammatory mechanisms [frontiersin.org]
- 11. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of this compound on memory impairment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound mitigates neurological deficits and ferroptosis via NRF2/ARE pathway activation in cerebral ischemia-reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts neuroprotective effects against focal cerebral ischemia in mice by regulating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound decreases inflammation and oxidative damage in rat brain after stress - ProQuest [proquest.com]
- 16. This compound decreases inflammation and oxidative damage in rat brain after stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural polyphenol this compound delays neuronal cell senescence by inhibiting neuroinflammation mediated by microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound attenuates lipopolysaccharide-induced neuronal injuries in primary cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Mangiferin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangiferin (B1668620), a C-glucosylxanthone, has garnered significant attention in the scientific community for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound across various plant species. It is designed to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering. The guide details the enzymatic steps, key intermediates, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that combines two major metabolic routes: the shikimate pathway and the acetate-malonate pathway . This convergence leads to the formation of a xanthone (B1684191) scaffold, which is subsequently glycosylated to yield this compound.[1][2]
The pathway can be broadly divided into two main stages:
-
Formation of the Xanthone Aglycone (Norathyriol): This stage begins with precursors from primary metabolism and culminates in the synthesis of the core xanthone structure.
-
C-Glycosylation of the Xanthone Core: In the final step, a glucose moiety is attached to the xanthone aglycone via a carbon-carbon bond to form this compound.
Formation of the Xanthone Aglycone: Norathyriol (B23591)
The formation of the xanthone ring system is initiated by the condensation of intermediates derived from the shikimate and acetate-malonate pathways.[2]
-
From the Shikimate Pathway: The aromatic amino acid L-phenylalanine serves as the primary precursor from the shikimate pathway. Through a series of enzymatic reactions, L-phenylalanine is converted to p-coumaroyl-CoA .[3]
-
From the Acetate-Malonate Pathway: Malonyl-CoA , derived from acetyl-CoA, provides the second precursor.
-
Benzophenone (B1666685) Synthase Activity: A key enzyme, benzophenone synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA (derived from p-coumaroyl-CoA) with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone .[4][5]
-
Hydroxylation and Cyclization: The benzophenone intermediate undergoes further hydroxylation and subsequent intramolecular oxidative cyclization to form the xanthone core. The immediate precursor to this compound's aglycone is 1,3,6,7-tetrahydroxyxanthone , also known as norathyriol .[2][6]
The following diagram illustrates the upstream pathway leading to the formation of the xanthone core.
C-Glycosylation: The Final Step to this compound
The defining step in this compound biosynthesis is the attachment of a glucose molecule to the C2 position of norathyriol. This reaction is catalyzed by a specific type of UDP-glycosyltransferase (UGT) , namely a C-glycosyltransferase (CGT) .[7]
-
Enzyme: A novel benzophenone C-glycosyltransferase, designated MiCGT , has been identified and characterized from Mangifera indica. This enzyme is responsible for the regio- and stereospecific C-glycosylation of xanthones.[7]
-
Substrates: The primary substrates for this reaction are the xanthone aglycone (e.g., norathyriol or maclurin) and a sugar donor, typically UDP-glucose .[7]
-
Reaction: MiCGT catalyzes the transfer of the glucose moiety from UDP-glucose to the C2 position of the xanthone acceptor, forming a stable C-C bond and releasing UDP.
The diagram below outlines this final, crucial step.
Plant Species and Tissue Distribution
This compound is not exclusive to mangoes (Mangifera indica) and has been identified in a variety of other plant species, indicating a conserved biosynthetic pathway.
| Plant Family | Genus/Species | Plant Part(s) with this compound |
| Anacardiaceae | Mangifera indica (Mango) | Leaves, bark, fruit peel, seed kernel[8][9] |
| Asparagaceae | Anemarrhena asphodeloides | Rhizomes[10] |
| Iridaceae | Iris domestica | Aerial parts |
| Gentianaceae | Gentiana species | Aerial parts[1] |
Quantitative Data on this compound Biosynthesis
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the efficiency and regulation of the biosynthetic pathway.
Enzyme Kinetics of Mangifera indica C-Glycosyltransferase (MiCGT)
The kinetic parameters of the characterized MiCGT from Mangifera indica provide insight into its substrate preference and catalytic efficiency.[7]
| Substrate | Km (µM) | kcat (s⁻¹) |
| Maclurin | 47 | 1.6 |
| Norathyriol | 159.2 | 0.8 |
Data sourced from Chen et al. (2015).[7]
This compound Content in Mangifera indica
The concentration of this compound varies significantly between different cultivars and plant tissues.
| Cultivar | Plant Part | This compound Content (mg/g dry weight) |
| Lvpimang (LPM) | Fruit Peel | 7.49 |
| Zill | Fruit Peel | 0.67 |
| Tommy Atkins | Fruit Peel | 0.85 |
| Young Leaves | - | 88.0 |
| Mature Leaves | - | 63.0 |
Data compiled from various sources.[11]
Regulation of this compound Biosynthesis
The biosynthesis of this compound, like other secondary metabolites, is tightly regulated at the genetic level. Transcription factors play a pivotal role in controlling the expression of biosynthetic genes.
-
MYB Transcription Factors: Studies on Mangifera indica have identified a large family of UDP-glycosyltransferase (UGT) genes, with cis-element analysis of their promoter regions revealing binding sites for MYB transcription factors . This suggests that MYB proteins are involved in the regulation of these glycosylation steps.[12] While the specific MYB regulators of this compound biosynthesis are yet to be fully elucidated, research on the regulation of anthocyanin biosynthesis in mango by the R2R3-MYB transcription factor MiMYB1 provides a strong model for how such regulation might occur.[8][13]
The following diagram illustrates the proposed regulatory relationship.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the this compound biosynthetic pathway.
Heterologous Expression and Purification of C-Glycosyltransferase (MiCGT)
Objective: To produce and purify active MiCGT for in vitro characterization. This protocol is based on general methods for heterologous expression of plant glycosyltransferases.[2][14]
Workflow Diagram:
Methodology:
-
Cloning: The coding sequence of MiCGT is amplified from M. indica cDNA and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Culture and Induction: Transformed cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubating at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
Purification: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The His-tagged MiCGT is purified from the soluble fraction using Ni-NTA affinity chromatography.
-
Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for MiCGT Activity
Objective: To determine the catalytic activity and kinetic parameters of the purified MiCGT. This protocol is synthesized from the characterization of MiCGT and general glycosyltransferase assays.[7][15][16]
Methodology:
-
Reaction Mixture: A typical reaction mixture (e.g., 50 µL) contains:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Acceptor substrate (e.g., 1 mM norathyriol or maclurin, dissolved in DMSO)
-
Sugar donor (e.g., 2 mM UDP-glucose)
-
Purified MiCGT enzyme (1-5 µg)
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by adding an equal volume of methanol (B129727) or by heat inactivation.
-
Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC). The formation of this compound is monitored by its absorbance at a specific wavelength (e.g., 258 nm) and quantified by comparing its peak area to a standard curve.
-
Kinetic Analysis: To determine Km and kcat values, the reaction is performed with varying concentrations of one substrate while keeping the other saturated. The initial reaction velocities are then plotted against substrate concentrations and fitted to the Michaelis-Menten equation.
Quantification of this compound and Precursors in Plant Tissues
Objective: To extract and quantify this compound and its precursors (e.g., norathyriol) from plant material.
Workflow Diagram:
Methodology:
-
Sample Preparation: Fresh plant material is frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a suitable solvent, such as 70% methanol, often assisted by sonication to improve extraction efficiency.
-
Clarification: The extract is centrifuged to pellet cell debris, and the supernatant is filtered through a 0.22 µm syringe filter.
-
HPLC Analysis: The filtered extract is analyzed by reverse-phase HPLC with UV or mass spectrometry (MS) detection.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Detection: this compound and its precursors can be detected by their characteristic UV absorbance spectra or by their specific mass-to-charge ratios in MS.
-
-
Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from authentic standards.
Future Perspectives and Applications
A thorough understanding of the this compound biosynthetic pathway opens up several avenues for future research and application:
-
Metabolic Engineering: The identification of the key biosynthetic genes, particularly MiCGT, allows for the metabolic engineering of microorganisms (e.g., E. coli, Saccharomyces cerevisiae) or other plants for the heterologous production of this compound. This could provide a sustainable and scalable source of this valuable compound.
-
Drug Discovery: The enzymatic platform using MiCGT can be employed for the chemoenzymatic synthesis of novel C-glycosides by exploring the substrate promiscuity of the enzyme. This could lead to the generation of new drug candidates with improved pharmacological properties.[7]
-
Crop Improvement: Understanding the regulatory mechanisms of this compound biosynthesis can aid in the development of mango cultivars with enhanced this compound content through marker-assisted selection or genetic modification, thereby increasing their nutritional and medicinal value.
Conclusion
The biosynthesis of this compound is a fascinating example of the intricate metabolic networks present in plants. The pathway, originating from primary metabolism and culminating in a specific C-glycosylation event, is now being unraveled at the molecular and biochemical levels. This technical guide has provided a comprehensive overview of the current knowledge, from the core enzymatic reactions to the regulatory networks and experimental methodologies. As research continues to identify and characterize the full suite of enzymes and regulatory factors involved in this compound biosynthesis across different plant species, new opportunities for the sustainable production and therapeutic application of this remarkable natural product will undoubtedly emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Enzymatic Synthesis of Acylphloroglucinol 3-C-Glucosides from 2-O-Glucosides using a C-Glycosyltransferase from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the Catalytic Promiscuity of a Regio- and Stereospecific C-Glycosyltransferase from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The R2R3-MYB transcription factor MiMYB1 regulates light dependent red coloration of ‘Irwin’ mango fruit skin [agris.fao.org]
- 9. Frontiers | Critical Review of Plant Cell Wall Matrix Polysaccharide Glycosyltransferase Activities Verified by Heterologous Protein Expression [frontiersin.org]
- 10. Comprehensive Profiling of this compound Metabolites In Vivo and In Vitro Based on the “Drug Metabolite Clusters” Analytical Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Transcriptome and genome-wide analysis of the mango glycosyltransferase family involved in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Mangiferin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangiferin (B1668620), a C-glucosylxanthone primarily found in the mango tree (Mangifera indica), has garnered significant attention for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antidiabetic activities.[1][2] However, its therapeutic potential is often limited by poor bioavailability.[1] This has spurred research into the discovery and synthesis of novel this compound derivatives with enhanced efficacy and pharmacokinetic profiles. This technical guide provides an in-depth overview of the methodologies for discovering and isolating novel this compound derivatives from natural sources, presenting quantitative data for comparative analysis, and detailing the molecular signaling pathways through which they exert their effects.
Discovery and Isolation of Novel this compound Derivatives
The discovery of novel this compound derivatives primarily involves the exploration of various plant species known to produce xanthones, such as those from the Gentianaceae and Anacardiaceae families.[3][4] The general workflow for the discovery and isolation of these compounds is outlined below.
Experimental Workflow for Isolation
References
A Technical Guide to the Natural Sources and Quantitative Analysis of Mangiferin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mangiferin (B1668620), a naturally occurring C-glucosylxanthone with significant therapeutic potential. We delve into its primary botanical origins, present a comparative quantitative analysis of its content across various sources, and offer detailed experimental protocols for its extraction and quantification. Furthermore, this guide illustrates key molecular pathways influenced by this compound and outlines typical analytical workflows to support research and development efforts.
Natural Sources of this compound
This compound is a prominent bioactive compound found predominantly in tropical and subtropical plants. While it was first isolated from Mangifera indica (the mango tree), its presence has been confirmed in numerous other plant families and species.[1][2] The concentration of this compound varies significantly depending on the plant species, the specific part of the plant, its developmental stage (e.g., young vs. mature leaves), and geographical location.[3][4][5]
The most significant and widely studied sources include:
-
Mangifera indica (Mango): This is the most abundant and commercially viable source of this compound. It is found in substantial quantities in the leaves, stem bark, fruit peels, and seed kernels.[1][6][7] Young leaves, in particular, have been noted to contain exceptionally high concentrations.[4][5]
-
Salacia Species: Several species within the Salacia genus, such as S. chinensis, S. oblonga, and S. reticulata, are used in traditional medicine for their anti-diabetic properties, which are largely attributed to this compound. The roots of these plants are a primary source.[8][9][10]
-
Anemarrhena asphodeloides: The rhizomes of this plant, used in traditional Chinese medicine, are a well-documented source of this compound.[1][11][12]
-
Coffea Species (Coffee): this compound has been identified in the leaves of coffee plants, such as Coffea arabica.[1][14]
-
Other Sources: this compound is also found in species like Bombax ceiba, Iris unguicularis, and Asplenium montanum.[1][3]
Quantitative Analysis of this compound
Accurate quantification of this compound is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Comparative this compound Content in Natural Sources
The following tables summarize the quantitative analysis of this compound from various botanical sources as reported in scientific literature.
Table 1: this compound Content in Mangifera indica
| Plant Part | Variety/Condition | This compound Content | Analytical Method | Reference |
| Young Leaves | Not specified | 8.8% w/w | HPLC | [4] |
| Matured Leaves | Not specified | 6.3% w/w | HPLC | [4] |
| Leaves | 'Ladvo' | 47.02 mg/g | HPLC-DAD | [5] |
| Leaves | 'Jahangir' | 38.71 mg/g | HPLC-DAD | [5] |
| Leaves | 'Batli' | 1.04 mg/g | HPLC-DAD | [5] |
| Leaves | 'Chausa' | 3.00 g / 100g (dry) | HPLC-DAD | [15] |
| Leaves | 'Dashahri' | 0.96 g / 100g (dry) | HPLC-DAD | [15] |
| Stem Bark | Methanolic Extract | 106.6 mg/g | HPTLC | [16] |
| Seed Kernel | Not specified | ~42 mg/kg | Not specified | [6] |
| Fruit Peel | Not specified | ~1690 mg/kg | Not specified | [6] |
| Fruit Pulp | Not specified | ~4 mg/kg | Not specified | [6] |
Table 2: this compound Content in Salacia Species
| Species | Plant Part | This compound Content (mg/g of dry root) | Analytical Method | Reference |
| S. brunoniana | Root | 2.586 mg/g | HPLC | [8] |
| S. beddomei | Root | 2.195 mg/g | HPLC | [8] |
| S. chinensis | Root | 1.57 mg/g | HPLC | [8] |
| S. fruticosa | Root | 1.055 mg/g | HPLC | [8] |
| S. oblonga | Root | 0.305 mg/g | HPLC | [8] |
| S. reticulata | Root (Water Extract) | 0.9 - 2.3% | HPLC | [9] |
Table 3: this compound Content in Other Sources
| Species | Plant Part | This compound Content | Analytical Method | Reference |
| Anemarrhena asphodeloides | Rhizome (n-butanol:water extract) | 292.8 mg (from extract) | HSCCC & HPLC-DAD | [11] |
| Coffea arabica | Old Leaves | 1.128% w/w | TLC-Densitometry | [14] |
| Coffea arabica | Young Leaves | 0.830% w/w | TLC-Densitometry | [14] |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound, synthesized from multiple cited sources.
Extraction Protocols
The choice of solvent and extraction method significantly impacts the yield of this compound.
-
Objective: To extract this compound from plant material for quantification.
-
Sample Preparation: Plant materials (leaves, bark, roots) are air-dried or freeze-dried and ground into a fine powder to increase the surface area for extraction.[4][17]
-
Solvent Selection:
-
High Polarity Solvents: Methanol (B129727), particularly aqueous methanol (e.g., 70% methanol), is highly effective for extracting this compound due to its polar glycosidic nature.[16][18]
-
Other Solvents: Ethanol and solvent mixtures like ethanol-methanol-acetone have also been used.[4][17] Continuous hot percolation with solvents of increasing polarity (petroleum ether, chloroform, then methanol) can be used for fractionation.[19]
-
-
Extraction Techniques:
-
Sonication: A powdered plant sample is mixed with the chosen solvent (e.g., 70% methanol) and subjected to ultrasonic waves for a specified period (e.g., 30 minutes). This method is rapid and efficient.[18]
-
Maceration/Percolation: The plant powder is soaked in the solvent for an extended period (hours to days), often with agitation. The resulting extract is then filtered.[20]
-
Reflux/Soxhlet Extraction: The powdered material is continuously extracted with a boiling solvent, which is a more exhaustive but potentially thermally degrading method.
-
-
Post-Extraction Processing: The crude extract is typically filtered (e.g., through a 0.22 or 0.45 µm membrane filter) before analytical injection to remove particulate matter.[18][21] The filtrate may be concentrated under reduced pressure if necessary.
Quantitative Analysis Methodologies
RP-HPLC is the most widely used method for the accurate quantification of this compound.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[18][21]
-
Stationary Phase (Column): A C18 column (e.g., Kinetex XB-C18, Phenomenex Luna C18, Hypersil BDS C-18) is standard.[18][19][21]
-
Mobile Phase: Isocratic or gradient elution is used. Common mobile phases are mixtures of an acidified aqueous solution and an organic solvent.
-
Example 1 (Isocratic): 0.1% Formic acid in water: Acetonitrile (B52724) (87:13 v/v).[21]
-
Example 2 (Isocratic): 0.5% Acetic acid in water: Methanol (75:25 v/v).[18]
-
Example 3 (Isocratic): Methanol: Orthophosphoric acid (65:35 v/v).[19][22]
-
-
Flow Rate: Typically set between 1.0 and 1.5 mL/min.[19][21]
-
Detection Wavelength: this compound shows maximum absorbance around 256-258 nm or 320 nm. Detection is commonly performed at one of these wavelengths.[18][21]
-
Standard Preparation: A stock solution of pure this compound reference standard is prepared in a suitable solvent (e.g., 70% methanol) at a known concentration (e.g., 500 ppm).[21] A series of working standards are prepared by diluting the stock solution to create a calibration curve (e.g., 20-120 µg/mL).[5]
-
Quantification: The concentration of this compound in the sample extract is determined by comparing its peak area to the linear regression equation derived from the calibration curve of the standards.
HPTLC is a cost-effective and high-throughput method suitable for routine quality control.[23]
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[16][23]
-
Sample Application: Samples and standards are applied as narrow bands using an automated applicator (e.g., Linomat 5).[23]
-
Mobile Phase (Solvent System):
-
Development: The plate is developed in a chromatography chamber saturated with the mobile phase vapor.
-
Detection and Quantification: After development, the plate is dried and scanned with a densitometer at the detection wavelength (e.g., 270 nm, 320 nm, or 340 nm).[16][23][24] The this compound peak is identified by its Rf value (e.g., ~0.48 or ~0.66).[23][24] Quantification is performed by relating the peak area to the calibration curve prepared from the reference standards spotted on the same plate.
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing this compound in complex biological matrices like plasma.[25][26]
-
Instrumentation: A UPLC or HPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[25][27]
-
Sample Preparation (for plasma): Simple protein precipitation with acetonitrile or liquid-liquid extraction is commonly used.[25][26]
-
Chromatographic Conditions: A C18 column is used with a rapid gradient or isocratic elution.
-
Example: Acetonitrile and 0.05% formic acid in water (18:82, v/v).[25]
-
-
Mass Spectrometry:
-
Quantification: An internal standard (e.g., rutin) is added to samples and standards to correct for matrix effects and variations in extraction and injection.[25] A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against concentration.
Molecular Mechanisms and Signaling Pathways
This compound exerts its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, by modulating multiple key cellular signaling pathways.[3][6][29] Understanding these mechanisms is vital for targeted drug development.
Key modulated pathways include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): this compound is a potent inhibitor of the NF-κB pathway. By preventing the activation and nuclear translocation of NF-κB, it downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][29][30]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): this compound activates the Nrf2/ARE (Antioxidant Response Element) pathway. This promotes the expression of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase, thereby protecting cells from oxidative stress.[29][31]
-
NLRP3 Inflammasome: It can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response, further contributing to its anti-inflammatory effects.[30][31]
-
MAPK (Mitogen-Activated Protein Kinase): this compound has been shown to modulate MAPK signaling cascades, which are involved in cell proliferation, differentiation, and apoptosis.[6]
-
PI3K/Akt: This pathway, crucial for cell survival and growth, is another target of this compound, particularly relevant to its anti-cancer properties.[30][32]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental and Analytical Workflows
A systematic workflow is essential for reliable research on this compound. The diagrams below illustrate a typical workflow for quantitative analysis and the logical relationship between the core concepts discussed in this guide.
Caption: General workflow for the quantitative analysis of this compound.
Caption: Core concepts in this compound research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. ijpjournal.com [ijpjournal.com]
- 6. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Foods Contain this compound - Chenlang [chenlangbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. [Polyphenol constituents from Salacia species: quantitative analysis of this compound with alpha-glucosidase and aldose reductase inhibitory activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. This compound: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. kintai-bio.com [kintai-bio.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. HPLC-DAD quantification of this compound, antioxidant potential and essential oil composition of the leaves of five varieties of Mangifera indica L. of North India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. Quantification and Purification of this compound from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. HPTLC and RP-HPLC methods for estimating this compound in mango extract [wisdomlib.org]
- 20. Development of new reversed-phase HPLC method for the determination of this compound in Mangifera indica Linn. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of this compound, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPTLC AND RP-HPLC METHODS FOR THE ESTIMATION OF this compound IN MANGIFERA INDICA EXTRACT AND ITS FORMULATION | Semantic Scholar [semanticscholar.org]
- 23. journalgrad.ssru.ac.th [journalgrad.ssru.ac.th]
- 24. ijpbs.com [ijpbs.com]
- 25. researchgate.net [researchgate.net]
- 26. Determination of this compound in rat plasma by liquid-liquid extraction with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. This compound Against Respiratory Diseases: Pharmacological Targets and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 32. [PDF] Role of this compound in Management of Cancers through Modulation of Signal Transduction Pathways | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Pharmacological Properties and Structure-Activity Relationship of Mangiferin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangiferin (B1668620), a naturally occurring C-glucosylxanthone found predominantly in the mango tree (Mangifera indica), has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects. A critical analysis of its structure-activity relationship (SAR) is presented, elucidating the key structural features that govern its biological efficacy. Furthermore, this guide details the experimental protocols for key assays and visualizes the intricate signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (1,3,6,7-tetrahydroxyxanthone-C2-β-D-glucoside) is a polyphenol with a unique xanthone (B1684191) backbone C-glycosidically linked to a glucose moiety.[1] This structural feature contributes to its distinct physicochemical properties and a wide array of biological activities.[1][2] Extensive in vitro and in vivo studies have demonstrated its therapeutic potential in various disease models, positioning it as a promising candidate for the development of novel therapeutic agents.[1][3] However, challenges such as low bioavailability and solubility have prompted research into the synthesis of this compound derivatives to enhance its clinical applicability.[4] This guide aims to provide a comprehensive overview of the current understanding of this compound's pharmacology and SAR.
Pharmacological Properties of this compound
This compound exhibits a broad spectrum of pharmacological effects, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.
Antioxidant Activity
This compound is a potent antioxidant capable of scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] Its antioxidant capacity is attributed to its ability to donate hydrogen atoms and chelate metal ions, thereby inhibiting the initiation and propagation of oxidative chain reactions.[5][6] The C-glucosylxanthone structure, particularly the presence of multiple hydroxyl groups, is crucial for its free radical scavenging activity.[1]
Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8] These effects are mediated, in part, through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and the suppression of signaling pathways such as NF-κB.[6][9]
Anticancer Activity
This compound has demonstrated promising anticancer potential against various cancer cell lines.[10] Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[11] this compound modulates several signaling pathways implicated in cancer progression, including NF-κB, PI3K/Akt, and MAPK.[3][5][12]
Antidiabetic Activity
The antidiabetic properties of this compound are well-documented. It helps in regulating blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, thereby delaying carbohydrate digestion and absorption.[1][13] Additionally, this compound can improve insulin (B600854) sensitivity and protect pancreatic β-cells from damage.[14]
Neuroprotective Activity
This compound exhibits neuroprotective effects in various models of neurological disorders.[12] Its ability to cross the blood-brain barrier allows it to exert its antioxidant and anti-inflammatory actions within the central nervous system.[15] It protects neurons from oxidative stress-induced damage, reduces neuroinflammation, and modulates neurotransmitter systems.[12]
Quantitative Data on Pharmacological Activities
The following tables summarize the quantitative data for the various pharmacological activities of this compound.
Table 1: Antioxidant Activity of this compound
| Assay | Test System | IC50/EC50 Value | Reference |
| DPPH Radical Scavenging | In vitro | 17.6 µg/mL | [10][16] |
| DPPH Radical Scavenging | In vitro | 6.38 µg/mL | [17] |
| DPPH Radical Scavenging | In vitro | 15.548 µg/mL | [18] |
| ABTS Radical Scavenging | In vitro | 0.06032 mg/mL | [13] |
| Superoxide Radical Scavenging | In vitro | 0.04949 mg/mL | [13] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Test System | IC50 Value | Reference |
| COX-1 Inhibition | In vitro | 85 µM | [6] |
| COX-2 Inhibition | In vitro | 40 µM | [6] |
| PGE2 Release Inhibition | RAW264.7 macrophages | 64.1 µg/mL | [19] |
| LTB4 Release Inhibition | RAW264.7 macrophages | 22.9 µg/mL | [19] |
| Protein Denaturation Inhibition | In vitro (BSA) | 119.35 µg/mL | [20] |
Table 3: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 41.2 µg/mL | [10] |
| HeLa | Cervical Cancer | 44.7 µg/mL | [10] |
| A549 | Lung Cancer | 25 µg/mL | [21] |
| K-562 | Leukemia | 149 µg/mL | [22] |
| Jurkat | Leukemia | 297 µg/mL | [22] |
| HT29 | Colon Cancer | Reduces oxaliplatin (B1677828) IC50 by 3.4-fold | [4] |
Table 4: Antidiabetic Activity of this compound
| Assay | Test System | IC50 Value | Reference |
| α-Glucosidase Inhibition | In vitro | 36.84 µg/mL | [1] |
| α-Glucosidase Inhibition | In vitro | 358.54 µM | [2] |
| α-Glucosidase Inhibition | In vitro | 0.08696 mg/mL | [13] |
| α-Amylase Inhibition | In vitro | 74.35 µg/mL | [23] |
| α-Amylase Inhibition | In vitro | 0.1952 mg/mL | [13] |
Structure-Activity Relationship (SAR) of this compound
The unique chemical structure of this compound is central to its diverse biological activities. The SAR of this compound can be summarized as follows:
-
Xanthone Nucleus: The tricyclic aromatic system of the xanthone backbone is a key pharmacophore.
-
Hydroxyl Groups: The four hydroxyl groups at positions 1, 3, 6, and 7 are critical for its antioxidant and free radical scavenging activities. The catechol-like moiety (6,7-dihydroxy) is particularly important for metal chelation.
-
C-Glucosyl Moiety: The C-glucosyl linkage at the C2 position enhances the molecule's stability and water solubility compared to its aglycone, norathyriol. This glycosylation also influences its bioavailability and metabolic fate.
-
Derivatization: Synthetic modifications of the hydroxyl and glucosyl groups have been explored to improve pharmacological properties. For instance, esterification or etherification of the hydroxyl groups can alter lipophilicity and potentially enhance cell permeability.
Caption: Structure-Activity Relationship of this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[24] This leads to the suppression of the expression of NF-κB target genes involved in inflammation and cancer.[3]
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major cellular defense mechanism against oxidative stress. This compound can activate this pathway by promoting the dissociation of Nrf2 from its inhibitor, Keap1.[15][25] Activated Nrf2 then translocates to the nucleus, binds to the ARE, and upregulates the expression of various antioxidant and detoxification enzymes.[25]
Caption: Activation of the Nrf2/ARE Pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. In the context of cancer, this pathway is often hyperactivated. This compound has been shown to inhibit the PI3K/Akt pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.[5][12] It can decrease the phosphorylation of both PI3K and Akt.[5]
Caption: this compound's Inhibition of the PI3K/Akt Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the this compound/control solution to each well.
-
Add an equal volume of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.[26]
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.[27][28]
-
Caption: Workflow for the MTT Cell Viability Assay.
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay provides a simple method to screen for anti-inflammatory activity.
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory property.
-
Procedure:
-
Prepare a reaction mixture containing bovine serum albumin (BSA) and different concentrations of this compound.
-
Adjust the pH of the reaction mixture.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating at a higher temperature (e.g., 57°C) for 20 minutes.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Use a standard anti-inflammatory drug (e.g., aspirin) as a positive control.
-
Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.[20][29]
-
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. In Vitro and In Vivo Effects of Norathyriol and this compound on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in Management of Cancers through Modulation of Signal Transduction Pathways [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound from Pueraria tuberosa reduces inflammation via inactivation of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of this compound, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-Assisted Enzymatic Extraction of this compound From Mango (Mangifera indica L.) Peels: Process Optimization and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound activates the Nrf2-ARE pathway and reduces etoposide-induced DNA damage in human umbilical cord mononuclear blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journalgrad.ssru.ac.th [journalgrad.ssru.ac.th]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. In vivo and in vitro anti-inflammatory activity of Mangifera indica L. extract (VIMANG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EMAN RESEARCH PUBLISHING |Most Read Abstract|In Vitro Anti-Inflammatory Potential of Mangifera Indica Peels [publishing.emanresearch.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. acmeresearchlabs.in [acmeresearchlabs.in]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. texaschildrens.org [texaschildrens.org]
- 29. EMAN RESEARCH PUBLISHING |Full Text|In Vitro Anti-Inflammatory Potential of Mangifera Indica Peels [publishing.emanresearch.org]
A Technical Guide to the Anti-inflammatory Effects of Mangiferin on Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mangiferin (B1668620), a naturally occurring polyphenol primarily found in the mango tree (Mangifera indica), has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] Macrophages, key players in the innate immune system, orchestrate the inflammatory response. Their activation and subsequent release of pro-inflammatory mediators are critical in both acute and chronic inflammatory diseases.[1][2] This document provides a comprehensive technical overview of the mechanisms through which this compound modulates macrophage function to exert its anti-inflammatory effects. It details the signaling pathways involved, summarizes quantitative experimental data, outlines common experimental protocols, and provides visual representations of the core molecular interactions.
Core Mechanisms and Signaling Pathways
This compound's anti-inflammatory action in macrophages is multifaceted, involving the modulation of several key signaling pathways that regulate the expression of inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB (primarily the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3]
This compound has been shown to potently inhibit this pathway.[4][5] It blocks the degradation of IκBα and prevents the nuclear translocation of the p65 subunit.[3][6][7] This action effectively halts the downstream production of numerous inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8][9] Some studies suggest this inhibition may occur through the suppression of upstream activators like IRAK1 phosphorylation.[5]
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation and p65 nuclear translocation.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of macrophages that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[6][7] Its activation typically requires two signals: a "priming" signal (often from NF-κB activation) that upregulates NLRP3 expression, and an "activation" signal (e.g., ATP, ROS) that triggers the assembly of the complex.
This compound effectively suppresses NLRP3 inflammasome activation.[6][7][8] It achieves this by inhibiting the NF-κB-dependent priming step, thereby reducing the expression of NLRP3 itself.[6][7] Additionally, this compound's antioxidant properties reduce the generation of reactive oxygen species (ROS), a key activation signal for the inflammasome.[9][10][11] This dual inhibition significantly curtails the secretion of IL-1β and IL-18.[6][11]
Caption: this compound suppresses NLRP3 inflammasome activation by inhibiting the priming signal and reducing ROS.
Activation of the Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is held in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Catalase (CAT).[10][11]
Studies show that this compound is a potent activator of the Nrf2 pathway in macrophages.[10][11] This activation leads to a robust antioxidant response, which neutralizes inflammatory triggers like ROS.[11] By enhancing the cell's antioxidant defenses, this compound indirectly suppresses inflammation, as ROS can act as a signaling molecule for both NF-κB and NLRP3 inflammasome activation.[10][11] The activation of Nrf2 by this compound may be mediated by upstream kinases like AKT.[10][11]
Caption: this compound activates the Nrf2 pathway, leading to the production of antioxidant enzymes that reduce ROS.
Modulation of Macrophage Polarization and Other Pathways
-
Interferon Regulatory Factor 5 (IRF5): this compound has been shown to inhibit the classical activation (M1 polarization) of macrophages.[1][2] This effect is closely associated with its ability to downregulate the expression of IRF5, a key transcription factor that drives M1 polarization and the expression of pro-inflammatory cytokines.[1][2][12]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade in inflammation. Some evidence suggests that this compound can inhibit the phosphorylation of MAPK proteins, contributing to its overall anti-inflammatory effect.[3][13]
-
AMPK Pathway: this compound can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[12][14] AMPK activation can have anti-inflammatory effects, in part by inhibiting the mTOR pathway, which is linked to IRF5 expression and microglial/macrophage activation.[12][14]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various inflammatory markers in macrophages as reported in several studies.
| Cell Line / Model | Stimulus | This compound Conc. | Target Molecule | Observed Effect | Reference |
| THP-1 Macrophages | LPS/IFN-γ | 100 µmol/l | TNF-α, IL-1β, IL-6, IL-8 | Marked decrease in cytokine levels | [1] |
| THP-1 Macrophages | LPS/IFN-γ | 100-200 µmol/l | IRF5 Expression | Markedly downregulated | [1] |
| RAW 264.7 Macrophages | LPS | Dose-dependent | NO and PGE₂ Production | Dose-dependent inhibition | [4] |
| RAW 264.7 Macrophages | LPS | Dose-dependent | iNOS and COX-2 | Suppressed protein and mRNA expression | [4][8] |
| RAW 264.7 Macrophages | LPS | Dose-dependent | TNF-α and IL-6 | Reduced release and mRNA expression | [4] |
| Hyperglycemic Macrophages | High Glucose | 10-25 µM | NF-κB Protein | Reduced expression (up to ~2.5-fold increase by HGM was reversed) | [11][15] |
| Hyperglycemic Macrophages | High Glucose | 10-25 µM | IL-6 Gene Expression | Reduced expression (up to 2.5-fold increase by HGM was reversed) | [11] |
| Hyperglycemic Macrophages | High Glucose | 10-25 µM | IL-10 Gene Expression | Increased expression (reversing a ~2-fold decrease by HGM) | [11] |
| Hyperglycemic Macrophages | High Glucose | 10-25 µM | NLRP3 Activation | Reduced (up to 2.5-fold increase by HGM was reversed) | [11] |
| J774A.1 Macrophages | LPS | Adenovirus Overexpression | IL-1β, IL-18, TNF-α | Pretreatment inhibited cytokine levels, but effect was offset by NLRP3 overexpression | [6] |
| RAW 264.7 Macrophages | TNF-α | Not specified | NF-κB p65 Translocation | Blocked nuclear translocation | [3] |
Experimental Protocols
The investigation of this compound's effects on macrophages typically involves a series of standardized in vitro experiments.
Caption: A typical experimental workflow for studying this compound's effects on macrophage inflammation.
Cell Culture and Differentiation
-
Cell Lines: Commonly used macrophage cell lines include murine RAW 264.7 cells and the human monocytic THP-1 cell line.[1][4][8]
-
Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by incubation with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[1][16]
Inflammatory Stimulation
-
Stimuli: To induce a pro-inflammatory M1 phenotype, macrophages are typically stimulated with Lipopolysaccharide (LPS), often in combination with Interferon-gamma (IFN-γ).[1][4][16] In other models, cells are exposed to a hyperglycemic microenvironment to simulate diabetic conditions.[10][11]
-
Treatment Protocol: Cells are generally pre-treated with various concentrations of this compound for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus for a further 12-24 hours.[17]
Key Analytical Assays
-
Cytokine Quantification (ELISA): The concentrations of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2]
-
Protein Expression (Western Blot): Cell lysates are analyzed by Western blotting to determine the protein levels of key signaling molecules (e.g., iNOS, COX-2, p-p65, IκBα, Nrf2, NLRP3).[4][18]
-
Gene Expression (RT-qPCR): Reverse Transcription-Quantitative Polymerase Chain Reaction is used to measure the mRNA expression levels of target inflammatory genes.[1][4][16]
-
Nitric Oxide (NO) Production (Griess Assay): The accumulation of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.[4]
-
Protein Localization (Immunofluorescence): Laser scanning confocal microscopy is used to visualize the cellular localization of transcription factors like NF-κB p65 and Nrf2, confirming their nuclear translocation.[1][16]
-
Macrophage Polarization (Flow Cytometry): The expression of M1 surface markers, such as CD80 and CD86, is quantified using flow cytometry to assess the degree of classical macrophage activation.[1][16]
Conclusion and Future Directions
The body of evidence strongly supports this compound as a potent anti-inflammatory agent that acts directly on macrophages. Its ability to simultaneously inhibit pro-inflammatory pathways like NF-κB and NLRP3, while activating the protective Nrf2 antioxidant response, makes it a compelling candidate for further drug development.[6][8][10] this compound effectively reduces the production of a wide array of inflammatory mediators, including key cytokines and enzymes responsible for propagating the inflammatory cascade.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on improving its bioavailability, which is a known challenge for many natural polyphenols.[13] Further investigation into its effects on other macrophage functions, such as phagocytosis and antigen presentation, as well as its efficacy in more complex in vivo models of chronic inflammatory diseases, will be crucial in translating its therapeutic potential into clinical applications.
References
- 1. This compound inhibits macrophage classical activation via downregulating interferon regulatory factor 5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. koreascience.kr [koreascience.kr]
- 5. This compound and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound from Pueraria tuberosa reduces inflammation via inactivation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Represses Inflammation in Macrophages Under a Hyperglycemic Environment Through Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Represses Inflammation in Macrophages Under a Hyperglycemic Environment Through Nrf2 Signaling [mdpi.com]
- 12. Natural polyphenol this compound delays neuronal cell senescence by inhibiting neuroinflammation mediated by microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Against Respiratory Diseases: Pharmacological Targets and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound prevents glucolipotoxicity-induced pancreatic beta-cell injury through modulation of autophagy via AMPK-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Represses Inflammation in Macrophages Under a Hyperglycemic Environment Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits macrophage classical activation via downregulating interferon regulatory factor 5 expression [dash.harvard.edu]
- 17. Frontiers | this compound Relieves Lipopolysaccharide-Induced Injury by Up-Regulating miR-181a via Targeting PTEN in ATDC5 Cells [frontiersin.org]
- 18. This compound inhibits hypoxia/reoxygenation-induced alveolar epithelial cell injury via the SIRT1/AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mangiferin: A Multimodal Neuroprotective Agent for Alzheimer's Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents with multifaceted mechanisms of action. Mangiferin (B1668620), a naturally occurring glucosylxanthone found predominantly in the mango tree (Mangifera indica), has emerged as a promising candidate for neuroprotection in preclinical models of AD. This technical guide provides an in-depth analysis of the current evidence supporting the therapeutic potential of this compound, focusing on its impact on key pathological hallmarks of AD, including amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and neuroinflammation. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and visualizes the complex signaling pathways modulated by this compound to offer a comprehensive resource for the scientific community.
Neuroprotective Mechanisms of this compound in Alzheimer's Disease
This compound exerts its neuroprotective effects through a variety of mechanisms, targeting several key aspects of AD pathology. Preclinical evidence from in vitro and in vivo models suggests that this compound can mitigate neuronal damage and improve cognitive function.[1][2] Its ability to cross the blood-brain barrier allows it to directly act within the central nervous system.[1][3]
Modulation of Amyloid-Beta Pathology
This compound has been shown to interfere with the aggregation of Aβ peptides, a central event in the pathogenesis of AD.[3][4] In vitro studies demonstrate that this compound inhibits the formation of Aβ fibrils in a concentration-dependent manner.[3][4] Thioflavin T (ThT) assays revealed that this compound significantly inhibits the aggregation of Aβ1–42, with maximal inhibition observed at a 1:5 peptide-to-mangiferin molar ratio.[3][4][5] Interestingly, the mechanism of inhibition appears to be peptide-specific; for Aβ1–42, this compound promotes the formation of larger, nonfibrillar oligomers, while for other amyloidogenic peptides, it can reduce oligomer size.[4][5] This suggests that this compound can modulate the amyloid cascade at a critical early stage. Furthermore, this compound has been shown to protect neuronal cells from Aβ-induced neurotoxicity.[6]
Attenuation of Tau Hyperphosphorylation
The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), is another key pathological feature of AD. Long-term treatment with this compound extract has been shown to significantly reduce tau hyperphosphorylation in the cortex and hippocampus of APP/PS1 mice.[7] Studies in formaldehyde-induced mouse models of cognitive impairment also demonstrated that this compound co-treatment significantly reduced the phosphorylation of Tau.[8] This effect is potentially mediated by the inhibition of key tau kinases such as Glycogen Synthase Kinase-3β (GSK-3β).[8]
Counteraction of Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in AD. This compound, with its potent antioxidant properties, effectively mitigates oxidative damage in various AD models.[1][2][9] It has been shown to reduce lipid peroxidation and protein carbonylation, two key markers of oxidative damage, in neurons exposed to Aβ oligomers.[9][10] this compound's antioxidant activity is attributed to its ability to scavenge free radicals and activate endogenous antioxidant defense systems.[9] Specifically, it can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[10]
Suppression of Neuroinflammation
Neuroinflammation, driven by the activation of microglia and astrocytes, plays a crucial role in the progression of AD. This compound exhibits significant anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and mediators in the brain.[10][11][12] In the APP/PS1 animal model, this compound treatment diminished the inflammatory processes, as measured by microglia and astrocyte burdens.[9] It has been shown to reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][13] This anti-inflammatory effect is mediated, in part, by the inhibition of the NF-κB signaling pathway.[3][12]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of this compound's potency in different experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | This compound Concentration | Observed Effect | Reference |
| Aβ Aggregation Inhibition | Thioflavin T assay (Aβ1-42) | 1:5 (peptide:MGF molar ratio) | Maximal inhibition of aggregation | [3][4][5] |
| Neuroprotection | Neuro 2A cells (Aβ-induced toxicity) | 10-20 µg/ml | 59.79 ± 27.72% protection | [6] |
| AChE Inhibition | In vitro enzyme assay | IC50: 55.42 ± 1.52 µg/ml | Inhibition of acetylcholinesterase | [6][14] |
| 5-LOX Inhibition | In vitro enzyme assay | IC50: 2.28 ± 0.63 µg/ml | Inhibition of 5-lipoxygenase | [6][14] |
| Antioxidant Activity (DPPH) | DPPH radical scavenging assay | IC50: 18.50 ± 0.18 µg/ml | Radical scavenging activity | [6][14] |
| Antioxidant Activity (FRAP) | Ferric reducing antioxidant power | IC50: 17.76 ± 1.83 µg/ml | Reducing power | [6][14] |
| Antioxidant Activity (Phosphomolybdenum) | Phosphomolybdenum assay | IC50: 11.70 ± 0.67 µg/ml | Total antioxidant capacity | [6][14] |
| Tau Phosphorylation | HT22 cells (Formaldehyde-induced) | 100-250 µM | Dose-dependent decrease in p-Tau (Thr181) | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| SAMP8 mice | 100 and 200 mg/kg/day (i.g.) | 60 days | Improved learning and memory; Reduced Aβ1-40 and Aβ1-42 levels | [10] |
| Scopolamine-induced amnesia (rats) | 100 mg/kg (p.o.) | Single dose | Reversal of amnesia | [6][14] |
| Formaldehyde-induced cognitive impairment (mice) | 20 and 40 mg/kg/day (i.g.) | 6 weeks | Improved spatial learning and memory; Reduced Tau hyperphosphorylation | [8] |
| APP/PS1 mice | Not specified | Long-term | Reduced Tau hyperphosphorylation; Diminished neuroinflammation | [7] |
| AlCl3-induced neurotoxicity (rats) | 40 mg/kg | Not specified | Alleviated cognitive dysfunction and hippocampal oxidative-nitrosative stress | [12] |
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are underpinned by its ability to modulate several critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: this compound inhibits neuroinflammation by modulating the AMPK/mTOR/IRF5 pathway in microglia.
Caption: this compound mitigates oxidative stress via activation of the Nrf2/ARE signaling pathway.
Caption: this compound reduces tau hyperphosphorylation by inhibiting ERS and associated kinases.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the neuroprotective effects of this compound.
In Vitro Models
-
Cell Culture:
-
SH-SY5Y Human Neuroblastoma Cells: These cells are a commonly used model for neuronal studies. They are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Neuro 2A (N2A) Mouse Neuroblastoma Cells: These cells are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained under similar conditions as SH-SY5Y cells.
-
HT22 Murine Hippocampal Neuronal Cells: These cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Amyloid-Beta Aggregation Assay (Thioflavin T):
-
Aβ1-42 peptide is dissolved in hexafluoroisopropanol (HFIP), lyophilized, and then resuspended in dimethyl sulfoxide (B87167) (DMSO).
-
The peptide solution is diluted in phosphate-buffered saline (PBS) to a final concentration (e.g., 10 µM).
-
This compound, dissolved in DMSO, is added to the peptide solution at various molar ratios (e.g., 1:1, 1:5 peptide:this compound).
-
The mixture is incubated at 37°C with continuous shaking.
-
At specific time points, aliquots are taken and mixed with Thioflavin T (ThT) solution in a 96-well plate.
-
ThT fluorescence is measured using a microplate reader with excitation at ~440 nm and emission at ~485 nm.[4]
-
-
Cell Viability Assay (MTT):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with Aβ oligomers in the presence or absence of various concentrations of this compound for a specified duration (e.g., 24 hours).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
The formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance is measured at a wavelength of 570 nm.[4]
-
-
Western Blotting for Tau Phosphorylation:
-
Cells are treated with an inducing agent (e.g., formaldehyde) with or without this compound.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total Tau and phosphorylated Tau (e.g., p-Tau Thr181), as well as antibodies for signaling proteins like GRP78, GSK-3β, and CaMKII.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
-
In Vivo Models
-
Animal Models:
-
Senescence-Accelerated Mouse Prone 8 (SAMP8): A model of accelerated aging that develops age-related learning and memory deficits and exhibits some AD-like pathologies.[10]
-
APP/PS1 Transgenic Mice: These mice overexpress mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the age-dependent accumulation of Aβ plaques and cognitive deficits.[9]
-
Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is used to induce transient memory impairment in rodents, modeling the cholinergic deficit seen in AD.[6]
-
Formaldehyde-Induced Cognitive Impairment Model: Chronic exposure to formaldehyde (B43269) can induce AD-like pathologies, including cognitive decline and tau hyperphosphorylation.[8]
-
-
Drug Administration:
-
Behavioral Tests:
-
Morris Water Maze (MWM): This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.[10]
-
Pole Climbing Test: This test evaluates learning and memory in rats. The time taken for the rat to climb a pole to avoid an aversive stimulus (e.g., foot shock) is recorded.
-
-
Immunohistochemistry:
-
Animals are euthanized, and their brains are perfused and fixed.
-
The brains are sectioned, and the sections are incubated with primary antibodies against Aβ, p-Tau, or inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
A secondary antibody conjugated to a reporter enzyme or fluorophore is then applied.
-
The staining is visualized using a microscope, and the immunoreactivity is quantified.[10]
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in preclinical models of Alzheimer's disease. Its ability to target multiple disease-modifying pathways, including Aβ aggregation, tau phosphorylation, oxidative stress, and neuroinflammation, makes it a compelling candidate for further investigation.
While the preclinical data are promising, several challenges need to be addressed to translate these findings to the clinic. The bioavailability of this compound is relatively low, which may limit its therapeutic efficacy.[12] Future research should focus on developing novel formulations, such as nanoparticle-based delivery systems, to enhance its brain penetration and bioavailability.
References
- 1. This compound: A multipotent natural product preventing neurodegeneration in Alzheimer's and Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound as a Novel In Vitro Polyphenolic Inhibitor of Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound as a Novel In Vitro Polyphenolic Inhibitor of Amyloid Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 8. The Protective Effect of this compound on Formaldehyde-Induced HT22 Cell Damage and Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Morin Attenuate Oxidative Stress, Mitochondrial Dysfunction, and Neurocytotoxicity, Induced by Amyloid Beta Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of anti-dementia effects of this compound in a senescence accelerated mouse (SAMP8) model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural polyphenol this compound delays neuronal cell senescence by inhibiting neuroinflammation mediated by microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyphenolic protection: the role of this compound in mitigating neurodegeneration and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
A Technical Guide to Preliminary In Vitro Cytotoxicity Screening of Mangiferin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of mangiferin (B1668620), a natural C-glucosylxanthone found in various plant species, notably the mango tree (Mangifera indica). This compound has garnered significant attention for its potential as a chemotherapeutic and chemopreventive agent.[1] This document outlines the cytotoxic effects of this compound on various cancer cell lines, details the experimental protocols for cytotoxicity assessment, and visualizes the key molecular pathways involved in its anti-cancer activity.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of this compound against a range of human cancer cell lines, as determined by various in vitro studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Assay Type |
| MCF-7 | Breast Cancer | 41.2[2][3] | 48 | MTT |
| HeLa | Cervical Cancer | 44.7[2][3] | 48 | MTT |
| A549 | Non-small Cell Lung Cancer | 25[4] | 24 | MTT |
| K-562 | Myeloid Leukemia | 149[5] | Not Specified | Not Specified |
| Jurkat | T-cell Leukemia | 297[5] | Not Specified | Not Specified |
| Caco-2 | Colon Carcinoma | 33[4] | 24 | MTT |
| HepG2 | Hepatocellular Carcinoma | 46[4] | 24 | MTT |
| 7721 | Hepatocellular Carcinoma | 28[4] | 24 | MTT |
| A375 | Melanoma | 54[4] | 24 | MTT |
| U87 | Glioblastoma | 32[4] | 24 | MTT |
| HT29 | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
| OVCAR3 | Ovarian Adenocarcinoma | Not Specified | Not Specified | Not Specified |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Apoptosis Rate (%) | Method |
| MCF-7 | Breast Cancer | 100 | 62.2[2] | Annexin V-FITC/PI |
| MCF-7 | Breast Cancer | 200 | 83.4[2] | Annexin V-FITC/PI |
Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its anti-cancer effects through a variety of molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6]
-
Induction of Apoptosis: this compound promotes apoptotic cell death through both intrinsic and extrinsic pathways. It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7] Studies have observed caspase-dependent apoptosis in ovarian and cervical cancer cells treated with this compound.[7][8]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, predominantly at the G2/M checkpoint.[1][6] This arrest is often mediated through the downregulation of the cdc2-cyclin B1 signaling pathway.[1][9]
-
Inhibition of Metastasis and Angiogenesis: The compound can suppress cancer cell proliferation and metastasis by modulating the β-catenin pathway and consequently reducing the expression of matrix metalloproteinases (MMP-7, MMP-9).[6][10] It also interferes with inflammatory pathways, such as NF-κB signaling, which plays a crucial role in angiogenesis and tumor progression.[1][6][9]
Experimental Protocols
A standardized approach is crucial for the reliable preliminary screening of this compound's cytotoxicity. The following sections detail the core methodologies.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are obtained from a certified cell bank.
-
Culture Medium: Cells are cultured in the appropriate medium, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Passaging: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
This compound Preparation
-
Stock Solution: A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10-20 mg/mL).
-
Working Solutions: The stock solution is serially diluted with a serum-free culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[12]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 1-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the insoluble purple formazan crystals.[11][12]
-
Absorbance Reading: The plate is shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[14] The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.
Visualization of Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. This compound and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of this compound, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. STUDY OF this compound ISOLATED FROM LEAVES OF MANGIFERA INDICA ON MYELOID LEUKEMIA ALONG WITH DIFFERENT HUMAN CANCER CELL LINES | Semantic Scholar [semanticscholar.org]
- 6. actascientific.com [actascientific.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound induces apoptosis in human ovarian adenocarcinoma OVCAR3 cells via the regulation of Notch3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound as New Potential Anti-Cancer Agent and this compound-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
The Challenge of Delivery: A Technical Guide to the Bioavailability and Pharmacokinetic Profile of Mangiferin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangiferin (B1668620), a C-glucosylxanthone predominantly found in the mango tree (Mangifera indica), has attracted significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3] Despite its therapeutic promise, the clinical translation of this compound is significantly hampered by its poor oral bioavailability, which is primarily attributed to low aqueous solubility, limited membrane permeability, and extensive metabolism.[1][4][5][6][7] This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and pharmacokinetics, detailing experimental methodologies, summarizing key quantitative data, and exploring strategies to enhance its systemic exposure.
Pharmacokinetic Profile of this compound
The journey of this compound through the body is characterized by several key processes: absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for optimizing its therapeutic efficacy.
Absorption
This compound is primarily absorbed in the small intestine through passive diffusion.[4] However, its absorption is generally poor and inconsistent.[5] Several factors contribute to this limited absorption:
-
Low Aqueous Solubility: this compound has a low solubility of 0.111 mg/mL in water, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][5]
-
Limited Lipophilicity: Its chemical structure also confers limited lipophilicity, hindering its ability to permeate the lipid-rich intestinal membrane.[5]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps xenobiotics out of enterocytes back into the intestinal lumen, thereby reducing its net absorption.[5]
Distribution
Following absorption, this compound distributes to various tissues. Studies in rats have shown its presence in the heart, liver, spleen, lungs, and kidneys.[8][9] There are conflicting reports regarding its ability to cross the blood-brain barrier; some studies have detected its presence, while others have not.[9][10] The apparent volume of distribution (Vd) can be high, suggesting significant tissue binding.[8]
Metabolism
This compound undergoes extensive metabolism, primarily driven by the gut microbiota and phase II conjugation reactions.[3][11]
-
Deglycosylation: Intestinal flora plays a critical role in the deglycosylation of this compound to its aglycone, norathyriol.[9]
-
Phase II Conjugation: The primary metabolic pathways involve glucuronidation and sulfation of this compound and its metabolites.[3]
-
Cytochrome P450 (CYP) Enzymes: The role of CYP450 enzymes in this compound metabolism is considered to be minor, largely due to its poor membrane permeability and low bioavailability, which limits its access to these hepatic enzymes.[1]
A total of 67 metabolites have been identified in rats, indicating a complex metabolic fate.[3]
Excretion
The metabolites of this compound are primarily excreted in the urine.[12]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various preclinical and clinical studies. These values can vary significantly depending on the species, dose, and formulation used.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose & Route | Cmax | Tmax (h) | AUC (0-t or 0-∞) | t1/2 (h) | Reference | | --- | --- | --- | --- | --- | --- | | Crude this compound | 30 mg/kg, oral | 15.23 µg/mL | - | - | - |[8] | | Polyherbal Formulation | 30 mg/kg, oral | 44.16 µg/mL | - | - | - |[8] | | Crude this compound | - | 180 µg/L | - | 2355.63 µg/Lh | - |[13] | | this compound-Phospholipid Complex | - | 377.66 µg/L | - | 1039.94 µg/Lh | - |[13] | | Suanzaoren Decoction | Single dose, oral | 10.5 ± 2.2 µg/mL | 5.8 ± 0.4 | - | 5.0 ± 0.3 |[14] | | this compound | 10 mg/kg, i.v. | 24.75 ± 0.85 µg/mL | - | 121.48 ± 12.92 µg/mLh | - |[10] | | this compound | 25 mg/kg, i.v. | 56.77 ± 21.13 µg/mL | - | 205.28 ± 104.30 µg/mLh | - |[10] | | this compound | 50 mg/kg, i.v. | 200.77 ± 32.12 µg/mL | - | 577.71 ± 63.30 µg/mL*h | - |[10] | | this compound Microparticles | - | - | - | 2.07-fold higher than free this compound | - |[15] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Formulation | Dose & Route | Cmax | Tmax (h) | AUC (0-24h) | t1/2 (h) | Reference | | --- | --- | --- | --- | --- | --- | | Pure this compound | 0.9 g, oral | 38.64 ± 6.75 ng/mL | ~1.0 | - | 7.85 ± 1.72 |[9][16] | | Mango Leaf Extract (MLE60) | - | Lower | ~2.0 | Lower | 3.19 ± 1.68 |[5] | | Monosodium Salt (MLES) | - | Higher | ~2.0 | 2.44-fold higher than MLE60 | 2.98 ± 2.04 |[5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[8][13] Animals are typically fasted overnight before the experiment with free access to water.
-
Drug Administration: this compound or its formulation is administered orally (p.o.) via gavage or intravenously (i.v.) via the tail vein. Doses can range from 10 to 50 mg/kg for i.v. administration and around 30 mg/kg for oral administration.[8][10]
-
Blood Sampling: Blood samples (approximately 0.3-0.5 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[5][8]
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 5-10 minutes) and stored at -80°C until analysis.[5]
-
Tissue Distribution (Optional): At the end of the study, animals can be euthanized, and various tissues (heart, liver, spleen, lung, kidney, brain) are collected, weighed, and homogenized for analysis of this compound concentration.[8]
Human Pharmacokinetic Study
-
Study Population: Healthy volunteers are recruited for the study.
-
Study Design: A randomized, crossover design is often employed, where each participant receives different formulations of this compound with a washout period (e.g., 7 days) between treatments.[5]
-
Drug Administration: Participants receive a single oral dose of the this compound formulation.
-
Blood Sampling: Blood samples are collected via a cannula at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 10, and 24 hours) after administration.[5]
-
Plasma Preparation: Plasma is processed and stored as described for the rat studies.[5]
Bioanalytical Method for this compound Quantification
A validated, sensitive, and specific analytical method is crucial for the accurate determination of this compound in biological matrices.
-
Sample Preparation:
-
Protein Precipitation: This is the most common method for plasma sample clean-up. An organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[5] The mixture is vortexed and then centrifuged. The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[14]
-
-
Chromatographic Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) system is used for separation and detection.[5][14][17]
-
Stationary Phase (Column): A C18 column (e.g., Hypersil C18, Kinetex XB-C18) is typically used.[14][17]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, often with additives like formic acid or acetic acid to improve peak shape and ionization.[14][17]
-
Detection:
-
-
Method Validation: The analytical method must be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and stability.[17]
Strategies to Enhance this compound Bioavailability
Considerable research has focused on overcoming the poor bioavailability of this compound. Several promising strategies have emerged:
-
Formulation with Other Bioactive Compounds: Incorporating this compound into polyherbal formulations has been shown to enhance its plasma concentration and residence time, possibly due to the inhibition of metabolic enzymes or efflux transporters by other constituents in the formulation.[8][9]
-
Phospholipid Complexes: Complexing this compound with phospholipids (B1166683) improves its lipophilicity and membrane permeability, leading to enhanced absorption.[13]
-
Salification: Conversion of this compound to its monosodium salt significantly increases its aqueous solubility, resulting in a 2.44-fold increase in AUC in a human study.[2][5][18]
-
Nanoformulations: Encapsulating this compound in nano/microparticle carrier systems, such as nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions, can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[1][4][12][15] Supercritical antisolvent (SAS) technology has been used to prepare this compound microparticles, which demonstrated a 2.07-fold increase in bioavailability in rats.[15]
Visualizations
Experimental Workflow for Pharmacokinetic Studies
Caption: General workflow for preclinical and clinical pharmacokinetic studies of this compound.
Simplified Metabolic Pathway of this compound
Caption: Simplified metabolic pathway of this compound in vivo.
Conclusion
The therapeutic potential of this compound is well-documented, but its journey from a promising natural compound to a clinically effective agent is fraught with the challenge of poor bioavailability. A thorough understanding of its pharmacokinetic profile is paramount for the rational design of strategies to overcome this limitation. Current research highlights several effective approaches, including the development of novel formulations such as phospholipid complexes, nanoformulations, and the use of soluble salt forms. These advancements are paving the way for enhanced systemic delivery of this compound, which may ultimately allow its full therapeutic potential to be realized in clinical practice. Further research, particularly well-designed clinical trials focusing on these enhanced formulations, is necessary to validate their efficacy and safety in humans.
References
- 1. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking this compound: A Therapeutic Candidate Revolutionizing Liver Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Profiling of this compound Metabolites In Vivo and In Vitro Based on the “Drug Metabolite Clusters” Analytical Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Pharmacokinetic Study of this compound After Oral Administration of Pure this compound and US Patented Polyherbal Formulation to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetic study of this compound in rat plasma and retina using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improving permeability and oral absorption of this compound by phospholipid complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound in rat plasma after oral administration of a single dose of suanzaoren decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubility, Antioxidation, and Oral Bioavailability Improvement of this compound Microparticles Prepared Using the Supercritical Antisolvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of this compound, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Pharmacokinetic Profiling and Comparative Analysis of this compound and Its Monosodium Derivative from Mangifera indica Extracts Using UHPLC-MS/MS with 1H NMR and MALDI-TOF Confirmation | accedaCRIS [accedacris.ulpgc.es]
The Modulatory Role of Mangiferin on Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangiferin (B1668620), a C-glycosylxanthone predominantly found in the mango plant (Mangifera indica), has garnered significant scientific interest for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] Despite its therapeutic potential, this compound's clinical application is hampered by its poor oral bioavailability.[4][5] Emerging evidence compellingly demonstrates that the gut microbiota plays a pivotal role, not only in metabolizing this compound into a more bioactive form but also in mediating its health benefits. This technical guide provides a comprehensive overview of the intricate relationship between this compound and the gut microbiome. It details the microbial conversion of this compound, its impact on the composition and metabolic output of the gut microbiota, and the downstream modulation of key host signaling pathways. This document synthesizes quantitative data, outlines common experimental protocols, and visualizes complex biological interactions to serve as a resource for professionals in the fields of pharmacology, microbiology, and drug development.
Introduction: The this compound-Microbiota Axis
This compound is a natural polyphenol recognized for its therapeutic properties in traditional medicine, particularly for ailments related to inflammation and metabolic disorders.[3][4] However, its structure, featuring a C-glycosidic bond, makes it resistant to hydrolysis by human digestive enzymes, leading to very low absorption in the upper gastrointestinal tract.[4] Consequently, a substantial portion of ingested this compound reaches the colon, where it becomes a substrate for the resident microbial community.
The gut microbiota metabolizes this compound into its primary aglycone, norathyriol (B23591), which exhibits significantly higher bioavailability.[1][4] This biotransformation is a critical step, unlocking the systemic potential of this compound. Furthermore, both this compound and norathyriol can directly influence the composition and function of the gut microbiota, a process known as modulation. This interaction creates a bidirectional relationship: the microbiota activates this compound, and in turn, this compound and its metabolite shape the microbial ecosystem. This guide delves into the specifics of this dynamic interplay.
Microbial Metabolism of this compound
The conversion of this compound to norathyriol is a key event mediated exclusively by the colonic microbiota.[4] This process is not a simple hydrolysis, as the C-glycosidic bond is notably stable. Instead, it involves a specialized two-step enzymatic pathway.[4]
-
Oxidation: An oxidoreductase enzyme acts on the 3'-hydroxyl group of the glucose moiety of this compound.
-
Elimination: A C-glycoside deglycosidase then cleaves the C-C bond, releasing the aglycone norathyriol.[4]
Studies using human fecal samples have shown significant inter-individual variation in the capacity to perform this conversion, with individuals categorized as high converters, partial converters, or non-converters.[4] This variability is attributed to the presence or absence of specific bacterial strains, such as the uncultured strain CAKRHR01 sp934339005, which has been identified as a potential contributor.[4]
References
- 1. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gut microbiota-mediated conversion of this compound to norathyriol alters short chain fatty acid and urate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Antiviral Potential of Mangiferin Against Influenza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza virus strains necessitates the exploration of novel antiviral agents. Mangiferin (B1668620), a naturally occurring C-glycosylxanthone found in various parts of the mango tree (Mangifera indica), has demonstrated a wide range of pharmacological activities, including potent antiviral effects. This technical guide provides an in-depth overview of the current research on the anti-influenza activity of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
In Vitro and In Vivo Efficacy of this compound Against Influenza Virus
This compound has been shown to exhibit significant antiviral activity against influenza A viruses, including the H1N1 strain, in both cell culture and animal models. Its efficacy is attributed to a dual mechanism of action: direct inhibition of a key viral enzyme and modulation of the host immune response.
Quantitative Data Summary
The antiviral and cytotoxic properties of this compound have been quantified in several studies. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Activity of this compound Against Influenza A (H1N1/pdm2009)
| Parameter | Cell Line | Value | Reference |
| Neuraminidase Inhibition (IC50) | - | 88.65 µM | [1][2] |
| Cytotoxicity (CC50) | MDCK | 328.1 µM | [1][2] |
| Antiviral Activity (EC50) | MDCK | Significant inhibition at ≥10 µM | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Influenza A (H1N1/pdm2009) Infection
| Parameter | Dosage | Outcome | Reference |
| Survival Rate | 25 mg/kg | 20% survival in treated group vs. 0% in control | [1][2] |
| Viral Load Reduction (Nasal Turbinates & Lungs) | 25 mg/kg | >1 log10 TCID50 reduction | [1][2] |
| Weight Loss | 25 mg/kg | Significant mitigation of weight loss | [1][2] |
Mechanisms of Antiviral Action
This compound exerts its anti-influenza effects through two primary mechanisms: direct inhibition of viral neuraminidase and modulation of the host's immune response to the infection.
Direct Inhibition of Neuraminidase
Neuraminidase (NA) is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection. Molecular docking studies have revealed that this compound has a strong binding affinity for the active site of the NA protein of the influenza A(H1N1)pdm09 virus, with a binding energy of -8.1 kcal/mol[1][2]. This binding inhibits the enzymatic activity of neuraminidase in a dose-dependent manner[1][2].
Immunomodulation and Anti-inflammatory Effects
Influenza virus infection often triggers an excessive inflammatory response, known as a "cytokine storm," which can lead to severe lung damage. This compound has been shown to mitigate this by modulating the host immune response. It achieves this by inhibiting the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), while simultaneously upregulating the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the antiviral cytokine Interferon-gamma (IFN-γ)[1][2]. This immunomodulatory effect is believed to be mediated through the inhibition of key signaling pathways, including the NF-κB and MAPK pathways[3][4].
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are linked to its ability to interfere with intracellular signaling cascades that regulate the expression of inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Upon viral infection, this pathway is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines[3][4].
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation and cellular stress responses. This compound has been observed to modulate the MAPK pathway, which contributes to its anti-inflammatory properties[4][5].
Caption: this compound modulates the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-influenza activity of this compound.
Neuraminidase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[6][7].
Protocol:
-
Reagent Preparation:
-
Prepare a 2x assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[7].
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the 1x assay buffer.
-
Prepare a working solution of MUNANA substrate (e.g., 300 µM) in 1x assay buffer[7].
-
Prepare a solution of purified influenza neuraminidase or whole virus at a predetermined concentration.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of each this compound dilution.
-
Add 50 µL of the neuraminidase solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Stop the reaction by adding a stop solution (e.g., 25% ethanol (B145695) in 0.1 M glycine, pH 10.7).
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells, which is crucial for establishing a therapeutic window.
Protocol:
-
Cell Seeding:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a cell-only control (no this compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Viral Titer Reduction Assay (TCID50)
This assay quantifies the amount of infectious virus in a sample and is used to determine the antiviral efficacy of a compound.
Protocol:
-
Cell Preparation:
-
Seed MDCK cells in a 96-well plate and grow to 80-90% confluency[8].
-
-
Virus Infection and Compound Treatment:
-
Prepare serial ten-fold dilutions of the influenza virus stock[8][9].
-
Pre-treat the confluent cell monolayer with different concentrations of this compound for 1-2 hours.
-
Infect the cells with the serially diluted virus (e.g., 100 TCID50) in the presence of the corresponding this compound concentrations.
-
Include a virus-only control (no this compound) and a cell-only control.
-
-
Incubation and Observation:
-
Endpoint Determination and Calculation:
Caption: General workflow for the TCID50 assay.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the amount of viral RNA in a sample, providing another measure of antiviral activity.
Protocol:
-
RNA Extraction:
-
Collect supernatant or cell lysates from infected and treated cells.
-
Extract total RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Real-Time PCR:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe, and forward and reverse primers for the target viral gene[12][14].
-
Perform the real-time PCR using a thermal cycler with the following general steps: initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension[14].
-
Include a no-template control and a standard curve of known viral RNA concentrations for absolute quantification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Quantify the viral RNA copies by comparing the Ct values to the standard curve.
-
The reduction in viral RNA levels in this compound-treated samples compared to the virus control indicates antiviral activity.
-
Conclusion and Future Directions
The existing body of research strongly supports the potential of this compound as a promising anti-influenza agent. Its dual mechanism of action, involving both direct viral inhibition and immunomodulation, makes it an attractive candidate for further development. Future research should focus on optimizing the bioavailability of this compound, conducting more extensive in vivo studies with different influenza strains, and exploring its potential in combination therapies with existing antiviral drugs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel therapeutic for influenza.
References
- 1. Integrated In Silico, In Vitro, and In Vivo Studies Reveal this compound as a Promising Antiviral Agent Against H1N1/pdm2009 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Against Respiratory Diseases: Pharmacological Targets and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainvta.tech [brainvta.tech]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. cdn.who.int [cdn.who.int]
- 12. journals.asm.org [journals.asm.org]
- 13. cdn.who.int [cdn.who.int]
- 14. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Extraction of Mangiferin from Mango Peels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the advanced extraction of mangiferin (B1668620) from mango peels, a valuable byproduct of the mango processing industry. This compound, a xanthone (B1684191) C-glucoside, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. These properties make it a promising candidate for drug development and nutraceutical applications.
This guide focuses on modern, efficient extraction techniques that offer significant advantages over conventional methods in terms of yield, extraction time, and environmental impact. The included protocols for Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Enzyme-Assisted Extraction (EAE), and Supercritical Fluid Extraction (SFE) are intended to provide a practical foundation for laboratory-scale extraction and process optimization.
Comparative Analysis of Advanced Extraction Techniques
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing processing costs and environmental impact. The following table summarizes quantitative data from various studies to facilitate a comparison of the performance of different advanced extraction techniques.
| Extraction Technique | Solvent | Temperature (°C) | Time | This compound Yield (mg/g of dry peel) | Key Advantages | Reference |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol (B145695) | 54 | 10 min | Up to 150 | Reduced extraction time and solvent consumption, improved efficiency.[1][2] | [1][2] |
| 44% Ethanol | 60 | 19.2 min | 58.46 (from leaves) | High yield in a relatively short time. | [3] | |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | Not specified | 4 min | 51.85 | Rapid extraction, higher throughput.[4] | [4] |
| 45% Ethanol | Not specified | 123 s | 36.10 (from leaves) | Extremely short extraction time.[5] | [5] | |
| Ultrasound-Assisted Enzymatic Extraction (UAEE) | 70% Ethanol | 66 | 45 min (ultrasound) + 44 min (enzymolysis) | 36.3 (3.63%) | High yield, synergistic effect of ultrasound and enzymes.[6] | [6] |
| Supercritical Fluid Extraction (SFE) | CO2 with 20% Ethanol | 55 | Not specified | Not explicitly quantified for peels, but effective for phenolics. | Green solvent, high selectivity, tunable.[7][8][9] | [7][8][9] |
| Conventional (Soxhlet) | Ethanol-Water (8:2) | Boiling point | 8 h | Lower than advanced methods | Well-established, simple setup. | [10] |
| Conventional (Maceration) | Ethanol-Water (8:2) | Room Temperature | 24-48 h | Generally the lowest yield | Simple, requires no specialized equipment. | [10] |
Experimental Protocols
The following are detailed protocols for the advanced extraction of this compound from mango peels.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from mango peels using ultrasonic cavitation to enhance cell wall disruption and solvent penetration.
Materials and Equipment:
-
Dried mango peel powder (particle size < 40 mesh)
-
Ethanol (50-70%)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Magnetic stirrer and stir bar (optional)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filter)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 10 g of dried mango peel powder and place it into a 250 mL beaker.
-
Solvent Addition: Add 100 mL of 50% ethanol to the beaker (solid-to-liquid ratio of 1:10 g/mL).
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 54°C and the sonication time to 10 minutes. If using a probe sonicator, ensure the probe is submerged in the slurry and operate at a specified amplitude (e.g., 60%) for 20 minutes.[1][2]
-
Filtration: After ultrasonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. Wash the residue with a small amount of the solvent to ensure complete recovery of the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.
-
Drying and Quantification: Dry the crude extract in a vacuum oven until a constant weight is achieved. The this compound content can be quantified using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Objective: To utilize microwave energy for rapid heating of the solvent and plant material, leading to efficient extraction of this compound.
Materials and Equipment:
-
Dried mango peel powder (particle size < 40 mesh)
-
Ethanol (70%)
-
Microwave extraction system (closed or open vessel)
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 10 g of dried mango peel powder and place it into the microwave extraction vessel.
-
Solvent Addition: Add 120 mL of 70% ethanol to the vessel.[4]
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power to 450 W and the extraction time to 4 minutes.[4]
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to separate the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.
-
Drying and Quantification: Dry the crude extract and quantify the this compound content using HPLC.
Protocol 3: Ultrasound-Assisted Enzymatic Extraction (UAEE) of this compound
Objective: To employ a synergistic approach using enzymes to break down the plant cell wall and ultrasound to enhance mass transfer for improved this compound extraction.
Materials and Equipment:
-
Dried mango peel powder (particle size < 40 mesh)
-
Cellulase (B1617823) enzyme preparation
-
Ethanol (70%)
-
pH meter and buffer solutions (if required for optimal enzyme activity)
-
Shaking water bath
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Enzymatic Hydrolysis:
-
Disperse 10 g of dried mango peel powder in an appropriate volume of buffer solution (as recommended for the specific cellulase used).
-
Add the cellulase enzyme (e.g., 0.1% w/w of peel powder).[6]
-
Incubate in a shaking water bath at a temperature of 50°C for 44 minutes to facilitate enzymatic degradation of the cell wall.[6]
-
-
Solvent Addition: After enzymatic hydrolysis, add 70% ethanol to the mixture.
-
Ultrasonication:
-
Transfer the mixture to an ultrasonic bath.
-
Set the ultrasonic power to 300 W, the temperature to 66°C, and the sonication time to 45 minutes.[6]
-
-
Enzyme Deactivation: Heat the mixture to 90°C for 5 minutes to deactivate the enzyme.
-
Filtration, Concentration, and Drying: Follow steps 4-6 from the UAE protocol.
Protocol 4: Supercritical Fluid Extraction (SFE) of this compound
Objective: To utilize supercritical carbon dioxide (SC-CO2), a green solvent, for the selective extraction of this compound.
Materials and Equipment:
-
Dried mango peel powder (particle size < 40 mesh)
-
Supercritical fluid extraction system
-
High-pressure pump for CO2
-
Co-solvent pump (for ethanol)
-
Extraction vessel
-
Separator vessels
-
Analytical balance
Procedure:
-
Sample Loading: Pack 10 g of dried mango peel powder into the extraction vessel.
-
System Pressurization and Heating:
-
Co-solvent Addition: Introduce ethanol as a co-solvent at a flow rate equivalent to 20% of the total solvent flow.[7][9]
-
Extraction: Maintain a constant flow of supercritical CO2 and co-solvent through the extraction vessel for a predetermined time (e.g., 60-120 minutes).
-
Separation: The extract is separated from the supercritical fluid in the separator vessels by reducing the pressure and/or temperature.
-
Collection and Analysis: Collect the extract from the separator and quantify the this compound content using HPLC.
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for this compound extraction and the key signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of the ultrasound-assisted extraction of polyphenol, this compound, and its antioxidant expressionin mango peel (Mangifera indica) using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of microwave-assisted and conventional extraction of this compound from mango (Mangifera indica L.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Enzymatic Extraction of this compound From Mango (Mangifera indica L.) Peels: Process Optimization and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical CO2 Extraction of Bioactive Compounds from Mango (Mangifera indica L.) Peel and Pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative scale extraction of this compound and lupeol from mango (Mangifera indica L.) leaves and bark by different extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validated HPLC-DAD Method for Mangiferin Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of mangiferin (B1668620) in plasma samples using a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. This method is crucial for pharmacokinetic studies, bioavailability assessments, and toxicological evaluations of this compound, a natural xanthone (B1684191) with significant therapeutic potential.
Introduction
This compound, a C-glucosylxanthone found in various plant species, notably Mangifera indica (mango), has garnered considerable interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. To accurately assess its behavior in biological systems, a robust and validated analytical method for its quantification in plasma is essential. This document outlines a validated HPLC-DAD method that is sensitive, specific, accurate, and precise for the determination of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Internal Standard (IS), e.g., Rutin or Diphenhydramine
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or acetic acid (analytical grade)
-
Blank plasma (from the same species as the study subjects, e.g., rat or human)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a Diode-Array Detector (DAD) is suitable for this analysis. The following chromatographic conditions have been reported to provide good separation and detection of this compound:
Table 1: HPLC-DAD Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1200 Series or equivalent[1] | Shimadzu Prominence UFLC or equivalent[2] | YL9100 HPLC system or equivalent[3] |
| Column | COSMOSIL 5C18-MS-II (4.6 mm × 250 mm, 5 µm)[1] | Zorbax SB-C18 (2.1 mm x 150 mm, 3.5 µm) | Phenomenex Kinetex C18 (4.6 mm x 250 mm, 5 µm)[4] |
| Mobile Phase | Methanol: 2% Glacial Acetic Acid (40:60, v/v)[1] | Acetonitrile: 0.05% Formic Acid in water (18:82, v/v) | 10mM Phosphate Buffer (pH 2.4) with 0.1% Triethylamine: Acetonitrile (90:10, v/v)[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] | 1.3 mL/min[4] |
| Column Temperature | 25 °C[1] | 40 °C | Ambient |
| Detection Wavelength | 258 nm[1] | 258 nm[5] | 258 nm[4] |
| Injection Volume | 10 µL | 10 µL | 20 µL[3] |
| Run Time | < 30 min[1] | 3.0 min | Not specified |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent mixture.
-
Calibration Standards: Spike blank plasma with the working standard solutions to obtain a calibration curve over a desired concentration range (e.g., 5 - 1000 ng/mL or 0.5 - 150 µg/mL).[6][7]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[6]
Sample Preparation (Plasma)
The primary goal of sample preparation is to remove proteins and other interfering substances from the plasma. Protein precipitation is a commonly used and effective method.
-
Aliquoting: Take a known volume of plasma sample (e.g., 100 µL).
-
Addition of Internal Standard: Add a fixed amount of the internal standard solution to each plasma sample, standard, and QC sample (except for the blank).
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio to the plasma volume).
-
Vortexing: Vortex the mixture vigorously for about 1-2 minutes to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Injection: Inject a portion of the supernatant into the HPLC system for analysis.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. The key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.99[7] | > 0.998[7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL to 50 ng/mL |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ)[6] | < 11.91%[7] |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ)[6] | < 9.47%[7] |
| Accuracy (%Recovery) | 85 - 115% (80 - 120% at LLOQ) | 97.93% to 103.57%[7] |
| Extraction Recovery (%) | Consistent, precise, and reproducible | 74.41% to 93.34%[6][8] |
| Stability (Freeze-thaw, Short-term, Long-term, Post-preparative) | % a change within ±15% of nominal concentration | This compound is generally stable under various storage conditions.[6][7] |
Data Presentation
Table 3: Linearity and Range of this compound in Plasma
| Study Reference | Linearity Range | Correlation Coefficient (r²) |
| Study 1[6] | 0.50 - 150.00 µg/mL | 0.9993 |
| Study 2[7] | 5 - 1000 ng/mL | ≥ 0.99 |
| Study 3 | 50 - 800 ng/mL | > 0.99 |
Table 4: Precision and Accuracy Data for this compound QC Samples in Plasma
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15%[6] | < 15%[6] | 85 - 115% |
| Medium QC | < 15%[6] | < 15%[6] | 85 - 115% |
| High QC | < 15%[6] | < 15%[6] | 85 - 115% |
Table 5: Recovery and Stability of this compound in Plasma
| Parameter | Conditions | Result |
| Extraction Recovery | Protein Precipitation | 82.47% - 93.34%[6] |
| Freeze-Thaw Stability | Three cycles at -20 °C | Stable[6] |
| Bench-Top Stability | Room temperature for 4 hours | Stable[7] |
| Autosampler Stability | 4 °C for 8 hours | Stable[6] |
| Long-Term Stability | -20 °C for 1 month | Stable[6] |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship of HPLC-DAD validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 4. rjptonline.org [rjptonline.org]
- 5. rdo.psu.ac.th [rdo.psu.ac.th]
- 6. Pharmacokinetic study of this compound in rat plasma and retina using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Mangiferin in Biological Samples by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Mangiferin (B1668620), a C-glucosylxanthone primarily found in the mango tree (Mangifera indica), has garnered significant attention for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-diabetic, and anti-tumor effects.[1] To support preclinical and clinical development, a robust, sensitive, and selective analytical method is required to quantify this compound in complex biological matrices. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior resolution, speed, and sensitivity for pharmacokinetic, bioavailability, and metabolic studies of this compound.[2][3] This document provides detailed protocols and methods for the quantification of this compound in biological samples, primarily plasma.
Principle This method utilizes the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry. After extraction from the biological matrix, this compound and an internal standard (IS) are separated on a reversed-phase C18 column. The analytes are then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM allows for the specific detection and quantification of the target analyte by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This protocol is a rapid and straightforward method suitable for high-throughput analysis.
Materials:
-
Biological sample (e.g., rat or human plasma)
-
Internal Standard (IS) working solution (e.g., Rutin or Diphenhydramine)[2][4]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 500 ng/mL Rutin in acetonitrile) to the plasma sample.[4]
-
Add 120-200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4][5]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 2-10 µL) into the UPLC-MS/MS system for analysis.[4][6]
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, which can reduce matrix effects.
Materials:
-
Biological sample (e.g., rat plasma)
-
Internal Standard (IS) working solution (e.g., Diphenhydramine)[2][7]
-
Hydrochloric acid (HCl), 1 M
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and diethyl ether)[2]
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.[2]
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 6,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v methanol:water with 0.1% formic acid).[6]
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
UPLC-MS/MS Instrumental Conditions
The following table summarizes typical instrumental parameters for this compound analysis. These should be optimized for the specific instrument in use.
| Parameter | Typical Conditions |
| UPLC System | Waters ACQUITY UPLC, Agilent 1200 Series, or equivalent[2][8] |
| Column | Acquity C18 BEH (50 x 2.1 mm, 1.7 µm), Zorbax SB-C18 (150 x 2.1 mm, 3.5 µm)[4][9] |
| Mobile Phase A | 0.1% Formic acid and/or 20 mM Ammonium Formate in Water[6][9] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH)[4][9] |
| Flow Rate | 0.3 - 0.4 mL/min[4][6] |
| Gradient Elution | A typical gradient starts with high aqueous phase (e.g., 90% A), ramps up to a high organic phase (e.g., 95% B), and returns to initial conditions for re-equilibration.[6][9] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 2 - 10 µL[4][6] |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters XEVO-TQD)[2][9] |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode[3][10] |
| MRM Transitions (m/z) | This compound: 421.1 > 301.0 (Negative); 423.1 > 303.1 (Positive)[3][11]IS (Diphenhydramine): 256.2 > 167.1 (Positive)[2]IS (Rutin): 609.2 > 300.1 (Negative)[4] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 100 - 150 °C[12] |
| Desolvation Temperature | 400 - 500 °C[12] |
Method Validation and Quantitative Data
The developed UPLC-MS/MS method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters from published studies.
Table 1: Linearity and Sensitivity
| Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| Rat Plasma | 0.02 - 5.0 (Oral Dose) | 0.02 | [2][7][10] |
| Rat Plasma | 0.4 - 100 (IV Dose) | 0.4 | [2][7][10] |
| Human Plasma | 0.001 - 0.5 | 0.001 | [9] |
Table 2: Precision and Accuracy
| Matrix | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Rat Plasma | Low, Medium, High | < 15% | < 15% | Within ±15% | [2][7] |
Table 3: Recovery and Matrix Effect
| Matrix | Preparation Method | Average Recovery | Matrix Effect | Reference |
| Rat Plasma | LLE | > 70% | Not significant | [2] |
| Rat Plasma | PPT | > 85% | Not significant | [4] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the analysis of this compound in biological samples is depicted below.
This compound's Effect on NF-κB Signaling Pathway
This compound exerts significant anti-inflammatory effects, partly by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][13] This pathway is a key regulator of the inflammatory response.
Conclusion The UPLC-MS/MS method described provides a highly sensitive, specific, and rapid tool for the quantification of this compound in various biological samples. The detailed protocols for sample preparation and validated instrumental conditions are suitable for supporting pharmacokinetic and other drug development studies. The high-throughput capability and robustness of this method make it an essential asset for researchers investigating the therapeutic potential of this compound.
References
- 1. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound in rat plasma by liquid–liquid extraction with UPLC–MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Comprehensive Profiling of this compound Metabolites In Vivo and In Vitro Based on the “Drug Metabolite Clusters” Analytical Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanocrystals of this compound Using Design Expert: Preparation, Characterization, and Pharmacokinetic Evaluation | MDPI [mdpi.com]
- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 7. Determination of this compound in rat plasma by liquid-liquid extraction with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of this compound in rat plasma and retina using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification and Purification of this compound from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Characterization of Mangiferin-Loaded Nanoformulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of mangiferin-loaded nanoformulations. This compound (B1668620), a naturally occurring glucosylxanthone, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its clinical application is often hindered by poor aqueous solubility and low oral bioavailability.[1][3][4] Nanoformulations offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and targeted delivery of this compound.[1][4][5]
This guide covers various types of nanoformulations, synthesis methodologies, and characterization techniques, presenting quantitative data in structured tables for easy comparison. Detailed protocols for key experiments and visual diagrams of workflows and signaling pathways are included to facilitate reproducible research in the development of this compound-based nanomedicines.
Physicochemical Properties of this compound-Loaded Nanoformulations
The choice of nanoformulation and synthesis method significantly impacts the physicochemical properties of the resulting nanoparticles, which in turn influence their in vitro and in vivo performance. The following tables summarize the key quantitative data from various studies on this compound-loaded nanoformulations.
Table 1: Polymeric Nanoparticles
| Polymer | Synthesis Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | Emulsion Solvent Evaporation | 176.7 ± 1.021 | 0.153 | - | 55-97 | - | [2][6] |
| PLGA (P80-coated) | Emulsion Solvent Evaporation | 103.4 ± 2.66 | 0.201 | -35.8 ± 2.48 | 76.08 ± 4.91 | 37.16 ± 2.09 | [1] |
| PLGA-Vitamin E TPGS | - | 162.5 | - | - | 55.9 | - | [7] |
| N-succinyl chitosan | - | 100-200 | - | - | - | - | [1][8] |
| Chitosan/Phosphatidylcholine | Self-assembly | 103.44 ± 0.46 | 0.281 ± 0.009 | +31.95 ± 0.08 | 82.42 ± 0.53 | 32.97 ± 0.95 | [9][10] |
Table 2: Lipid and Protein-Based Nanoparticles
| Nanoparticle Type | Core Components | Synthesis Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanocrystals | This compound, HPMC, Pluronic acid, Tween 80 | - | ~100 | - | -12 | up to 86.23 | [8][11] |
| β-lactoglobulin Nanoparticles | β-lactoglobulin | Desolvation | 220 | - | -25 | 80 | [1] |
| β-lactoglobulin Nanoparticles | β-lactoglobulin | Desolvation | 89 ± 10 | - | -30.0 ± 0.2 | - | [12] |
| Albumin Nanoparticles | Bovine Serum Albumin | Desolvation | 195.6 | - | -29.1 to -31.5 | 88.6 | [13] |
| Mixed Micelles | Phospholipids, Vitamin E-TPGS | - | < 60 | - | - | > 80 | [3][14] |
| MGF Nanoparticles | MGF, Tween 40, HPMC K15M | Precipitation | 349.1 ± 19.0 | 0.143 ± 0.052 | - | - | [15] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound-loaded nanoformulations are provided below. These protocols are based on established methods reported in the literature.
Synthesis of this compound-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation
This method is widely used for encapsulating hydrophobic drugs like this compound within a biodegradable polymer matrix.[3][6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 0.5% w/v)
-
Deionized water
Equipment:
-
Sonicator
-
Homogenizer (e.g., Ultra-turrax®)
-
Rotary evaporator
-
Magnetic stirrer
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 15 mg) and this compound in a suitable volume of DCM (e.g., 500 µL) in a flask.[6]
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 5 mL of 0.5% PVA).[6]
-
Emulsification: Add the organic phase drop-wise to the aqueous phase under continuous homogenization. Sonicate the resulting emulsion for a specified time (e.g., 5 minutes) to form a nanoemulsion.[6]
-
Solvent Evaporation: Stir the nanoemulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate. A rotary evaporator can be used to accelerate this process.[6]
-
Nanoparticle Collection: Once the solvent is fully evaporated, the nanoparticles can be collected by centrifugation, washed with deionized water to remove excess PVA and unencapsulated this compound, and then lyophilized for long-term storage.
Synthesis of this compound-Loaded Albumin Nanoparticles by Desolvation
This method involves the precipitation of a protein (albumin) around the drug by adding a desolvating agent.[13]
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Sodium chloride solution (e.g., 10 mM)
-
Ethanol (B145695) (desolvating agent)
-
Glutaraldehyde (B144438) (crosslinking agent)
Equipment:
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Protein Solution Preparation: Dissolve BSA in a 10 mM sodium chloride solution. Adjust the pH to the desired value (e.g., pH 8.0).[13]
-
Drug Incorporation: Dissolve this compound in the desolvating agent (ethanol).[13]
-
Desolvation: While stirring the BSA solution at a constant speed (e.g., 500 rpm), add the this compound-ethanol solution drop-wise. The addition of ethanol will cause the albumin to precipitate, forming nanoparticles.[13]
-
Crosslinking: Add a specific amount of glutaraldehyde to the nanoparticle suspension and continue stirring for a set time (e.g., 24 hours) to crosslink and stabilize the nanoparticles.[13]
-
Purification: Purify the nanoparticles by repeated centrifugation and redispersion in deionized water to remove unreacted reagents.
-
Storage: The purified nanoparticles can be stored as a suspension at 4°C or lyophilized.
Characterization Protocols
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a common technique to determine the size distribution and polydispersity index (PDI) of nanoparticles. The zeta potential, a measure of surface charge, is crucial for evaluating the stability of the nanoparticle suspension.
Equipment:
-
Zetasizer (e.g., Malvern Zetasizer)
Protocol:
-
Sample Preparation: Disperse the nanoparticle suspension in filtered deionized water to an appropriate concentration.
-
Measurement:
-
For particle size and PDI , the analysis is typically performed at a scattering angle of 90° and a controlled temperature (e.g., 18-25°C).[6]
-
For zeta potential , the measurement is performed using an appropriate cell.
-
-
Data Analysis: The instrument software will provide the average particle size (Z-average), PDI, and zeta potential values. Measurements should be performed in triplicate.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug that is successfully encapsulated within the nanoparticles. DL is the percentage of the drug's weight relative to the total weight of the nanoparticle.
Protocol:
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Quantification of Total Drug: Take a known amount of the nanoparticle suspension and disrupt the nanoparticles (e.g., by dissolving them in a suitable organic solvent) to release the encapsulated this compound.
-
Analysis: Measure the concentration of this compound in the supernatant and the total drug sample using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9][16]
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Weight of Drug in Nanoparticles) / (Weight of Nanoparticles)] x 100
-
In Vitro Drug Release Study
This study simulates the release of the drug from the nanoparticles in a physiological environment.
Equipment:
-
Dialysis membrane
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Protocol:
-
Sample Preparation: Place a known amount of this compound-loaded nanoparticles into a dialysis bag.
-
Release Medium: Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) with a pH that mimics physiological conditions (e.g., pH 7.4 or pH 1.5 for gastric conditions).[2][6]
-
Incubation: Maintain the system at 37°C with continuous stirring.[6]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of this compound in the collected samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Visual Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound-loaded nanoformulations.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanotechnology-Based Drug Delivery Approaches of this compound: Promises, Reality and Challenges in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. This compound-Loaded Polymeric Nanoparticles: Optical Characterization, Effect of Anti-topoisomerase I, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymeric Matrices for this compound Delivery: Ways to Enhance Bioavailability and Therapeutic Effect [mdpi.com]
- 8. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tapchi.ctump.edu.vn [tapchi.ctump.edu.vn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improving the biopharmaceutical attributes of this compound using vitamin E-TPGS co-loaded self-assembled phosholipidic nano-mixed micellar systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation of this compound Nanoparticles Utilizing Precipitation Technique | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 16. mdpi.com [mdpi.com]
application of mangiferin in the development of functional foods
Application Notes: Mangiferin (B1668620) in Functional Food Development
Introduction
This compound is a naturally occurring C-glucosylxanthone (2-C-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone) found abundantly in various parts of the mango tree (Mangifera indica L.), including the leaves, bark, peels, and kernel.[1][2][3] It is also present in other plant species like Salacia and Cyclopia.[2] Renowned for its potent antioxidant properties and a wide array of pharmacological activities, this compound is a prime candidate for the development of functional foods and nutraceuticals aimed at preventing and managing chronic diseases.[4][5] However, its application is often limited by low aqueous solubility and poor oral bioavailability, necessitating innovative formulation strategies to enhance its efficacy.[1][5][6]
Health Benefits and Mechanisms of Action
This compound exhibits a broad spectrum of therapeutic effects, making it a versatile ingredient for functional foods.[4] Its unique xanthonoid structure, featuring a C-glycosyl linkage and multiple hydroxyl groups, is crucial for its ability to scavenge free radicals and modulate key cellular signaling pathways.[1][2][7]
1. Antioxidant Activity this compound is a powerful antioxidant that protects against oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] It enhances the body's endogenous antioxidant defense system by increasing levels of superoxide (B77818) dismutase, catalase, and glutathione.[1][2] This activity is fundamental to its protective effects against a multitude of diseases.
2. Anti-inflammatory Effects Chronic inflammation is a key factor in many diseases. This compound exerts significant anti-inflammatory effects by modulating critical signaling pathways.[8] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a primary regulator of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][9] this compound also modulates the MAPK and JAK/STAT pathways.[1]
3. Metabolic Health and Antidiabetic Properties this compound has demonstrated promising potential in managing metabolic disorders. It can improve glucose uptake in skeletal muscle and regulate enzymes involved in glucose and lipid metabolism.[2] Studies in diabetic rat models have shown that this compound can lower fasting plasma glucose, reduce total cholesterol and triglycerides, and increase HDL-C levels.[2] Its mechanisms include the activation of the AMPK pathway, which plays a central role in cellular energy homeostasis.
4. Neuroprotective Effects this compound's ability to cross the blood-brain barrier and mitigate oxidative stress and neuroinflammation suggests its potential use in functional foods for brain health.[2] It has been shown to protect neurons from damage and may serve as a memory enhancer.[1][2]
5. Other Bioactivities this compound also possesses immunomodulatory, antimicrobial, anticancer, and hepatoprotective properties, further broadening its applicability in health-promoting foods.[1][4][10]
Key Signaling Pathways Modulated by this compound
This compound's pleiotropic effects are a result of its interaction with multiple cellular signaling cascades.
Data on this compound Content and Bioactivity
The concentration of this compound varies significantly depending on the source material and cultivar.
Table 1: this compound Content in Various Sources
| Source | Plant Part | This compound Content | Reference(s) |
|---|---|---|---|
| Mangifera indica | Stem Bark | ~71 g/kg | [1] |
| Mangifera indica (Thai Bao) | Peel Extract | 8755.89 mg/100g | [1] |
| Mangifera indica (Lvpimang) | Peel | 7.49 mg/g DW | [11] |
| Mangifera indica | Seed Kernel | 0.05 - 6.4 mg/g | [1] |
| Mangifera indica (Chaunsa) | Peel (Ethanolic Extract) | 7.2 ± 0.2 mg/g | [12] |
| Mangifera indica (North India) | Dry Leaves | 0.96 - 3.00 g/100g |[13] |
Table 2: In Vitro Bioactivity of Purified this compound
| Activity | Assay | Result (IC₅₀ / MIC) | Reference(s) |
|---|---|---|---|
| Antioxidant | DPPH Radical Scavenging | 13.84 ± 0.81 µg/mL | [14] |
| Antioxidant | DPPH Radical Scavenging | 17.6 µg/mL | [15] |
| Cytotoxicity | MCF-7 Breast Cancer Cells | IC₅₀: 41.2 µg/mL | [15] |
| Cytotoxicity | HeLa Cervical Cancer Cells | IC₅₀: 44.7 µg/mL | [15] |
| Antimicrobial | P. aeruginosa, S. aureus, E. coli | MIC: 1.95 - 62.5 µg/mL |[15] |
Overcoming Bioavailability Challenges
The primary hurdle for incorporating this compound into functional foods is its low oral bioavailability (as low as 1.2%).[1] This is due to poor water solubility and low absorption in the gastrointestinal tract.[1][6] Nanoencapsulation is a leading strategy to overcome this limitation. Loading this compound into nanoparticles, such as those made from β-lactoglobulin, can improve its stability, solubility, and bioavailability, making it suitable for fortifying products like dairy.[1]
Table 3: Characteristics of this compound-Loaded Nanoparticles
| Parameter | Value | Reference(s) |
|---|---|---|
| Delivery System | β-lactoglobulin Nanoparticles | [1] |
| Preparation Method | Desolvation Technique | [1] |
| Particle Size | ~220 nm | [1] |
| Zeta Potential | -25 mV | [1] |
| Encapsulation Efficiency | ~80% |[1] |
Table 4: Summary of In Vivo/Clinical Studies with this compound/Mango Products
| Study Type | Subjects | Intervention | Key Findings | Reference(s) |
|---|---|---|---|---|
| Animal | STZ-diabetic rats | This compound (10 & 20 mg/kg, i.p.) for 28 days | ↓ Fasting plasma glucose, ↓ total cholesterol, ↓ triglycerides, ↑ HDL-C. | [2] |
| Clinical | Human | 300 mg mango fruit powder | ↓ Postprandial blood glucose, improved endothelial function. | [10] |
| Clinical | Human | 1 g mango peel powder 2x/day for 84 days | ↓ Weight gain, ↓ appetite, ↓ urea, creatinine, TG, TC, LDL-c; ↑ HDL-c. |[10] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction and Purification of this compound from Mango Leaves
This protocol describes an efficient method for extracting and purifying this compound from dried mango leaves, adapted from methodologies described in the literature.[14][16]
Methodology:
-
Preparation of Plant Material: Harvest and thoroughly wash old, dark-green mango leaves. Dry them at 45-50°C for 24 hours and grind into a fine powder.
-
Ultrasonic-Assisted Extraction (UAE):
-
Suspend the mango leaf powder in 60% ethanol at a liquid-to-solid ratio of 10:1 (v/w) in a glass vessel.[14]
-
Place the vessel in an ultrasonic bath (e.g., 37 kHz, 600 W).[14]
-
Perform sonication for 4 minutes at a controlled temperature of 60°C. These parameters were found to be optimal for maximizing this compound yield.[14]
-
-
Crude Extract Recovery:
-
Filter the mixture through filter paper to remove solid plant debris.
-
Centrifuge the filtrate to remove any remaining fine particles.
-
Concentrate the supernatant (crude extract) using a rotary evaporator under reduced pressure.
-
-
Purification by Liquid-Liquid Fractionation:
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction to dryness.
-
Subject the dried fraction to silica gel column chromatography for final polishing to achieve high purity.
-
-
Quantification and Purity Check:
-
Analyze the final product using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a mobile phase of acetonitrile and 0.5% acetic acid (1:1 v/v) at a flow rate of 0.6 mL/min.[14]
-
Detect this compound at a wavelength of 318 nm and quantify against a standard curve. Purity should exceed 94%.[14][16]
-
Protocol 2: Preparation of this compound-Loaded β-Lactoglobulin Nanoparticles
This protocol details the desolvation technique for encapsulating this compound within β-lactoglobulin (βLG) nanoparticles to enhance its stability and bioavailability for food applications.[1]
Methodology:
-
Solution Preparation:
-
Prepare a solution of β-lactoglobulin (e.g., 5 mg/mL) in deionized water. Adjust the pH as needed to optimize protein solubility and stability.
-
Prepare a stock solution of purified this compound in ethanol.
-
-
Encapsulation via Desolvation:
-
Add the this compound solution to the βLG solution under constant magnetic stirring.
-
Initiate the desolvation process by adding ethanol dropwise to the aqueous protein solution. The addition of the non-solvent (ethanol) reduces the solubility of βLG, causing it to precipitate and form nanoparticles, entrapping this compound in the process.
-
-
Nanoparticle Stabilization:
-
To enhance stability, a cross-linking agent (e.g., glutaraldehyde) can be added to the nanoparticle suspension and allowed to react for several hours. This step should be carefully controlled to avoid excessive cross-linking.
-
-
Purification:
-
Purify the nanoparticle suspension to remove unencapsulated this compound, residual ethanol, and any cross-linking agent. This can be achieved through dialysis against deionized water or by repeated cycles of centrifugation and resuspension.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS). Expected size is ~220 nm with a zeta potential of ~ -25 mV.[1]
-
Encapsulation Efficiency (EE%): Determine the amount of encapsulated this compound. Separate the nanoparticles from the supernatant by centrifugation. Measure the concentration of free this compound in the supernatant using HPLC or UV-Vis spectrophotometry. Calculate EE% using the formula: EE% = [(Total this compound - Free this compound) / Total this compound] x 100 Expected EE% is ~80%.[1]
-
-
Storage: Store the final nanoparticle suspension at 4°C for use in functional food formulations.
Protocol 3: In Vitro Evaluation of Antioxidant Activity (DPPH Assay)
This is a standard and rapid assay to determine the free radical scavenging capacity of this compound or this compound-fortified food products.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Prepare a series of dilutions of the this compound sample (or extract from the functional food) in methanol.
-
Use ascorbic acid (Vitamin C) as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume (100 µL) of the different this compound dilutions (and controls) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at ~517 nm using a microplate reader.
-
The scavenging of the DPPH radical by this compound results in a color change from purple to yellow, leading to a decrease in absorbance.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of DPPH solution with methanol instead of the sample).
-
Plot the scavenging activity (%) against the sample concentration and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
-
References
- 1. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerald.com [emerald.com]
- 3. What Foods Contain this compound - Chenlang [chenlangbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a review of dietary sources, absorption, metabolism, bioavailability, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound: An effective agent against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mangifera indica L., By-Products, and this compound on Cardio-Metabolic and Other Health Conditions: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification and Purification of this compound from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Harnessing Mangiferin as a Research Tool for Interrogating the Nrf2 Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mangiferin (B1668620), a naturally occurring glucosylxanthone found predominantly in mangoes and other plant species, has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophoretic stress, playing a pivotal role in the regulation of antioxidant, anti-inflammatory, and cytoprotective genes. The ability of this compound to modulate Nrf2 activity makes it an invaluable tool for researchers studying cellular stress responses, and for professionals in drug development exploring novel therapeutic strategies for a myriad of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
These application notes provide a comprehensive overview of how to utilize this compound as a research tool to investigate the Nrf2 pathway. Detailed experimental protocols for key assays are provided, along with tabulated quantitative data from various studies to facilitate experimental design and data interpretation.
Mechanism of Action: this compound as an Nrf2 Activator
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] this compound activates the Nrf2 pathway primarily by disrupting the Nrf2-Keap1 interaction. Evidence suggests that this compound increases the stability of the Nrf2 protein by inhibiting its ubiquitination and degradation.[1][2] This leads to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation to the nucleus.
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, demonstrating the efficacy of this compound in activating the Nrf2 pathway across different experimental models.
Table 1: In Vitro Efficacy of this compound on Nrf2 Pathway Activation
| Cell Line | This compound Concentration | Treatment Time | Observed Effect | Fold Change/IC50 | Reference |
| HL-60 | 50 µM | 4 h | Increased nuclear Nrf2 accumulation | - | [2] |
| HL-60 | 50, 100, 200 µM | 24 h | Dose-dependent increase in Nrf2 protein | - | [2] |
| HL-60 | 50 µM | 24 h | Increased NQO1 mRNA expression | ~2.5-fold | [2] |
| HL-60 | 50 µM | - | IC50 for cell inhibition (etoposide) | 5.20 µg/mL (with this compound) vs. 6.32 µg/mL (etoposide alone) | [2] |
| Macrophages | 10, 25 µM | - | Dose-dependent increase in Nrf2 mRNA | - | [5] |
| Macrophages | 25 µM | 12 h | Downregulation of NF-κB luciferase signal | ~10-fold decrease | [6] |
| HUVECs | 10, 20 µM | 24 h | Increased cell viability (with Doxorubicin) | >80% viability | [7] |
| ARPE-19 | 20 µM | 24 h | Increased HO-1 protein expression | - | [8] |
Table 2: In Vivo Efficacy of this compound on Nrf2 Pathway Activation
| Animal Model | This compound Dosage | Treatment Duration | Organ/Tissue | Observed Effect | Reference |
| Wistar Rats (Lead-induced toxicity) | 50, 100, 200 mg/kg | 4 weeks | Brain | Increased nuclear Nrf2, HO-1, and γ-GCS protein expression | [9] |
| Cerebral Ischemia-Reperfusion Rats | - | - | Brain | Upregulated NRF2, GPX4, SLC7A11, and FTL expression | [3][10] |
| SAMP8 Accelerated Aging Mice | 25, 50, 100 mg/kg/d | 4 weeks | - | Suppressed microglial activation | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on the Nrf2 pathway.
Western Blot Analysis for Nrf2 and Downstream Target Proteins
This protocol is for detecting changes in the protein levels of total Nrf2, nuclear Nrf2, HO-1, and NQO1 in response to this compound treatment.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound (e.g., 20-100 µM) for a specified time (e.g., 4-24 hours).
-
For total protein extraction, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.
-
Quantify protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-Nrf2 (1:1000)
-
Rabbit anti-HO-1 (1:1000)
-
Rabbit anti-NQO1 (1:1000)
-
Mouse anti-β-actin (1:5000) or anti-Lamin B1 (1:1000) as loading controls for total and nuclear fractions, respectively.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Nrf2 Nuclear Translocation
This protocol allows for the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon this compound treatment.[2]
a. Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 50 µM) for various time points (e.g., 0, 1, 4, 24 hours).
b. Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with rabbit anti-Nrf2 primary antibody (1:200) overnight at 4°C.[2]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Real-Time Quantitative PCR (RT-qPCR) for Nrf2 Target Gene Expression
This protocol is for quantifying the mRNA expression levels of Nrf2 target genes like NQO1 and HMOX1 (encoding HO-1).
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described above.
-
Extract total RNA using a commercial RNA isolation kit.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
b. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green master mix.
-
Example Primer Sequences:
-
NQO1 Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'
-
NQO1 Reverse: 5'-TACTCACTGAATCACTGCCTTG-3'
-
HMOX1 Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
HMOX1 Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.
Electrophoretic Mobility Shift Assay (EMSA) for Nrf2-ARE Binding
This protocol is used to detect the binding of nuclear Nrf2 to the ARE sequence.[4]
a. Nuclear Extract Preparation:
-
Treat cells with this compound (e.g., 50 µM for 4 hours) to induce Nrf2 nuclear translocation.
-
Prepare nuclear extracts using a nuclear extraction kit.
b. EMSA Reaction:
-
Synthesize and biotin-label a double-stranded oligonucleotide probe containing the ARE consensus sequence (5'-GCTGAGTCA GTCACAGT-3').
-
Set up the binding reaction in a final volume of 20 µL containing:
-
Nuclear extract (5-10 µg)
-
Biotin-labeled ARE probe (e.g., 20 fmol)
-
Poly(dI-dC) (1 µg) as a non-specific competitor
-
Binding buffer
-
-
For competition assays, add a 100-fold molar excess of unlabeled ("cold") ARE probe to a parallel reaction.
-
For supershift assays, pre-incubate the nuclear extract with an anti-Nrf2 antibody for 30 minutes on ice before adding the labeled probe.
-
Incubate the reactions for 20-30 minutes at room temperature.
c. Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the biotin-labeled probe using a chemiluminescent detection kit.
Visualizations
Signaling Pathway
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effect on the Nrf2 pathway.
Conclusion
This compound serves as a robust and reliable tool for activating the Nrf2 signaling pathway in both in vitro and in vivo research settings. Its well-characterized mechanism of action, involving the stabilization of Nrf2 protein, allows for the targeted investigation of this critical cytoprotective pathway. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cellular stress responses and the development of novel Nrf2-based therapeutics.
References
- 1. This compound increases Nrf2 protein stability by inhibiting its ubiquitination and degradation in human HL60 myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mitigates neurological deficits and ferroptosis via NRF2/ARE pathway activation in cerebral ischemia-reperfusion rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound Represses Inflammation in Macrophages Under a Hyperglycemic Environment Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Heme Oxygenase-1 by this compound in Human Retinal Pigment Epithelial Cells Contributes to Blocking Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Mangiferin's Effect on Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effects of mangiferin (B1668620), a naturally occurring polyphenol, on cellular senescence. The protocols outlined below are based on established methodologies and published research, offering a framework for investigating this compound's potential as a senotherapeutic agent.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and various age-related diseases. Senescent cells accumulate in tissues over time and secrete a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP), which can impair tissue function. This compound, a xanthone (B1684191) C-glucoside found in various parts of the mango tree (Mangifera indica), has demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. Recent studies have highlighted its potential to modulate cellular senescence, making it a compound of interest for geroscience and drug development.
This document provides detailed protocols for key assays to assess cellular senescence and summarizes the quantitative effects of this compound observed in various studies. Additionally, it visualizes experimental workflows and the key signaling pathways involved in this compound's anti-senescence activity.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effect of this compound on cellular senescence.
Table 1: In Vitro Efficacy of this compound on Cellular Senescence Markers
| Cell Line | Senescence Inducer | This compound Concentration | Treatment Duration | Key Findings | Reference |
| Human Dermal Fibroblasts | Hydrogen Peroxide (10 µM) | 10 µM, 50 µM | 15 days (preconditioning for 2h before H₂O₂ addition) | Lowered oxidative burden, stabilized mitochondrial membrane potential, and protected against G0/G1 cell cycle arrest and SA-β-gal expression.[1] | [1] |
| SH-SY5Y Neuroblastoma Cells | Aβ₁₋₄₂-mediated HMC3 microglial activation | Not specified in abstract | Not specified in abstract | Reduced the number of SA-β-gal positive neurons and decreased the proportion of neurons arrested in the G0/G1 phase.[2][3] | [2][3][4] |
| HMC3 Microglial Cells | Aβ₁₋₄₂ | 12.5, 25, 50, 100, 200 µM (safe concentrations) | Not specified in abstract | Enhanced AMPK phosphorylation, inhibited mTOR activation, and downregulated IRF5 expression.[3][4] | [3][4] |
Table 2: In Vivo Efficacy of this compound on Cellular Senescence Markers
| Animal Model | This compound Dosage | Treatment Duration | Key Findings | Reference |
| SAMP8 Accelerated Aging Mice | Not specified in abstract | 4 weeks | Decreased expression of neuronal cell senescence markers p16Ink4a and p21Cip1.[3][4] | [3][4] |
| Aged Mice (Partial Pancreatectomy Model) | 90 mg/kg | 28 days | Markedly inhibited β-cell senescence, with a reduction in p16INK4a positive cells to ~35% compared to >50% in controls.[5] | [5] |
Experimental Protocols
Here we provide detailed protocols for the key experiments used to evaluate the anti-senescence effects of this compound.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells, based on the increased lysosomal β-galactosidase activity at a suboptimal pH (pH 6.0) in senescent cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS
-
Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) in dimethylformamide (DMF)
-
40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride (NaCl)
-
2 mM Magnesium chloride (MgCl₂)
-
-
Distilled water (dH₂O)
Protocol:
-
Seed cells in a multi-well plate and treat with this compound and/or a senescence inducer as per the experimental design.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 5 minutes at room temperature.[6][7]
-
Wash the cells three times with PBS.[8]
-
Prepare the fresh Staining Solution and add it to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C without CO₂ for 12-16 hours, or until a blue color develops in the senescent cells.[7] Protect the plate from light.
-
Aspirate the Staining Solution and wash the cells twice with dH₂O.[6]
-
Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
Quantify the percentage of SA-β-gal positive cells by counting the number of blue cells relative to the total number of cells in multiple fields of view.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Senescent cells are typically arrested in the G0/G1 phase.
Materials:
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound as required.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at 4°C overnight.[3]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at 37°C for 30 minutes.[3]
-
Analyze the samples on a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population is indicative of senescence.
Western Blotting for Senescence Markers
This technique is used to quantify the expression levels of key proteins involved in the senescence pathway, such as p16Ink4a and p21Cip1.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p16Ink4a, anti-p21Cip1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and/or a senescence inducer.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Analysis of Senescence-Associated Secretory Phenotype (SASP) Factors
The SASP is a key feature of senescent cells and consists of various secreted pro-inflammatory cytokines, chemokines, and proteases.
Materials:
-
ELISA kits for specific SASP factors (e.g., IL-6, IL-1β, TNF-α)
-
Multiplex immunoassay kits (e.g., Luminex)
-
RT-qPCR reagents for analyzing the mRNA levels of SASP genes
Protocol (using ELISA):
-
Culture and treat cells with this compound as described.
-
Collect the conditioned media from the cell cultures.
-
Centrifuge the conditioned media to remove any cellular debris.
-
Perform ELISA for the SASP factors of interest (e.g., IL-1β and TNF-α) according to the manufacturer's instructions.[3]
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of the SASP factors based on a standard curve. A reduction in the levels of pro-inflammatory SASP factors would indicate an anti-senescence effect of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's anti-senescence effects.
Signaling Pathway of this compound in Delaying Neuronal Senescence
Caption: this compound's modulation of the AMPK/mTOR/IRF5 pathway to delay senescence.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the anti-senescence properties of this compound. The evidence suggests that this compound can mitigate cellular senescence through the modulation of key signaling pathways involved in inflammation and cellular metabolism. Further research utilizing these methodologies will be crucial in elucidating the full therapeutic potential of this compound in the context of aging and age-related diseases.
References
- 1. This compound, a naturally occurring polyphenol, mitigates oxidative stress induced premature senescence in human dermal fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural polyphenol this compound delays neuronal cell senescence by inhibiting neuroinflammation mediated by microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural polyphenol this compound delays neuronal cell senescence by inhibiting neuroinflammation mediated by microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. buckinstitute.org [buckinstitute.org]
- 8. cellbiolabs.com [cellbiolabs.com]
Application Notes & Protocols: Developing Zebrafish Models to Study Mangiferin's Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mangiferin (B1668620), a C-glucosylxanthone predominantly found in the mango tree (Mangifera indica), has garnered significant scientific interest due to its wide array of pharmacological properties.[1] These include potent antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic activities.[2][3] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for rapidly screening and elucidating the mechanisms of bioactive compounds like this compound. Its genetic homology to humans, rapid development, optical transparency at embryonic and larval stages, and suitability for high-throughput screening make it an ideal vertebrate system for toxicological and pharmacological studies.[4][5]
These application notes provide a comprehensive overview and detailed protocols for leveraging the zebrafish model to investigate the multifaceted bioactivities of this compound.
Application Note 1: Toxicity and Teratogenicity Assessment
The initial and most critical step in evaluating any bioactive compound is to determine its safety profile. The Zebrafish Embryo Acute Toxicity Test (ZFET) is a well-established and widely accepted alternative to traditional rodent testing, adhering to OECD Guideline 236.[6] This model allows for the rapid determination of lethal concentrations and observation of potential teratogenic effects during embryonic development. Studies have used this model to evaluate the toxicity of mango leaf and peel extracts, which are rich in this compound.[6][7]
Data Presentation: Acute Toxicity of Mango Extracts in Zebrafish Embryos
| Extract Source | Duration (hpf) | LC50 Value | Toxicity Classification | Reference |
| Mango Leaf Extract | 96 | 156.133 ppm | Practically Non-toxic | [7] |
| Mango Peel Extract | 96 | 160.353 ppm | Practically Non-toxic | [7] |
| Arumanis Mango Young Leaf Extract | 72 | 42.65 µg/mL | - | [6] |
| Arumanis Mango Young Leaf Extract | 96 | 42.65 µg/mL | - | [6] |
| hpf: hours post-fertilization; LC50: Lethal Concentration, 50% |
Experimental Workflow: Zebrafish Embryo Acute Toxicity Test (ZFET)
Application Note 2: Evaluating Antioxidant and Neuroprotective Effects
This compound is a potent antioxidant known to protect against oxidative stress, a key factor in neurodegenerative diseases like Parkinson's Disease (PD).[2][8][9] Zebrafish models of neurotoxicity, induced by compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), effectively replicate PD-like symptoms, including motor deficits and oxidative damage.[8] Studies show that this compound can significantly ameliorate these symptoms, improve motor function, and restore the activity of key antioxidant enzymes.[8]
Data Presentation: Neuroprotective & Antioxidant Effects of this compound in MPTP-Treated Zebrafish
| Parameter | Control Group | MPTP-Treated Group | MPTP + this compound Group | Bioactivity | Reference |
| Survival Rate | High | Significantly Reduced | Significantly Improved | Neuroprotection | [8] |
| Spontaneous Movement | Normal | Significantly Reduced | Significantly Improved | Neuroprotection | [8] |
| SOD Activity | Baseline | Significantly Reduced | Significantly Increased | Antioxidant | [8] |
| CAT Activity | Baseline | Significantly Reduced | Significantly Increased | Antioxidant | [8] |
| GSH Content | Baseline | Significantly Reduced | Significantly Increased | Antioxidant | [8] |
| MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione |
Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its protective effects by modulating multiple signaling pathways. It is known to activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.[2][10] It also influences pathways related to neuroinflammation and cell survival, such as NF-κB and PI3K/Akt.[2][11]
Application Note 3: Assessing Anti-inflammatory Activity
Chronic inflammation is an underlying cause of many diseases. This compound has demonstrated significant anti-inflammatory properties, often by inhibiting the NF-κB signaling pathway.[12][13] The zebrafish larva tail fin amputation model is a powerful and visually accessible method for studying acute inflammation and the effect of therapeutic compounds.[14][15] Upon injury, immune cells, primarily neutrophils and macrophages, migrate to the wound site. This process can be visualized in real-time using transgenic zebrafish lines with fluorescently labeled immune cells, such as Tg(mpx:GFP) for neutrophils.[16]
Data Presentation: Potential Effects of this compound on Inflammation
| Parameter | Control (Injured) | This compound-Treated (Injured) | Expected Outcome | Reference (Model) |
| Neutrophil Migration at 6 hpi | High | Significantly Reduced | Anti-inflammatory | [14][15] |
| Macrophage Recruitment at 12 hpi | High | Significantly Reduced | Anti-inflammatory | [17] |
| tnf-α expression at wound | High | Significantly Reduced | Anti-inflammatory | [16] |
| il-1β expression at wound | High | Significantly Reduced | Anti-inflammatory | [16] |
| hpi: hours post-injury |
Experimental Model: Tail Fin Amputation
Protocols
Protocol 1: Zebrafish Embryo Acute Toxicity Test (ZFET)
1. Materials:
-
This compound stock solution (e.g., in DMSO, final concentration ≤ 0.1%).
-
Healthy, fertilized zebrafish embryos (3-4 hours post-fertilization, hpf).
-
Embryo medium (E3 water).
-
24-well plates.
-
Stereomicroscope.
-
Incubator set to 28.5°C.
2. Procedure:
-
Preparation: Prepare a series of this compound dilutions (e.g., 10, 50, 100, 250, 500 µg/mL) in E3 medium from the stock solution. Include a vehicle control (E3 + DMSO) and a negative control (E3 only).
-
Embryo Selection: Collect embryos and select healthy, fertilized ones under a stereomicroscope.
-
Exposure: Using a transfer pipette, place one embryo into each well of a 24-well plate. Remove excess water.
-
Treatment: Add 2 mL of the corresponding this compound dilution or control solution to each well. Use at least 10 embryos per concentration, with replicates.
-
Incubation: Seal the plate and incubate at 28.5°C on a 14h:10h light:dark cycle.
-
Observation: At 24, 48, 72, and 96 hpf, observe the embryos under the stereomicroscope. Record the following endpoints:
-
Mortality: Coagulated embryos, lack of heartbeat, no somite formation.
-
Hatching Rate: Number of hatched larvae vs. total viable embryos.
-
Teratogenic Effects: Pericardial edema, yolk sac edema, spinal curvature, tail malformation, and growth retardation.[7]
-
-
Data Analysis: Calculate the cumulative mortality at each time point for each concentration. Determine the LC50 value and its 95% confidence interval using Probit analysis.
Protocol 2: In Vivo Antioxidant & Neuroprotection Assay (MPTP Model)
1. Materials:
-
Zebrafish larvae (e.g., 4 days post-fertilization, dpf).
-
MPTP (neurotoxin).
-
This compound solutions.
-
Multi-well plates and behavioral analysis equipment (e.g., ViewPoint Zebrabox).
-
Reagents for antioxidant enzyme assays (SOD, CAT, GSH kits).
-
Fluorescent microscope and ROS detection dyes (e.g., DCFDA).
2. Procedure:
-
Acclimation & Grouping: Acclimate 4 dpf larvae and divide them into groups (n=20-30/group):
-
Control (E3 medium).
-
MPTP-treated (e.g., optimal toxicant concentration).
-
This compound control (highest test concentration).
-
MPTP + this compound (co-treatment with various doses).
-
-
Treatment: Expose the larvae to their respective solutions for a defined period (e.g., 24-48 hours).
-
Behavioral Analysis: At the end of the treatment period (e.g., 5-6 dpf), transfer individual larvae to a 96-well plate. Record spontaneous locomotor activity (total distance moved, velocity) over several light-dark cycles using an automated tracker.[8]
-
Biochemical Analysis:
-
Pool larvae from each group (n=~50) and homogenize in ice-cold phosphate (B84403) buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Measure the activity of SOD and CAT, and the content of GSH using commercially available colorimetric assay kits according to the manufacturer's instructions.[8]
-
-
ROS Imaging (Optional):
-
Incubate live larvae with a ROS-sensitive dye like DCFDA.
-
Wash and anesthetize the larvae.
-
Mount and image the head region using a fluorescent microscope to quantify ROS levels.[18]
-
-
Data Analysis: Use ANOVA followed by a post-hoc test to determine statistical significance between groups for behavioral and biochemical data.
Protocol 3: Larval Zebrafish Tail Fin Amputation Assay
1. Materials:
-
Transgenic zebrafish larvae, e.g., Tg(mpx:GFP) (labels neutrophils), at 3 dpf.
-
Tricaine (MS-222) for anesthesia.
-
Micro-dissection tools (e.g., sterile micro-scalpel blade).
-
Petri dish with an agarose (B213101) gel mold for mounting.
-
This compound solutions.
-
Fluorescent microscope with a camera.
2. Procedure:
-
Pre-treatment: Incubate 3 dpf larvae in either E3 medium (control) or this compound solutions for 1-2 hours prior to injury.
-
Anesthesia and Amputation:
-
Anesthetize a small batch of larvae in Tricaine solution.
-
Transfer a single larva to the agarose mold.
-
Using a sterile blade, transect the caudal fin just distal to the circulation loop.[14]
-
-
Post-injury Treatment: Immediately after amputation, return the larva to its respective treatment well (Control or this compound) to recover.
-
Imaging and Quantification:
-
At a specific time point post-injury (e.g., 4 or 6 hours post-injury, hpi), anesthetize the larvae again.
-
Mount the larvae laterally on a glass slide.
-
Capture a fluorescent image of the tail region.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), count the number of fluorescent neutrophils that have migrated to the area distal to the amputation plane.
-
Compare the average cell count between the control and this compound-treated groups using a t-test or ANOVA. A significant reduction in cell count indicates an anti-inflammatory effect.
-
References
- 1. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphenolic protection: the role of this compound in mitigating neurodegeneration and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxicity Assessment of Herbal Medicine Using Zebrafish Embryos: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jifi.farmasi.univpancasila.ac.id [jifi.farmasi.univpancasila.ac.id]
- 7. ejournal.medistra.ac.id [ejournal.medistra.ac.id]
- 8. Transcriptome analysis reveals the anti-Parkinson's activity of this compound in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective mechanisms of this compound in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Potentiates Neuroprotection by Isoflurane in Neonatal Hypoxic Brain Injury by Reducing Oxidative Stress and Activation of Phosphatidylinositol-3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effect of this compound on an Experimental Model of Allergic Rhinitis through the Inhibition of NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exerts neuroprotective effects against focal cerebral ischemia in mice by regulating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Macrophages modulate adult zebrafish tail fin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative stress induced antioxidant and neurotoxicity demonstrated in vivo zebrafish embryo or larval model and their normalization due to morin showing therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Mangiferin-Based Cosmeceuticals for UV Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of mangiferin-based cosmeceuticals designed for ultraviolet (UV) protection. This compound (B1668620), a natural polyphenol, exhibits significant antioxidant and photoprotective properties, making it a promising active ingredient in dermatological and cosmetic preparations.[1][2][3][4] This document outlines various formulation strategies, including nanoparticle-based systems and gels, and provides protocols for assessing their efficacy in terms of Sun Protection Factor (SPF) and antioxidant activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound-based formulations for UV protection.
Table 1: In Vitro Sun Protection Factor (SPF) of this compound Formulations
| Formulation Type | This compound Concentration | SPF Value (Mean ± SD) | Reference |
| Gel | 1.25% | 11.2 | [5][6] |
| Gel | 2.5% | 38.6 | [5][6] |
| Gel | 5% | 88.53 | [5][6] |
| Purified this compound (PM) Solution | 0.2% (w/v) | 10.25 ± 0.15 | [7] |
| This compound Nanoparticles (MNPs) Solution | 0.2% (w/v) | 19.73 ± 0.27 | [7] |
| Gel with Purified this compound (PM) | 0.2% (w/v) | 12.19 ± 0.27 | [7] |
| Gel with this compound Nanoparticles (MNPs) | 0.2% (w/v) | 20.43 ± 0.13 | [7] |
| Isolated this compound | 100 ppm | 2.82 | [8] |
| Isolated this compound | 500 µg/mL | 15.83 | [5] |
Table 2: Antioxidant Activity of this compound Formulations
| Formulation/Compound | Assay | Antioxidant Activity (Mean ± SD) | Reference |
| Gel with Purified this compound (PM) | DPPH Inhibition | 74.47 ± 2.19% | [7] |
| Gel with this compound Nanoparticles (MNPs) | DPPH Inhibition | 80.52 ± 1.05% | [7] |
| Commercial this compound (CM) | DPPH Radical Scavenging | IC50: 33.68 ± 4.90 µg/mL | [9] |
| Recrystallized this compound (RM) | DPPH Radical Scavenging | IC50: 31.25 ± 0.47 µg/mL | [9] |
| This compound Nanoparticles (MNPs) | DPPH Radical Scavenging | IC50: 35.15 ± 0.41 µg/mL | [9] |
| This compound-Rich Extract (MRE) | DPPH Radical Scavenging | IC50: 4.967 ± 0.588 µg/mL | [10] |
| Purified this compound | DPPH Radical Scavenging | IC50: 17.6 µg/mL | [11][12] |
Table 3: Ex Vivo Skin Permeation of this compound Nanoparticle (MNP) Gel Formulation (after 8 hours)
| Skin Layer | This compound Content Released (%) | Reference |
| Stratum Corneum | 37.01 ± 2.61 | [7][13] |
| Viable Epidermis | 22.39 ± 1.59 | [7][13] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound-based cosmeceutical formulations.
Protocol for Preparation of this compound Gel Formulation
This protocol is adapted from studies that formulated sunscreen gels with varying concentrations of this compound.[5][6]
Materials:
-
This compound (isolated from a suitable plant source, e.g., Phaleria macrocarpa fruits)
-
Carbopol 940
-
Glycerin
-
Propylene (B89431) glycol
-
Methylparaben
-
Purified water
Procedure:
-
Carbopol Dispersion: Disperse the required amount of Carbopol 940 in a portion of purified water with constant stirring until a lump-free dispersion is obtained.
-
Preservative Solution: Dissolve methylparaben and propylparaben in propylene glycol with gentle heating.
-
Addition of Components: Add the preservative solution and glycerin to the Carbopol dispersion under continuous stirring.
-
Incorporation of this compound: Dissolve the desired amount of this compound (e.g., 1.25%, 2.5%, or 5% w/w) in a small amount of purified water and add it to the gel base.
-
Neutralization: Neutralize the gel by adding triethanolamine dropwise while stirring until a clear, viscous gel is formed.
-
Final Volume: Adjust the final weight of the gel with purified water and mix until homogeneous.
-
Characterization: Evaluate the physicochemical properties of the gel, including color, odor, homogeneity, pH, and spreadability.
Protocol for Preparation of Electrosprayed this compound Nanoparticles (MNPs)
This protocol describes the fabrication of this compound nanoparticles using the electrospraying technique to improve solubility and bioavailability.[2][7]
Materials:
-
Purified this compound (PM)
-
Cellulose Acetate (CA) or Eudragit® L100
-
Suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
Equipment:
-
Electrospraying apparatus (high-voltage power supply, syringe pump, needle, collector)
Procedure:
-
Solution Preparation: Prepare a solution of purified this compound and a polymer (e.g., 0.8% w/v this compound-rich extract and 2% w/v Eudragit® L100) in a suitable solvent.[10]
-
Electrospraying Process:
-
Load the prepared solution into a syringe fitted with a metallic needle.
-
Set the parameters for electrospraying:
-
Applied voltage: e.g., 15 kV
-
Distance between the needle tip and the collector: e.g., 10 cm
-
Flow rate of the solution controlled by a syringe pump.
-
-
Apply the high voltage to the needle tip. The electrostatic forces will overcome the surface tension of the solution, leading to the formation of a fine spray of charged droplets.
-
As the solvent evaporates from the droplets, solid nanoparticles of this compound encapsulated within the polymer are formed and deposited on the collector.
-
-
Nanoparticle Collection and Characterization:
-
Collect the dried nanoparticles from the collector.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. For example, successful formulations have yielded an average particle size of approximately 295 nm, a PDI of 0.29, and an encapsulation efficiency of 85.31%.[7]
-
Protocol for In Vitro Sun Protection Factor (SPF) Determination
This spectrophotometric method provides a rapid in vitro assessment of the SPF of a formulation.[5][14]
Materials:
-
This compound-based formulation (e.g., gel, cream)
-
Methanol (B129727) or Ethanol
-
UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.0 g of the formulation and dissolve it in 100 mL of a suitable solvent (e.g., methanol).
-
Ultrasonicate the mixture for 15 minutes to ensure complete dissolution of the active components.
-
Filter the solution to remove any insoluble excipients.
-
Prepare a final sample solution by diluting 5 mL of the filtrate to 50 mL with the same solvent.
-
-
Spectrophotometric Analysis:
-
Record the absorbance of the final sample solution in the UV range from 290 to 320 nm at 5 nm intervals using a 1 cm quartz cuvette. Use the solvent as a blank.
-
-
SPF Calculation:
-
Use the Mansur equation to calculate the SPF: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) (from 290 to 320 nm) Where:
-
CF = Correction Factor (10)
-
EE(λ) = Erythemal effect spectrum at wavelength λ
-
I(λ) = Solar intensity spectrum at wavelength λ
-
Abs(λ) = Absorbance of the sample at wavelength λ
-
-
The values for EE(λ) × I(λ) are constants.
-
Protocol for Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This protocol determines the free radical scavenging activity of the this compound formulation.[9][10][11]
Materials:
-
This compound formulation or extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample and Standard Preparation: Prepare various concentrations of the this compound formulation and ascorbic acid in methanol.
-
Assay Reaction:
-
In a test tube, mix a specific volume of the sample or standard solution with a defined volume of the DPPH solution.
-
Prepare a control sample containing methanol instead of the test sample.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Signaling Pathways and Experimental Workflows
The photoprotective effects of this compound are attributed to its ability to modulate various cellular signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow for developing and testing this compound-based cosmeceuticals.
Caption: Signaling pathways of this compound's photoprotective action against UV-induced skin damage.
Caption: Experimental workflow for the development and evaluation of this compound-based cosmeceuticals.
Mechanism of Action
This compound exerts its photoprotective effects through a multi-faceted mechanism of action:
-
Direct UV Absorption: this compound's chemical structure allows it to absorb UV radiation, thereby reducing the amount of harmful rays that penetrate the skin.[7]
-
Potent Antioxidant Activity: As a powerful antioxidant, this compound neutralizes reactive oxygen species (ROS) generated by UV exposure.[3][4] This reduction in oxidative stress helps to prevent cellular damage. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals.[4][9]
-
Anti-inflammatory Properties: this compound has been shown to possess anti-inflammatory effects, which can help to mitigate the inflammatory response in the skin following UV irradiation.[4][15]
-
Inhibition of Matrix Metalloproteinases (MMPs): UV radiation upregulates the expression of MMPs, such as collagenase and elastase, which degrade collagen and elastin (B1584352) fibers in the skin, leading to photoaging.[1] this compound has been found to inhibit the activity of these enzymes, thus helping to preserve the structural integrity of the skin.[1]
-
Modulation of Cellular Signaling Pathways: this compound can influence key signaling pathways involved in the cellular response to UV damage. For instance, it has been shown to downregulate the expression of p53, p21, and p16, which are involved in cell cycle arrest and senescence, thereby inhibiting UVB-induced premature senescence in human skin fibroblasts.[16]
The development of advanced formulations, such as nanoparticles, can enhance the stability, solubility, and skin penetration of this compound, thereby increasing its bioavailability and efficacy as a photoprotective agent in cosmeceutical products.[2][7][10]
References
- 1. The effect of this compound on skin: Penetration, permeation and inhibition of ECM enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of electro-sprayed purified this compound nanoparticles for anti-aging cosmetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Affects Melanin Synthesis by an Influence on Tyrosinase: Inhibition, Mechanism of Action and Molecular Docking Studies [mdpi.com]
- 4. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digilib.esaunggul.ac.id [digilib.esaunggul.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In-vitro and in-vivo Sunscreen Activity of Active Compounds Isolated from Fruits of Phaleria marcocarpha (Scheff.) Boerl – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. Potential of electro-sprayed purified this compound nanoparticles for anti-aging cosmetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06308A [pubs.rsc.org]
- 10. Electrosprayed Nanoparticles Containing this compound-Rich Extract from Mango Leaves for Cosmeceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of this compound, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits ultraviolet B-induced premature senescence in human fibroblasts: an experiment study [pifukezazhi.com]
Application of Mangiferin as a Natural Colorant in the Food Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangiferin (B1668620), a C-glucosylxanthone predominantly found in mango (Mangifera indica) peels, leaves, and bark, presents a promising opportunity as a natural colorant for the food industry. Its vibrant yellow hue, coupled with significant antioxidant and anti-inflammatory properties, makes it a desirable alternative to synthetic food dyes. This document provides detailed application notes and protocols for the extraction, incorporation, and evaluation of this compound as a natural food colorant, with a focus on its stability and bioactivity.
Physicochemical Properties and Color Characteristics
This compound imparts a yellow color to food products. The intensity and stability of this color are influenced by several factors, including pH, temperature, and light exposure.
Data Presentation: Color Stability of this compound and Mango Peel Extract
The following tables summarize the available quantitative data on the color of mango products and the stability of mango peel extract under various conditions. The CIELAB color space is used, where L* represents lightness (0=black, 100=white), a* represents the green (-) to red (+) axis, and b* represents the blue (-) to yellow (+) axis.
Table 1: CIELAB Lab* Values of Mango Pulp from Different Cultivars
| Cultivar | L | a | b* |
| Criollo | 66 | 16 | 50 |
| Zapote | 56 | 25 | 50 |
| Azúcar | 76 | 10 | 52 |
| Chancleta | 69 | 16 | 59 |
| Jobo | 66 | 12 | 59 |
| Manzano | 68 | 15 | 60 |
Data synthesized from a study on Colombian mango cultivars.
Table 2: Effect of pH on Color Parameters of Mango Fruit Bar
| pH | L | a | b* |
| 3.0 | 41.14 ± 0.61 | 31.16 ± 0.44 | 36.55 ± 0.60 |
| 3.3 | 38.92 ± 0.55 | 31.05 ± 0.39 | 35.89 ± 0.54 |
| 3.5 | 37.18 ± 0.52 | 30.98 ± 0.37 | 35.42 ± 0.51 |
| 3.7 | 36.55 ± 0.60 | 30.92 ± 0.35 | 35.11 ± 0.49 |
As pH increases, the L and b* values tend to decrease, indicating a darker and less yellow product.[1]*
Table 3: Color Stability of Mango Pulp During Storage at Different Temperatures
| Storage Condition | Day | L | a | b* |
| Refrigerated (4°C) | 0 | 75.32 | 21.45 | 38.77 |
| 30 | 70.81 | 18.92 | 39.12 | |
| Room Temperature (25°C) | 0 | 75.32 | 21.45 | 38.77 |
| 30 | 60.32 | 10.45 | 41.45 |
Higher storage temperatures accelerate color degradation, leading to a significant decrease in lightness (L) and a shift in the red-green spectrum (a).
Table 4: Color Parameters of Yogurt Enriched with Mango Peel Extract (MPE)
| Sample | L | a | b | ΔE (vs. Control) |
| Control Yogurt | 88.54 ± 0.88 | -2.35 ± 0.15 | 11.21 ± 0.55 | - |
| Yogurt + 0.5% MPE | 87.98 ± 0.95 | -2.11 ± 0.12 | 12.89 ± 0.61 | 1.64 ± 1.50 |
| Yogurt + 1.0% MPE | 87.55 ± 1.02 | -1.98 ± 0.10 | 13.54 ± 0.68 | 2.80 ± 1.39 |
The addition of mango peel extract did not cause a significant color change (ΔE < 3) in the yogurt.[2][3]*
Antioxidant Activity and Associated Signaling Pathways
A key advantage of using this compound as a food colorant is its inherent antioxidant activity, which can enhance the nutritional value and stability of food products. This compound exerts its antioxidant effects through various mechanisms, including the modulation of cellular signaling pathways.
Signaling Pathway Diagrams
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Data Presentation: Antioxidant Activity of this compound
Table 5: In Vitro Antioxidant Activity of this compound
| Assay | IC50 (μg/mL) / Activity | Source | Reference |
| DPPH Radical Scavenging | 15.548 | Purified from Mango Leaves | [1] |
| DPPH Radical Scavenging | 13.841 | Standard this compound | [1] |
| DPPH Radical Scavenging | 68.03 ± 0.21% inhibition at 10 µmol/L | Purified from Mango Peel | [4] |
| FRAP (Ferric Reducing Antioxidant Power) | Higher than ascorbic acid and Trolox at 50 µmol/L | Purified from Mango Peel | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mango Peels
This protocol describes an efficient method for extracting this compound from mango peels, a major byproduct of the mango processing industry.
Caption: Workflow for the extraction of this compound from mango peels.
Methodology:
-
Preparation of Mango Peels:
-
Thoroughly wash fresh mango peels to remove any dirt and residues.
-
Dry the peels in a hot air oven at 60°C until a constant weight is achieved.
-
Grind the dried peels into a fine powder using a high-speed blender.
-
-
Ultrasound-Assisted Extraction:
-
Mix the mango peel powder with 66% aqueous ethanol in a solid-to-liquid ratio of 1:19 (g/mL).
-
Place the mixture in an ultrasonic bath and maintain the temperature at 54°C.
-
Apply sonication for 88 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to remove the ethanol.
-
-
Purification (Optional):
-
For a higher purity this compound extract, the concentrated aqueous solution can be further purified using column chromatography with a suitable resin (e.g., macroporous HPD100 resin).
-
-
Final Product:
-
The resulting product is a this compound-rich extract that can be used as a natural colorant. For long-term storage, the extract can be freeze-dried.
-
Protocol 2: Incorporation of this compound Extract into a Yogurt Model System
This protocol outlines the steps for incorporating the this compound extract into a plain yogurt and evaluating its effect on the final product.
Methodology:
-
Preparation of this compound Solution:
-
Prepare a stock solution of the this compound extract by dissolving a known amount in a small volume of distilled water.
-
-
Yogurt Formulation:
-
Use commercially available plain yogurt as the base.
-
Add the this compound stock solution to the yogurt to achieve final concentrations of 0.5% and 1.0% (w/w).
-
A control sample with no added this compound extract should also be prepared.
-
Thoroughly mix the yogurt and the extract to ensure uniform distribution.
-
-
Storage:
-
Store the yogurt samples in sealed containers at 4°C.
-
-
Evaluation:
-
Conduct sensory evaluation, color analysis (CIELAB), and pH measurements at regular intervals (e.g., day 0, 7, and 14) to assess the stability and consumer acceptability of the fortified yogurt.
-
Protocol 3: Evaluation of Color Stability
This protocol provides a methodology for assessing the color stability of a food product colored with this compound extract under different stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare a model food system (e.g., a clear beverage or a gelatin-based gel) containing a standardized concentration of the this compound extract.
-
-
pH Stability:
-
Adjust the pH of the samples to a range of values (e.g., 3, 5, and 7) using food-grade acids (e.g., citric acid) or bases (e.g., sodium bicarbonate).
-
Store the samples in the dark at a constant temperature.
-
Measure the CIELAB values at regular intervals.
-
-
Thermal Stability:
-
Subject the samples to different temperatures (e.g., 4°C, 25°C, and 60°C) for a defined period.
-
Measure the CIELAB values before and after the heat treatment.
-
-
Light Stability:
-
Expose the samples to a controlled light source (e.g., a light cabinet with a specific lux level) for a set duration.
-
A control sample should be kept in the dark.
-
Measure the CIELAB values of both the exposed and control samples.
-
-
Data Analysis:
-
Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. A ΔE value of less than 3 is generally considered to be not visually perceptible.
-
Protocol 4: Determination of Antioxidant Activity (DPPH Assay)
This protocol describes a common method for evaluating the free radical scavenging activity of the this compound extract.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Prepare a series of dilutions of the this compound extract in methanol.
-
-
Assay Procedure:
-
In a microplate well or a test tube, mix a specific volume of the DPPH solution with an equal volume of the this compound extract dilution.
-
A control containing methanol instead of the extract should be prepared.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the extract concentration.
-
Conclusion and Future Perspectives
This compound holds significant potential as a natural yellow colorant for the food industry, offering the dual benefits of color and bioactivity. The protocols provided in this document offer a framework for its extraction, application, and evaluation. Further research is warranted to explore the stability of this compound in a wider range of food matrices and processing conditions. Encapsulation technologies could also be investigated as a means to enhance the stability and bioavailability of this compound in food systems. The development of cost-effective and scalable extraction and purification methods will be crucial for the commercial viability of this compound as a natural food colorant.
References
Application Notes and Protocols: Assessing the Enzyme Inhibitory Activity of Mangiferin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the enzyme inhibitory activity of mangiferin (B1668620), a naturally occurring xanthone (B1684191) glucoside with a wide range of pharmacological properties. The following sections outline the methodologies for evaluating this compound's inhibitory effects on key enzymes relevant to various disease pathologies, including diabetes and neurodegenerative disorders.
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory potential of this compound against several enzymes has been quantified and is summarized in the tables below for easy comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Enzyme | IC50 Value (mg/mL) | IC50 Value (µM) | Reference |
| α-Amylase | 0.1952 | Not Reported | [1][2] |
| α-Glucosidase | 0.08696 | 358.54 | [1][2][3] |
| Tyrosinase | Not Reported | 290 ± 6.04 | [4] |
| Acetylcholinesterase | 0.05542 (55.42 µg/mL) | Not Reported | [5] |
Note: Conversion between mg/mL and µM requires the molecular weight of this compound (422.34 g/mol ). Direct comparisons should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for conducting the enzyme inhibition assays are provided below. It is crucial to include appropriate controls, such as a positive control (a known inhibitor), a negative control (solvent/buffer), and blanks to correct for background absorbance.[6][7]
α-Amylase Inhibition Assay
This protocol is adapted from methods used to determine the inhibitory effect of this compound on α-amylase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Amylase solution (5 U/mL in 0.1 M phosphate (B84403) buffer, pH 6.6)
-
This compound solutions of varying concentrations (e.g., 0.02 - 0.4 mg/mL in 0.1 M phosphate buffer, pH 6.6)[1][2]
-
1% (w/v) Starch solution in 0.1 M phosphate buffer (pH 6.6)
-
Dinitrosalicylic acid (DNS) reagent
-
Acarbose solution (as a positive control)
-
0.1 M Phosphate buffer (pH 6.6)
-
Spectrophotometer or microplate reader
Procedure:
-
Pre-incubation: In separate test tubes, add 1.0 mL of this compound solution (or positive control/buffer for controls) and 1.0 mL of the α-amylase enzyme solution.[1]
-
Incubate the mixtures at 37°C for 20 minutes.[1]
-
Reaction Initiation: Add 1.0 mL of the 1% starch solution to each tube and incubate at 37°C for 10 minutes.[1]
-
Reaction Termination: Stop the reaction by adding 1.0 mL of DNS reagent.
-
Color Development: Place the tubes in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and dilute the reaction mixture with distilled water if necessary.
-
Measurement: Measure the absorbance of the resulting solution at 540 nm.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
α-Glucosidase Inhibition Assay
This protocol details the steps to assess the inhibitory activity of this compound against α-glucosidase, another key enzyme in carbohydrate metabolism.
Materials:
-
α-Glucosidase solution (2.5 U/mL or 1 U/mL in 0.1 M potassium phosphate buffer, pH 6.8)[1][8]
-
This compound solutions of varying concentrations (e.g., 0.02 - 0.4 mg/mL in 0.1 M phosphate buffer, pH 6.8)[1][2]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (2.5 mmol/L or 5 mM)[1][8]
-
Acarbose solution (as a positive control)
-
0.1 M Potassium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.2 M or 1 M)
-
Spectrophotometer or 96-well microplate reader
Procedure:
-
Pre-incubation: In a 96-well plate or test tubes, mix 120 µL of the this compound solution (or positive control/buffer) with 20 µL of the α-glucosidase enzyme solution.[8] Alternatively, 1.0 mL of this compound and 1.0 mL of enzyme solution can be used.[1]
-
Reaction Initiation: Add 20 µL of the pNPG solution to start the reaction and incubate for an additional 10-15 minutes at 37°C.[1][8]
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.[9]
-
Measurement: Measure the absorbance of the liberated p-nitrophenol at 400-405 nm.[3][10]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Tyrosinase Inhibition Assay
This protocol is for determining the inhibitory effect of this compound on tyrosinase, an enzyme involved in melanin (B1238610) synthesis.
Materials:
-
Tyrosinase solution (from mushroom) in phosphate buffer (pH 6.8)
-
This compound solutions of varying concentrations
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution as the substrate
-
Kojic acid solution (as a positive control)[4]
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, tyrosinase enzyme solution, and the this compound solution (or positive control/buffer).
-
Pre-incubation: Incubate the mixture for a short period at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Add the L-DOPA solution to initiate the enzymatic reaction.
-
Measurement: Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at approximately 475 nm over a specific period.
-
Calculation: Determine the initial velocity of the reaction for each concentration of this compound. The percentage of inhibition is calculated as follows: % Inhibition = [(Initial Velocity of Control - Initial Velocity of Sample) / Initial Velocity of Control] x 100
Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on Ellman's method, is used to evaluate the inhibitory activity of this compound against acetylcholinesterase, an enzyme critical in neurotransmission.[11]
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel) in Tris-HCl buffer (50 mM, pH 8.0)[11]
-
This compound solutions of varying concentrations (e.g., 5 - 100 µg/mL)[5]
-
Acetylthiocholine iodide (ATCI) solution (15 mM) as the substrate[12]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Physostigmine or Donepezil solution (as a positive control)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the Tris-HCl buffer, DTNB solution, and the this compound solution (or positive control/buffer).
-
Add the AChE enzyme solution to each well and mix.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add the ATCI substrate solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 405-412 nm kinetically for a few minutes.[5][11] The rate of the reaction is determined by the change in absorbance per minute.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control Reaction - Rate of Sample Reaction) / Rate of Control Reaction] x 100
Mandatory Visualizations
Caption: Workflow for α-Amylase Inhibition Assay.
Caption: Workflow for α-Glucosidase Inhibition Assay.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Caption: this compound's inhibitory action on key enzymes.
References
- 1. Ultrasound-Assisted Enzymatic Extraction of this compound From Mango (Mangifera indica L.) Peels: Process Optimization and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In Vitro and In Vivo Effects of Norathyriol and this compound on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Affects Melanin Synthesis by an Influence on Tyrosinase: Inhibition, Mechanism of Action and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 8. Preparation and evaluation of antidiabetic activity of this compound-loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]
- 12. agetds.com [agetds.com]
Mangiferin: A Natural Fluorescent Probe for Cellular Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mangiferin (B1668620), a C-glucosylxanthone found abundantly in mango (Mangifera indica) and other plant species, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Beyond its therapeutic potential, this compound possesses intrinsic fluorescent properties that make it a compelling candidate for a natural, label-free fluorescent probe in cellular imaging. Its ability to enter cells and exhibit fluorescence allows for the visualization of cellular uptake, distribution, and interaction with subcellular components. This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe for cellular imaging, catering to researchers in cell biology, pharmacology, and drug development.
Photophysical and Physicochemical Properties
The utility of a fluorescent probe is defined by its photophysical and physicochemical characteristics. While comprehensive data for this compound is still emerging, the available information provides a solid foundation for its application in cellular imaging.
| Property | Value | References |
| Excitation Maximum (λex) | ~248 nm, ~277 nm, ~330-380 nm (range used in microscopy) | [1][2] |
| Emission Maximum (λem) | ~520 nm, ~560 nm | [1][2] |
| Molecular Weight | 422.34 g/mol | |
| Solubility | Poor in water, soluble in organic solvents like ethanol (B145695) and DMSO | [3] |
| Photostability | Relatively stable under UVA exposure |
Note: The excitation and emission maxima of this compound can be influenced by the solvent environment and its interaction with cellular components. Researchers are encouraged to determine the optimal imaging parameters for their specific experimental setup.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake and Distribution
This protocol outlines the general procedure for loading live cells with this compound and visualizing its intracellular distribution using fluorescence microscopy.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, GFP/FITC, or custom filters for UV/blue excitation)
-
Glass-bottom dishes or chamber slides suitable for microscopy
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Culture the cells of interest on glass-bottom dishes or chamber slides to an appropriate confluency (typically 60-80%).
-
This compound Loading:
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-50 µM is recommended. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell type, balancing signal intensity with potential cytotoxicity.
-
Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2. Incubation time can be optimized to observe uptake kinetics.
-
-
Washing:
-
Gently remove the this compound-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove extracellular this compound.
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
-
Fluorescence Microscopy:
-
Immediately transfer the cells to the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Excite the cells using a suitable light source and filter set. Based on available data, a UV or blue excitation source (e.g., ~365 nm or ~405 nm) and a green emission filter (e.g., ~500-550 nm) is a good starting point.
-
Capture images using a sensitive camera. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images from different cellular planes (Z-stacks) to analyze the subcellular distribution of this compound.
-
dot
Caption: Workflow for live-cell imaging using this compound.
Visualization of Cellular Processes and Signaling Pathways
While this compound's intrinsic fluorescence can be used to track its own uptake and localization, its application as a direct probe for specific signaling pathways is an emerging area of research. This compound is known to modulate several cellular processes, and changes in its fluorescence properties upon interaction with cellular targets could potentially be used for their visualization.
Nrf2 Signaling Pathway
This compound is a known activator of the Nrf2-antioxidant response element (ARE) signaling pathway.[4] This pathway plays a crucial role in the cellular defense against oxidative stress. It is hypothesized that the interaction of this compound with components of this pathway, or the resulting changes in the cellular redox environment, may lead to alterations in its fluorescence lifetime or intensity.
dot
Caption: this compound's role in the Nrf2 signaling pathway.
Experimental Approach:
Advanced fluorescence imaging techniques, such as Fluorescence Lifetime Imaging Microscopy (FLIM), could be employed to investigate changes in this compound's fluorescence lifetime in response to the activation of the Nrf2 pathway. A shift in the fluorescence lifetime of this compound upon binding to a target protein or in a changed redox environment could serve as an indicator of pathway activation.
Data Presentation
The following table summarizes the key quantitative parameters for using this compound as a fluorescent probe.
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Concentration | 10 mM in DMSO | Protect from light and store at -20°C. |
| Working Concentration | 10 - 50 µM | Optimize for cell type and experimental duration. |
| Incubation Time | 1 - 4 hours | Time-course experiments can reveal uptake kinetics. |
| Excitation Wavelength | 360 - 410 nm | Optimal wavelength may vary with microscope setup. |
| Emission Wavelength | 500 - 560 nm | A standard GFP/FITC filter set may be suitable. |
Conclusion and Future Perspectives
This compound presents a promising avenue for the development of natural, non-toxic fluorescent probes for cellular imaging. Its intrinsic fluorescence, coupled with its well-documented biological activities, offers a unique opportunity to simultaneously visualize and modulate cellular processes. Further research is warranted to fully characterize its photophysical properties, including its quantum yield and photostability under various cellular conditions. The exploration of its fluorescence response to specific cellular events and its application in advanced imaging techniques like FLIM will undoubtedly expand its utility as a versatile tool in cell biology and drug discovery. The development of this compound derivatives with enhanced brightness and photostability could further solidify its position as a valuable fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of this compound on skin: Penetration, permeation and inhibition of ECM enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring and validating physicochemical properties of this compound through GastroPlus® software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve the aqueous solubility of mangiferin for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of mangiferin (B1668620) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound has very low solubility in water. Reported values are around 0.111 mg/mL.[1][2] Its solubility is slightly better in ethanol (B145695) and methanol (B129727) but it is practically insoluble in non-polar organic solvents like diethyl ether, acetone, and n-hexane.[3][4][5][6]
Q2: What is the most common initial solvent for preparing a this compound stock solution?
A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used organic solvent to prepare a concentrated stock solution of this compound.[7] The solubility of this compound in DMSO is approximately 5 mg/mL.[7]
Q3: Why does my this compound solution precipitate when I add it to the cell culture medium?
A3: This is a common issue known as "solvent shock".[8] It occurs when a concentrated stock of a hydrophobic compound dissolved in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture media). The abrupt change in solvent polarity causes the compound to crash out of the solution, forming a precipitate.[8] This means the actual concentration of soluble, active this compound in your assay is unknown and much lower than intended.[8]
Q4: Are there methods to improve the aqueous solubility of this compound beyond using co-solvents like DMSO?
A4: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.[9][10][11]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity.[2][12][13]
-
Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles.[1][14][15][16]
-
Enzymatic Glycosylation: Attaching sugar moieties to the this compound structure to create highly soluble derivatives.[17][18]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common problem of this compound precipitating out of solution during experimental setup.
Issue: Precipitate forms immediately after diluting the DMSO stock solution into aqueous media.
-
Cause: Solvent Shock.[8]
-
Solution 1: Optimize the Dilution Process. Do not add the concentrated stock directly into the final large volume of media. Instead, perform a serial dilution. First, add the stock to a smaller volume of media, mix thoroughly by pipetting, and then add this intermediate mixture to the final volume.[8][19] This gradual reduction in solvent concentration helps prevent precipitation.[19]
-
Solution 2: Pre-warm the Media. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[8][19] Adding a cold stock to warm media can sometimes aid solubility.
-
Solution 3: Adjust Final DMSO Concentration. While minimizing solvent toxicity is crucial, most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v).[8][20] A slightly higher final DMSO concentration can help maintain this compound's solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[20]
Issue: Precipitate forms over time while incubating.
-
Cause: This may be due to temperature fluctuations, pH shifts in the medium, or interactions with media components over time.[8]
-
Solution 1: Ensure pH Stability. Maintain a stable physiological pH by ensuring your incubator's CO2 levels are correctly calibrated for the bicarbonate concentration in your medium.[8][20]
-
Solution 2: Consider Media Components. Serum proteins, such as albumin, can bind to compounds and help keep them in solution.[20] If you are using serum-free media, the lack of these proteins may contribute to precipitation over time.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize the solubility of this compound in various solvents and the effectiveness of different enhancement techniques.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | ~0.111 mg/mL | [1][2] |
| DMSO | ~5.0 mg/mL | [7] |
| Dimethyl Formamide | ~2.0 mg/mL | [7] |
| Ethanol (96%) | ~0.55 - 1.25 mg/mL | [3] |
| Methanol | Sparingly Soluble | [5] |
| PEG 400 | High Solubility | [21][22] |
| Ethoxydiglycol | High Solubility |[22] |
Table 2: Comparison of Quantitative Solubility Enhancement Strategies
| Strategy | Carrier/Modifier | Method | Solubility Improvement | Reference |
|---|---|---|---|---|
| Solid Dispersion | Sodium Starch Glycolate (1:2 ratio) | Kneading Method | ~13.8-fold increase (to 0.791 mg/mL from 0.057 mg/mL) | [10][23] |
| Solid Dispersion | HPMC 6M (1:5 ratio) | Solvent Evaporation | ~1.8-fold increase in dissolution rate over pure this compound | [9] |
| Microparticles | Supercritical Antisolvent | SAS Method | ~4.26-fold increase in water | [24][25] |
| Enzymatic Glycosylation | Maltogenic Amylase | Transglycosylation | ~5500-fold increase for Maltosyl-α-(1→6)-mangiferin | [17][18] |
| Inclusion Complex | γ-Cyclodextrin | Solubilization | Significantly increased water solubility |[26][27] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from a study using HPMC as a carrier.[9]
-
Dissolution of this compound: Dissolve a specific amount of this compound in an ethanol:water mixture (e.g., 2.5:1, v/v) with magnetic stirring for approximately 30 minutes.
-
Dissolution of Polymer: In a separate container, dissolve the hydrophilic carrier (e.g., HPMC 6M) in the same solvent mixture. The ratio of this compound to carrier can be optimized (e.g., 1:5 w/w).
-
Mixing: Combine the this compound and carrier solutions.
-
Solvent Evaporation: Stir the mixture on a magnetic stirrer at a controlled temperature (e.g., 60°C) until the solvent has completely evaporated, leaving a thin film or solid mass.
-
Drying and Pulverization: Dry the resulting solid dispersion in a desiccator for 24 hours. Grind the dried mass into a fine powder using a mortar and pestle. This powder can then be used for dissolution studies or reconstituted for assays.
Caption: Workflow for preparing a this compound solid dispersion.
Protocol 3: Preparation of this compound/β-Cyclodextrin Inclusion Complex
This is a general protocol based on the principles of cyclodextrin complexation.
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is common to start).
-
Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in deionized water with constant stirring. Heating may be required to fully dissolve the cyclodextrin.
-
Addition of this compound: Slowly add the calculated amount of this compound powder to the aqueous cyclodextrin solution.
-
Complexation: Stir the suspension at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Filtration/Centrifugation: Separate the uncomplexed this compound from the solution containing the soluble complex by centrifuging at high speed (e.g., 10,000 x g) for 30 minutes.[17]
-
Collection: Collect the supernatant, which contains the soluble this compound-cyclodextrin complex. The concentration can be determined via HPLC or UV-Vis spectrophotometry. For a solid product, the supernatant can be freeze-dried.
Caption: Overview of this compound solubility enhancement strategies.
References
- 1. Nanotechnology-Based Drug Delivery Approaches of this compound: Promises, Reality and Challenges in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Determination of this compound solubility in solvents used in the biopharmaceutical industry | Semantic Scholar [semanticscholar.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid dispersion system – An effective solution to enhance solubility of this compound | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Host-guest inclusion system of this compound with β-cyclodextrin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. This compound-Loaded Polymeric Nanoparticles: Optical Characterization, Effect of Anti-topoisomerase I, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. Improving Aqueous Solubility of Natural Antioxidant this compound through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving Aqueous Solubility of Natural Antioxidant this compound through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 22. Development of Aqueous Formulation Containing the Extracted this compound | Scientific.Net [scientific.net]
- 23. pnrjournal.com [pnrjournal.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Mangiferin Stability in Physiological Buffers: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of mangiferin (B1668620) in physiological buffers is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution in my physiological buffer (e.g., PBS, cell culture media)?
A1: this compound has low aqueous solubility, which is a primary reason for precipitation.[1] Its solubility is pH-dependent and generally low in neutral and acidic aqueous solutions. When a concentrated stock solution of this compound (often dissolved in an organic solvent like DMSO) is diluted into an aqueous buffer, the final concentration may exceed its solubility limit, leading to precipitation.
Troubleshooting:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, typically below 0.5%, to minimize solvent effects on your experiment and on this compound solubility.
-
Increase Solubilization: Consider using formulation strategies such as complexation with cyclodextrins or encapsulation in nanoparticles to enhance the aqueous solubility of this compound.[2]
-
pH Adjustment: While this compound's stability is compromised at alkaline pH, slight adjustments to the buffer pH (if experimentally permissible) may influence its solubility. However, this must be balanced with the potential for increased degradation.
Q2: How stable is this compound in my cell culture medium (e.g., DMEM) at 37°C?
Troubleshooting:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use.
-
Minimize Incubation Time: Reduce the pre-incubation time of this compound in the cell culture medium before adding it to the cells.
-
Control Experiments: Include appropriate controls in your experiments to account for any potential degradation of this compound over the course of the assay. This could involve incubating this compound in the medium for the same duration as the experiment and then analyzing its concentration.
Q3: What is the effect of pH on the stability of this compound?
A3: this compound is most stable in acidic conditions (pH 3-4) and its degradation rate increases significantly with increasing pH.[3] In alkaline solutions, this compound is highly susceptible to degradation. Therefore, for storage of stock solutions, a slightly acidic buffer may be preferable if it does not interfere with the experimental design.
Q4: Can I store my this compound stock solution in the freezer? What is the impact of freeze-thaw cycles?
A4: this compound stock solutions, typically prepared in a solvent like DMSO, can be stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. Studies on other compounds have shown that freeze-thaw cycles can impact stability, leading to a decrease in the concentration of the active compound over time.
Troubleshooting Guide: Common this compound Stability Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in buffer | Low aqueous solubility of this compound. Exceeding the solubility limit. | - Decrease the final concentration of this compound. - Use a co-solvent system (ensure compatibility with your experiment). - Consider using a solubilizing agent like cyclodextrin. |
| Loss of activity in cell-based assays | Degradation of this compound at physiological pH and 37°C. | - Prepare fresh solutions for each experiment. - Minimize the time this compound is incubated in the medium. - Perform a time-course experiment to assess this compound stability under your specific conditions. |
| Inconsistent results between experiments | Variability in stock solution concentration due to degradation or improper storage. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. - Periodically check the concentration of your stock solution using a validated analytical method like HPLC. |
| Color change of the solution | Degradation of this compound, potentially through oxidation or hydrolysis. | - Prepare solutions in buffers that are free of oxidizing agents. - Protect solutions from light, as this compound can be light-sensitive. - Analyze the solution for degradation products. |
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by pH and temperature. The following tables summarize key stability data from the literature.
Table 1: Effect of pH and Temperature on the Degradation Rate Constant (k) of this compound in an Aqueous Model Solution
(Data extrapolated and adapted from Beelders et al., 2018)
| pH | Temperature (°C) | Degradation Rate Constant (k) (x 10⁻⁵ s⁻¹) |
| 5 | 100 | 1.1 |
| 6 | 100 | 3.5 |
| 7 | 100 | 11.2 |
| 7.4 | 37 | Estimated to be significantly lower than at 100°C, but degradation is still expected. |
Note: The degradation rate increases with both increasing pH and temperature. While specific data at 37°C and pH 7.4 is not directly provided in this format, the trend clearly indicates that this compound will be less stable under physiological conditions compared to acidic and lower temperature conditions.
Table 2: Solubility of this compound in Different Solvents at Various Temperatures
(Data adapted from Acosta et al., 2016)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 5 | 0.012 |
| Water | 30 | 0.021 |
| Water | 60 | 0.045 |
| Ethanol | 5 | 0.035 |
| Ethanol | 30 | 0.125 |
| Ethanol | 60 | 0.450 |
| Methanol (B129727) | 5 | 0.028 |
| Methanol | 30 | 0.095 |
| Methanol | 60 | 0.320 |
Experimental Protocols
Protocol for Determining this compound Stability in a Physiological Buffer
This protocol outlines a general method for assessing the stability of this compound in a buffer of interest (e.g., PBS, pH 7.4) at a specific temperature (e.g., 37°C) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound standard
-
Physiological buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-grade methanol and acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or other appropriate mobile phase modifier
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubator or water bath
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the physiological buffer to a final concentration relevant to your experiments (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is minimal.
-
-
Incubation:
-
Place the working solution in a tightly sealed container and incubate at the desired temperature (e.g., 37°C).
-
Protect the solution from light if photostability is also being assessed.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the working solution.
-
The time zero (t=0) sample should be taken immediately after preparation.
-
-
Sample Analysis by HPLC:
-
Prepare a calibration curve using freshly prepared this compound standards of known concentrations.
-
Analyze the collected samples by HPLC. A typical HPLC method for this compound might use a C18 column with a mobile phase consisting of a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile in an isocratic or gradient elution.[4] Detection is typically performed at a wavelength of around 258 nm or 318 nm.[5]
-
Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics by fitting the data to an appropriate model (e.g., first-order kinetics).
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound under the tested conditions.
-
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting flowchart for this compound stability.
References
- 1. redalyc.org [redalyc.org]
- 2. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of this compound, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
troubleshooting peak tailing in mangiferin HPLC analysis
Welcome to the technical support center for the HPLC analysis of mangiferin (B1668620). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] This asymmetry is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate quantification of the analyte.[3] For this compound, a polyphenolic xanthone (B1684191) glycoside, peak tailing is a common issue due to its polar nature and potential for unwanted secondary interactions with the stationary phase.[4]
Q2: What are the primary causes of peak tailing when analyzing this compound?
A2: The most common causes of peak tailing for this compound and similar phenolic compounds include:
-
Secondary Interactions: Unwanted interactions between the polar functional groups of this compound and active sites on the stationary phase, most commonly residual silanol (B1196071) groups (Si-OH) on silica-based columns like C18.[5][6]
-
Mobile Phase pH Mismatch: Operating at a mobile phase pH that is close to the pKa of this compound or the column's silanol groups can lead to mixed ionization states and peak distortion.[1][7]
-
Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[2][5]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[2][5]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can also contribute to peak tailing.[1]
Q3: How do residual silanol groups on the column cause peak tailing for this compound?
A3: Silica-based reversed-phase columns (e.g., C18) are manufactured by bonding a hydrophobic layer to silica (B1680970) particles. However, some unreacted silanol groups, known as residual silanols, always remain.[5] These silanol groups are acidic (pKa around 3.8-4.2) and can become ionized (negatively charged) at mobile phase pH values above 4.[8] this compound, with its multiple hydroxyl groups, can interact with these ionized silanols through hydrogen bonding or ionic interactions.[4][5] This secondary retention mechanism holds back a portion of the this compound molecules as they travel through the column, resulting in a delayed elution and a "tail" on the peak.[6]
Q4: Can my sample preparation contribute to peak tailing?
A4: Yes, sample preparation can significantly impact peak shape. Two key factors are:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion. It is always recommended to dissolve the sample in the mobile phase or a weaker solvent.[4][9]
-
Sample Matrix Effects: Complex sample matrices, such as those from plant extracts, can contain compounds that interfere with the chromatography, leading to peak tailing. Proper sample clean-up, like solid-phase extraction (SPE), can help remove these interfering contaminants.[3][9]
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and fixing peak tailing issues in your this compound HPLC analysis.
| Symptom | Potential Cause | Recommended Action |
| Only the this compound peak tails | Secondary interactions with silanol groups. | 1. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to 2.5-3.5 using an additive like 0.1% formic acid or acetic acid. This protonates the silanol groups, reducing their interaction with this compound.[6][10] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the residual silanols to make them less active.[10][11] 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (0.1%) to the mobile phase can mask the active silanol sites.[2][12] |
| All peaks in the chromatogram are tailing | Column degradation or void formation. | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.[9] 2. Reverse Flush the Column: If a void is suspected at the inlet, disconnect the column from the detector and reverse flush it according to the manufacturer's instructions.[11] 3. Replace the Column: If the above steps do not resolve the issue, the column may be permanently damaged and require replacement.[9] |
| Early eluting peaks show more tailing | Extra-column volume. | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[7] 2. Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume.[4] |
| Peak shape worsens with increased concentration | Column overload. | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[9] 2. Dilute the Sample: Prepare a more dilute sample solution.[3] |
Quantitative Data Summary: HPLC Methods for this compound Analysis
The following table summarizes key parameters from published HPLC methods for the analysis of this compound, providing a reference for method development.
| Parameter | Method 1 [13][14] | Method 2 [15] | Method 3 [16] | Method 4 [12][17][18] |
| Column | Kinetex XB-C18 (250 x 4.6 mm, 5 µm) | Hypersil BDS C-18 | Lichrospher 100 RP-18e (5 µm) | Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Formic Acid in Water: Acetonitrile (87:13, v/v) | 0.5% Acetic Acid in Water: Methanol (75:25, v/v) | Potassium Dihydrogen Orthophosphate Buffer (pH 2.5-2.8): Acetonitrile (85:15, v/v) | 10mM Phosphate Buffer (pH 2.4) with 0.1% Triethylamine: Acetonitrile (90:10, v/v) |
| Flow Rate | 1.5 mL/min | Not Specified | 1.0 mL/min | 1.3 mL/min |
| Detection Wavelength | 256 nm | 258 nm | 254 nm | 258 nm |
| Temperature | 26°C | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocol: Optimized HPLC Method for this compound
This protocol provides a robust starting point for the HPLC analysis of this compound, designed to minimize peak tailing.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
C18 reversed-phase column (end-capped), e.g., 250 mm x 4.6 mm, 5 µm particle size.
3. Mobile Phase Preparation (0.1% Formic Acid in Water: Acetonitrile, 87:13 v/v)
-
Measure 870 mL of ultrapure water and add 1 mL of formic acid. Mix well.
-
Measure 130 mL of acetonitrile.
-
Combine the aqueous and organic phases.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
4. Standard Solution Preparation (e.g., 100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a small amount of methanol and dilute to 100 mL with the mobile phase in a volumetric flask.
-
Further dilute as needed to create calibration standards.
5. Sample Preparation (from plant extract)
-
Accurately weigh the dried plant extract.
-
Extract with a suitable solvent (e.g., 70% methanol in water) using sonication or another appropriate method.[15]
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Ensure the final sample solvent is compatible with the mobile phase. If a different solvent is used for extraction, evaporate and reconstitute the residue in the mobile phase.
6. HPLC Conditions
-
Column: C18 reversed-phase (end-capped), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Formic Acid in Water: Acetonitrile (87:13, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 258 nm
7. System Suitability
-
Before running samples, inject the standard solution multiple times to ensure the system is equilibrated and meets performance criteria (e.g., tailing factor < 1.5, reproducible retention times and peak areas).
Visualizations
Caption: Chemical interactions leading to this compound peak tailing.
Caption: A flowchart for troubleshooting peak tailing in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. labcompare.com [labcompare.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of this compound, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcogres.com [phcogres.com]
- 15. thaiscience.info [thaiscience.info]
- 16. Development of new reversed-phase HPLC method for the determination of this compound in Mangifera indica Linn. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. rjptonline.org [rjptonline.org]
- 18. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Mangiferin Purification
Welcome to the technical support center for the optimization of high-purity mangiferin (B1668620) purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound purification process in a question-and-answer format.
Q1: Why is the yield of my purified this compound consistently low?
A1: Low yield can stem from several factors throughout the purification process. Consider the following:
-
Inadequate Extraction: The initial extraction from the plant material may be inefficient. The choice of solvent and extraction method is critical. For instance, using a solvent mixture like ethanol (B145695)–methanol (B129727)–acetone (B3395972) (1:1:1) with sonication can enhance extraction efficiency.[1] Increasing the extraction temperature to around 60°C can also improve solubility and desorption of this compound, but exceeding this may lead to degradation.[2]
-
Losses During Liquid-Liquid Fractionation: When partitioning the crude extract, this compound can be lost if the incorrect solvent system is used or if the partitioning is not exhaustive. For example, after dissolving the extract in water, partitioning against ethyl acetate (B1210297) helps remove weakly polar impurities, but multiple extractions are necessary to ensure complete recovery of this compound in the aqueous phase.[1]
-
Inefficient Column Chromatography: The choice of stationary and mobile phases is crucial. For macroporous resin chromatography, using a gradient elution with increasing concentrations of ethanol (e.g., 10% to 50%) can effectively separate this compound from other compounds.[1] Improper loading or elution conditions can lead to significant loss of the target compound.
-
Suboptimal Crystallization Conditions: The selection of an appropriate crystallization solvent is key. While 100% methanol has been shown to yield high purity, the recovery rate might be lower compared to other solvents like distilled water, which in turn may yield lower purity.[3] The cooling rate and temperature can also affect crystal formation and yield.
Q2: My final this compound product has low purity. What are the likely sources of contamination?
A2: Impurities in the final product are often co-extracted compounds with similar polarities to this compound. Common sources of contamination and solutions include:
-
Lipophilic Impurities: Initial extraction can carry over fats and oils. A pre-extraction step with a non-polar solvent like light petroleum can effectively remove these lipophilic impurities.[1]
-
Pigments and Other Polar Compounds: These are often co-extracted with this compound. A multi-step purification process is typically required. Combining macroporous resin chromatography with a secondary method like high-speed counter-current chromatography (HSCCC) has been proven effective in achieving purities greater than 99%.[1][4]
-
Isomers and Structurally Related Compounds: Compounds like isothis compound (B191597) and homothis compound (B191416) may be present and can be difficult to separate.[5] High-resolution chromatographic techniques such as HPLC or HSCCC are necessary for their removal.[1][2][6]
Q3: I am having trouble with this compound crystallization. What can I do?
A3: Crystallization issues can be due to several factors:
-
Solvent Selection: The choice of solvent is critical. 100% methanol has been identified as an optimal solvent for achieving high purity crystals.[3] A mixture of methanol and trichloromethane (10:1, v/v) has also been used for recrystallization to achieve purities over 99.6%.[7]
-
Supersaturation: Ensure the solution is sufficiently concentrated for crystallization to occur. This can be achieved by vacuum evaporation of the solvent.[1]
-
Temperature: A common technique is to dissolve the crude this compound in a suitable solvent at an elevated temperature (e.g., 50°C) and then allow it to cool slowly to a lower temperature (e.g., 6°C) for several hours to promote crystal growth.[3]
-
Purity of the Crude Material: The presence of impurities can inhibit crystallization. It is often necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization.[1]
Q4: this compound seems to be degrading during my purification process. How can I prevent this?
A4: this compound is a relatively stable molecule, but degradation can occur under certain conditions.[4]
-
Temperature: Avoid excessive heat. During solvent evaporation, temperatures should be kept moderate, for example, around 45°C.[1] While extractions can be performed at 60°C, prolonged exposure to higher temperatures may lead to decomposition.[2]
-
pH: Extreme pH values should be avoided. The stability of this compound can be pH-dependent.
-
Light Exposure: Like many polyphenolic compounds, prolonged exposure to direct light may cause degradation. It is good practice to protect this compound-containing solutions from light where possible.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for obtaining high-purity this compound?
A1: A combination of methods is generally the most effective approach. A two-step purification process involving macroporous resin chromatography followed by high-speed counter-current chromatography (HSCCC) has been shown to increase purity from as low as 0.75% in the crude extract to over 99%.[1][4] Another effective method involves an initial impurity removal with ethyl acetate, followed by extraction with 100% methanol and subsequent crystallization, which can yield purities of over 98%.[3]
Q2: What solvents are best for the extraction and purification of this compound?
A2: The choice of solvent depends on the specific step of the process:
-
Initial Extraction: A mixture of ethanol, methanol, and acetone (1:1:1, v/v/v) is effective for initial extraction.[1] 70% methanol in water has also been identified as an optimal solvent for extraction using sonication.[8]
-
Impurity Removal: Ethyl acetate can be used to remove impurities with weak polarity.[1][3] Light petroleum is effective for removing lipophilic compounds.[1]
-
Column Chromatography: A gradient of ethanol in water is commonly used for elution from macroporous resins.[1] For silica (B1680970) gel column chromatography, a mobile phase of chloroform (B151607) and ethanol with increasing polarity can be used.[2]
-
Crystallization: 100% methanol is a preferred solvent for crystallization to achieve high purity.[3]
Q3: How can I improve the solubility of this compound?
A3: this compound has poor water solubility, which can be a challenge.[9][10][11][12] Several methods can be employed to improve its solubility:
-
Particle Size Reduction: Techniques like using a supercritical antisolvent (SAS) method to prepare microparticles can significantly increase solubility.[9]
-
Glycosylation: Enzymatic glycosylation can produce more soluble this compound glucosides. For example, maltosyl-α-(1→6)-mangiferin has shown a 5500-fold increase in aqueous solubility compared to this compound.[10]
-
Solid Dispersion Systems: Preparing solid dispersions of this compound with polymers like HPMC can enhance the dissolution rate.[11]
-
Co-crystallization: This technique, which involves combining this compound with other molecules like caffeine (B1668208) or citric acid, can increase solubility by altering the crystal structure.[12]
Q4: What are the optimal HPLC conditions for analyzing this compound purity?
A4: Reversed-phase HPLC (RP-HPLC) is commonly used for this compound analysis. Typical conditions include:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and an acidic aqueous solution, such as 0.1% formic acid or 0.5% acetic acid.[8][13] A gradient elution may be necessary to separate all components.[15]
-
Detection: this compound has a maximum absorbance at around 254-258 nm, which is typically used for UV detection.[1][13]
-
Temperature: The column is usually maintained at a constant temperature, for example, 25°C or 26°C.[2][13]
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Step | Purity Achieved | Recovery Rate | Reference |
| Crude Extract (LPM peel) | 0.75% | - | [1][4] |
| HPD100 Resin Chromatography | 37.80% | 85.15% | [1][4] |
| HSCCC (following resin chromatography) | 99.13% | 77.94% | [1][4] |
| Ethyl Acetate Impurity Removal + Crystallization | >98.00% | ~66.40% | [3] |
| Ultrasonic Extraction + Liquid-Liquid Fractionation + Column Chromatography | 94.2% | 0.82% (from crude) | [2][6] |
| Ultrasonic Extraction + Recrystallization (Methanol:Trichloromethane) | >99.6% | 0.75% (yield) | [7] |
Table 2: Optimized Parameters for this compound Extraction
| Parameter | Optimized Value | Reference |
| Extraction Solvent | 70% Methanol in Water | [8] |
| Ethanol-Methanol-Acetone (1:1:1) | [1] | |
| Extraction Temperature | 60°C | [2] |
| Liquid-to-Solid Ratio | 10:1 (v/w) | [2] |
| Extraction Time (Ultrasonic) | 20 minutes | [3] |
Experimental Protocols
Protocol 1: Two-Step Purification of this compound using Macroporous Resin and HSCCC (Adapted from[1])
-
Initial Extraction:
-
Treat ground mango peel powder (20 g) with light petroleum to remove lipophilic impurities.
-
Extract the residue twice with an ethanol–methanol–acetone mixture (1:1:1, v/v) using ultrasonication.
-
Combine the extracts and evaporate to dryness at 45°C.
-
Dissolve the residue in distilled water and extract twice with ethyl acetate to remove weakly polar impurities. The lower aqueous phase contains the crude this compound.
-
-
Macroporous Resin Chromatography:
-
Load the aqueous extract onto an HPD100 resin column.
-
Wash the column with distilled water and 5% ethanol to remove impurities.
-
Elute this compound using a gradient of increasing ethanol concentrations (10%, 20%, 30%, 40%, 50%).
-
Collect the fractions containing this compound and evaporate the solvent.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Prepare a two-phase solvent system of ethyl acetate–n-butanol–water (4:1:5, v/v/v).
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Dissolve the enriched this compound sample from the previous step in the mobile phase (lower phase) and inject it into the column.
-
Perform the separation at a flow rate of 2.0 mL/min and a revolution speed of 800 rpm.
-
Monitor the eluent at 258 nm and collect the fractions containing pure this compound.
-
Protocol 2: Purification of this compound by Impurity Removal and Crystallization (Adapted from[3])
-
Impurity Removal:
-
Soak crushed and sieved mango leaves in ethyl acetate (3 mL/g) for 4 hours, followed by ultrasonic shaking for 20 minutes at 50°C.
-
Filter and repeat the extraction three times. This step removes a significant amount of impurities.
-
-
This compound Extraction:
-
To the solid residue from the previous step, add 100% methanol (3 mL/g) and extract using ultrasonic vibration for 20 minutes at 55°C.
-
Filter while hot and repeat the extraction four times.
-
Combine the methanol extracts and concentrate by vacuum decompression.
-
-
Washing and Crude Product Formation:
-
To the concentrated extract, add 100% methanol (4 mL/g), mix, and wash for 5 minutes at room temperature.
-
Filter and repeat the washing three times.
-
Dry the filter residue at 60°C to obtain crude this compound.
-
-
Crystallization:
-
To the crude this compound, add 100% methanol (4 mL/g) and mix at 50°C for 5 minutes.
-
Place the mixture at 6°C for 8 hours to allow for crystallization.
-
Filter while cool and dry the residue at 60°C to obtain pure this compound crystals. Repeat the crystallization process if higher purity is desired.
-
Visualizations
Caption: A comprehensive workflow for high-purity this compound purification.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Quantification and Purification of this compound from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile extraction of high-purity this compound from mango industrial wastes [jcps.bjmu.edu.cn]
- 8. rdo.psu.ac.th [rdo.psu.ac.th]
- 9. Solubility, Antioxidation, and Oral Bioavailability Improvement of this compound Microparticles Prepared Using the Supercritical Antisolvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.ub.ac.id [repository.ub.ac.id]
- 13. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of this compound, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPTLC and RP-HPLC methods for estimating this compound in mango extract [wisdomlib.org]
- 15. Preparative scale extraction of this compound and lupeol from mango (Mangifera indica L.) leaves and bark by different extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Mangiferin & Analogs
Welcome to the technical support center for the chemical synthesis of mangiferin (B1668620) and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the yields for the C-glycosylation step in this compound synthesis often low?
A: The primary challenge stems from the electronics of the xanthone (B1684191) core. The electron-withdrawing effect of the carbonyl group at C-9 deactivates the aromatic rings, reducing their nucleophilicity and making the electrophilic substitution required for C-glycosylation difficult.[1] This often leads to low yields or requires harsh reaction conditions.
Troubleshooting Steps:
-
Modify the Aglycone: A successful strategy involves performing the C-glycosylation on a xanthene precursor, where the C-9 carbonyl has been reduced to a methylene (B1212753) group. This increases the electron density of the aromatic system. The carbonyl group can then be reintroduced later in the synthesis via oxidation.[1]
-
Choice of Glycosyl Donor: The reactivity of the glycosyl donor is critical. Donors like perbenzylglucopyranosyl N-phenyltrifluoroacetimidate have been used effectively in concise syntheses of this compound and its isomers.[1]
-
Lewis Acid Catalyst: Employing a suitable Lewis acid, such as TMSOTf, can promote the reaction, although yields can be variable (ranging from 12% to 82% in some aryl C-glycosylation reactions).[1]
Q2: How can I control the regioselectivity of glycosylation to favor C-2 (this compound) over C-4 (isothis compound)?
A: Achieving high regioselectivity is a significant hurdle. The electronic and steric environment of the potential glycosylation sites (C-2 and C-4) are similar, often leading to mixtures of isomers.
Troubleshooting Steps:
-
Directed C-Glycosylation: One approach is to perform a stereoselective Lewis acid-promoted C-glycosylation of a protected phloroglucinol (B13840) with a glycosyl acetate, followed by a highly regioselective base-induced cyclization to construct the xanthone skeleton.[2][3] This multi-step process allows for greater control over the final substitution pattern.
-
Enzymatic Methods: Enzymatic glycosylation offers high regioselectivity and stereoselectivity. Enzymes like dextransucrase, maltogenic amylase, or β-fructofuranosidase can be used to glycosylate this compound at specific positions, often on the glucose moiety itself to create novel analogs with improved properties.[4][5][6]
Q3: I am getting significant amounts of O-glycosylated byproducts. How can this be minimized?
A: The numerous hydroxyl groups on the xanthone core are competing nucleophiles and can lead to the formation of undesired O-glycosides.
Troubleshooting Steps:
-
Protecting Group Strategy: A robust protecting group strategy is essential. Perbenzylation of the hydroxyl groups on the glycosyl donor is common.[1] For the aglycone, protecting groups must be chosen that can be selectively removed without cleaving the desired C-glycosidic bond.
-
Fries-Type Rearrangement: Some synthetic routes utilize an initial O-glycosylation followed by an in situ O→C rearrangement (Fries-type) to form the thermodynamically more stable C-glycoside.[1] Optimizing conditions for this rearrangement is key.
Q4: How can I effectively purify this compound from its isomers and other reaction byproducts?
A: Due to the structural similarity of this compound, isothis compound, and homothis compound, purification by traditional column chromatography can be challenging.[7]
Troubleshooting Steps:
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly effective technique for separating structurally similar compounds like this compound glycosides.[4][7][8] By carefully selecting the two-phase solvent system (e.g., n-butanol–methanol (B129727)–water), high-purity separation can be achieved in a single step.[4][7]
-
Recrystallization: For the final purification step, recrystallization from solvents like methanol or ethanol (B145695) can significantly improve purity.[9]
Q5: The poor solubility of this compound and its intermediates is complicating my synthesis and purification. What are the solutions?
A: this compound's low aqueous solubility (around 0.111 mg/mL) and poor lipophilicity are well-documented challenges.[10][11]
Troubleshooting Steps:
-
Co-solvents: In synthetic reactions, using co-solvents like Dimethyl sulfoxide (B87167) (DMSO) can help solubilize the reactants.[7]
-
Analog Synthesis (Glycosylation): One of the primary motivations for synthesizing this compound analogs is to improve solubility. Enzymatic glycosylation of this compound itself can produce derivatives with dramatically higher water solubility. For example, glucosyl-α-(1→4)-mangiferin and maltosyl-α-(1→6)-mangiferin have shown solubility increases of over 5,000-fold compared to the parent compound.[4][6]
Quantitative Data Summary
Table 1: Comparison of Glycosylation and Purification Methods
| Method/Step | Substrate/Product | Key Reagents/Technique | Yield/Recovery | Purity | Reference |
|---|---|---|---|---|---|
| Enzymatic Transglucosylation | This compound to Glucosyl-α-(1→4)-mangiferin | CGTase, Starch | 88.9% conversion | N/A | [4] |
| Enzymatic Fructosylation | This compound to Fructosyl this compound | β-fructofuranosidase, Sucrose (B13894) | N/A | N/A | [4] |
| Chemical C-Glycosylation | Xanthene derivative | Perbenzylglucopyranosyl N-phenyltrifluoroacetimidate | "Decent yields" | N/A | [1] |
| Purification by HSCCC | Crude Fructosyl this compound | n-butanol–methanol–water (6:1:6, v/v) | 48.7% (Product II), 38.7% (Product III) | 98.7% (II), 98.9% (III) | [4][7] |
| Purification by HPD100 Resin + HSCCC | Crude extract from mango peel | HPD100 Resin, then HSCCC | 85.15% (Resin), 77.94% (HSCCC) | 37.80% (Resin), 99.13% (HSCCC) |[8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Fructosyl this compound
This protocol is adapted from a method for the enzymatic glycosylation of this compound.[7]
-
Reaction Setup: Prepare a 1/15 M Na₂HPO₄/KH₂PO₄ buffer (pH 6.47).
-
Component Addition: In the buffer, dissolve sucrose to a final concentration of 20% (w/v) and this compound to 60 mM. Use dimethyl sulfoxide (DMSO) at 15% (v/v) to aid in the dissolution of this compound.
-
Enzyme Addition: Add β-fructofuranosidase to a final concentration of 0.24 U/mL.
-
Incubation: Incubate the reaction mixture at 35°C with shaking at 180 rpm for 12 hours.
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes.
-
Downstream Processing: The resulting crude sample containing this compound glycosides can be purified using HSCCC (see Protocol 2).
Protocol 2: HSCCC Purification of this compound Glycosides
This protocol is based on the successful separation of fructosyl this compound derivatives.[4][7]
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-butanol, methanol, and water in a 6:1:6 (v/v/v) ratio.
-
Equilibration: Thoroughly mix the solvents in a separatory funnel and allow them to stand until the two phases are fully separated. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC System Preparation: Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Sample Loading: Dissolve the crude sample from the enzymatic reaction (e.g., 150 mg) in a small volume of the solvent mixture and inject it into the system.
-
Elution: Rotate the apparatus at an appropriate speed (e.g., 850 rpm) and pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min).
-
Fraction Collection: Monitor the effluent with a UV detector and collect fractions as peaks are detected.
-
Analysis: Analyze the collected fractions by HPLC to confirm the purity of the separated compounds (e.g., this compound, β-D-fructofuranosyl-(2→6)-mangiferin, etc.).
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low C-glycosylation yields.
Caption: General experimental workflow for this compound chemical synthesis.
Caption: Simplified signaling pathway for this compound's antioxidant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Total synthesis of this compound, homothis compound, and neothis compound. | Semantic Scholar [semanticscholar.org]
- 3. Total synthesis of this compound, homothis compound, and neothis compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving Aqueous Solubility of Natural Antioxidant this compound through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 [mdpi.com]
- 6. Improving Aqueous Solubility of Natural Antioxidant this compound through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative separation of this compound glycosides by high speed counter current chromatography and comparison of their antioxidant and antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN109912582A - The method of this compound is extracted from mango leaf - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Mangiferin in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the cellular uptake of mangiferin (B1668620) in cancer cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of free this compound in cancer cells so low?
A1: The therapeutic potential of this compound is often limited by its poor physicochemical properties. Its low oral bioavailability (less than 2%) and aqueous solubility (0.111 mg/mL) are significant challenges.[1][2][3] Additionally, this compound exhibits poor lipophilicity, undergoes high first-pass metabolism, and is subject to extensive P-gp efflux, all of which contribute to reduced intracellular concentrations.[1]
Q2: What are the most common strategies to enhance the cellular uptake of this compound?
A2: The most prevalent and effective strategies involve the use of nanotechnology-based drug delivery systems.[1][4][5][6] These systems encapsulate this compound, protecting it from degradation and facilitating its entry into cancer cells.[1][2][3] Commonly employed nanocarriers include polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), liposomes, micelles, and gold nanoparticles.[5][6][7][8][9]
Q3: How do nanoformulations improve the efficacy of this compound against cancer cells?
A3: Nanoformulations enhance this compound's efficacy in several ways. They improve its solubility and stability, enable sustained drug release, and can be surface-modified with targeting ligands (e.g., transferrin) to specifically bind to receptors overexpressed on cancer cells, thereby increasing intracellular drug accumulation.[1][10][11][12] This targeted delivery minimizes off-target effects and enhances the cytotoxic potential against cancer cells.[1][8]
Q4: What are the key signaling pathways modulated by this compound in cancer cells?
A4: this compound exerts its anticancer effects by modulating various signaling pathways. It is known to inhibit NF-κB activation, a key player in inflammation and cancer progression.[13][14][15] It also suppresses the PI3K/Akt pathway, leading to reduced cell proliferation and induction of apoptosis.[1][4] Furthermore, this compound can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[14][16][17]
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Low encapsulation efficiency of this compound in nanoparticles. | 1. Poor solubility of this compound in the chosen organic solvent. 2. Suboptimal polymer/lipid to drug ratio. 3. Inefficient homogenization or sonication. | 1. Screen different organic solvents or use a co-solvent system to improve this compound solubility. 2. Optimize the formulation by varying the polymer/lipid and drug concentrations. 3. Increase homogenization speed/time or sonication power/duration, ensuring the formulation is kept cool to prevent degradation. |
| Large and inconsistent particle size of nanoformulations. | 1. Aggregation of nanoparticles due to insufficient stabilizer. 2. Inappropriate solvent evaporation rate. 3. Issues with the homogenization or sonication process. | 1. Increase the concentration of the stabilizing agent (e.g., PVA, Tween 80). 2. Control the evaporation rate by adjusting the temperature or pressure. 3. Ensure proper functioning and calibration of the homogenizer or sonicator. Use a probe sonicator for better energy input if necessary. |
| Low cytotoxicity of this compound-loaded nanoparticles compared to free this compound. | 1. Inefficient release of this compound from the nanoparticles inside the cells. 2. Insufficient cellular uptake of the nanoparticles. 3. Degradation of this compound during the encapsulation process. | 1. Modify the polymer/lipid composition to achieve a faster drug release profile at intracellular pH. 2. Characterize cellular uptake using fluorescently labeled nanoparticles and microscopy or flow cytometry. Consider surface modification with targeting ligands. 3. Protect the formulation from light and heat during preparation and storage. Analyze the integrity of the encapsulated this compound using techniques like HPLC. |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density. 2. Uneven distribution of nanoparticles in the wells. 3. Cell line contamination. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Gently mix the plate after adding the nanoparticle suspension. 3. Regularly check cell cultures for any signs of contamination. |
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoformulations
| Nanoformulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Transferrin-modified MGF-loaded SLNs (Tf-MGF-SLNs) | 121.8 ± 2.9 | 0.134 ± 0.03 | 72.5 ± 2.4 | [10][11][12] |
| This compound-loaded PLGA Nanoparticles | 176.7 | Not Reported | Not Reported | [9] |
| This compound/β-lactoglobulin Nanoparticles | 89 ± 10 | Not Reported | Not Reported | [18] |
| Vitamin E TPGS-based this compound-loaded Phospholipid Mixed Micelles | < 60 | Not Reported | > 80% | [1][19] |
Table 2: In Vitro Cytotoxicity of this compound and its Formulations (IC50 Values)
| Cell Line | Compound/Formulation | IC50 Value | Incubation Time (h) | Reference |
| MCF-7 (Breast Cancer) | This compound | 41.2 µg/mL | Not Specified | [20] |
| HeLa (Cervical Cancer) | This compound | 44.7 µg/mL | Not Specified | [20] |
| HT29 (Colon Cancer) | Oxaliplatin | > 10 µM | Not Specified | [21] |
| HT29 (Colon Cancer) | Oxaliplatin + 10 µg/mL this compound | 2.9 µM | Not Specified | [21] |
| HeLa (Cervical Cancer) | Oxaliplatin | > 10 µM | Not Specified | [21] |
| HeLa (Cervical Cancer) | Oxaliplatin + 10 µg/mL this compound | 5.9 µM | Not Specified | [21] |
| SGC-7901 (Gastric Cancer) | This compound | 4.79 µmol/L | 24 | [22] |
| SGC-7901 (Gastric Cancer) | This compound | 8.63 µmol/L | 48 | [22] |
| SGC-7901 (Gastric Cancer) | This compound | 16.00 µmol/L | 72 | [22] |
| K-562 (Leukemia) | This compound | 149 µg/ml | Not Specified | [23] |
| Jurkat (Leukemia) | This compound | 297 µg/ml | Not Specified | [23] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an appropriate volume of DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a constant speed.
-
Sonication/Homogenization: Subject the mixture to high-intensity sonication or high-speed homogenization to form a nanoemulsion. Ensure the process is carried out in an ice bath to prevent overheating.
-
Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the organic solvent under reduced pressure.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or this compound nanoformulation
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Prepare serial dilutions of the this compound or nanoformulation in the complete medium. Remove the old medium from the wells and add the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for enhancing this compound uptake.
References
- 1. Nanotechnology-Based Drug Delivery Approaches of this compound: Promises, Reality and Challenges in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. a-z.lu [a-z.lu]
- 4. mdpi.com [mdpi.com]
- 5. Nanocarrier-Based Delivery Approaches of this compound: An Updated Review on Leveraging Biopharmaceutical Characteristics of the Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Formulation and evaluation of polymeric nanoparticles to improve in vivo chemotherapeutic efficacy of this compound against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric Matrices for this compound Delivery: Ways to Enhance Bioavailability and Therapeutic Effect [mdpi.com]
- 10. [PDF] Transferrin-Modified this compound-Loaded SLNs: Preparation, Characterization, and Application in A549 Lung Cancer Cell | Semantic Scholar [semanticscholar.org]
- 11. Transferrin-Modified this compound-Loaded SLNs: Preparation, Characterization, and Application in A549 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Role of this compound in Management of Cancers through Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound and Cancer: Mechanisms of Action [mdpi.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. Improving the biopharmaceutical attributes of this compound using vitamin E-TPGS co-loaded self-assembled phosholipidic nano-mixed micellar systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Combination Treatment with Oxaliplatin and this compound Causes Increased Apoptosis and Downregulation of NFκB in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound: An effective agent against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. STUDY OF this compound ISOLATED FROM LEAVES OF MANGIFERA INDICA ON MYELOID LEUKEMIA ALONG WITH DIFFERENT HUMAN CANCER CELL LINES | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming the Low Oral Bioavailability of Mangiferin in Rodents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of mangiferin (B1668620) in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low in rodents?
A1: The low oral bioavailability of this compound, often reported to be less than 2%, is attributed to several factors.[1][2] These include its poor aqueous solubility (approximately 0.111 mg/mL) and low lipophilicity, which classify it as a Biopharmaceutical Classification System (BCS) class IV agent.[2] Its poor absorption, low permeability across the intestinal membrane, rapid elimination from the body, and potential degradation by intestinal bacteria and enzymes also contribute to its limited systemic availability.[3][4][5]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound in rodents?
A2: Key strategies focus on improving its solubility and/or membrane permeability. These include:
-
Phospholipid Complexes: This technique enhances both solubility and membrane permeability by forming a complex with phospholipids (B1166683).[6]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from N-succinyl chitosan-alginate or β-lactoglobulin, can improve solubility, stability, and targeted delivery.[1][7][8]
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier matrix, like HPMC, can significantly increase its dissolution rate.[9]
-
Co-administration with Absorption Enhancers: Using excipients like Carbopol 974P and sodium deoxycholate can increase paracellular permeability and mucoadhesion, thereby improving absorption.[10][11]
-
Micronization: Techniques like the supercritical antisolvent (SAS) method can reduce particle size, leading to improved solubility and dissolution rates.[12]
Q3: How significant is the role of intestinal flora in this compound metabolism?
A3: Intestinal flora plays a crucial role. Studies on pseudo-germ-free rats have shown that in the absence of intestinal bacteria, the deglycosylation of this compound and subsequent biotransformations do not occur.[13] This indicates that gut microbiota are essential for the initial steps of this compound metabolism.
Q4: Can the diabetic state of a rodent model affect this compound's pharmacokinetics?
A4: Yes, the diabetic state can alter this compound's pharmacokinetic profile. In streptozotocin-induced diabetic rats, both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound were significantly increased compared to conventional rats.[13] This may be due to changes in the expression of drug transporters and metabolic enzymes in diabetic animals.[13]
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability Enhancement with Phospholipid Complexes
| Potential Cause | Troubleshooting Step |
| Improper Complex Formation: The ratio of this compound to phospholipid may not be optimal. | Systematically vary the molar ratio of this compound to phospholipid (e.g., 1:1, 1:2, 2:1) during preparation and characterize the resulting complex for encapsulation efficiency and physicochemical properties. |
| Poor Characterization: Inadequate confirmation of complex formation. | Utilize techniques like Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to confirm the formation of a new solid phase and the absence of crystalline this compound.[6] |
| Inappropriate Vehicle for Oral Administration: The suspension vehicle may not be optimal for in vivo studies. | Test different pharmaceutically acceptable suspension vehicles (e.g., 0.5% carboxymethylcellulose sodium) to ensure uniform dispersion and stability of the complex during administration. |
Issue 2: High Variability in Pharmacokinetic Data Between Rodents
| Potential Cause | Troubleshooting Step |
| Inconsistent Fasting Period: Variation in the fasting time before oral administration. | Strictly adhere to a standardized fasting period, typically 12 hours with free access to water, for all animals before dosing.[12] |
| Gavage Technique Errors: Inaccurate dose administration or esophageal irritation. | Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gauge feeding needles and administer the formulation slowly to avoid regurgitation or injury. |
| Differences in Gut Microbiota: Individual variations in gut flora can affect metabolism. | Consider co-housing animals for a period before the study to help normalize gut microbiota. For more controlled studies, pseudo-germ-free models can be used.[13] |
Issue 3: Failure of Nanoformulations to Significantly Improve Bioavailability
| Potential Cause | Troubleshooting Step | | Suboptimal Particle Size or Zeta Potential: Nanoparticles may be too large for efficient absorption or may aggregate. | Optimize the formulation process to achieve a particle size in the range of 200-300 nm with a sufficiently high zeta potential (e.g., -25 mV) to ensure stability and prevent aggregation.[1] | | Low Encapsulation Efficiency: A significant portion of this compound is not encapsulated. | Adjust formulation parameters such as polymer concentration, drug-to-polymer ratio, and stirring speed. Accurately measure encapsulation efficiency using a validated analytical method. | | Premature Release of this compound: The formulation does not provide sustained release in the gastrointestinal tract. | Conduct in vitro release studies using simulated gastric and intestinal fluids to characterize the release profile. Modify the nanoparticle matrix to achieve a more controlled and sustained release.[1] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in rodents following the administration of various enhanced formulations compared to pure this compound.
Table 1: Pharmacokinetic Parameters of this compound and its Phospholipid Complex in Rats
| Formulation | Dose | Cmax (µg/L) | AUC (µg/L*h) | Bioavailability Improvement (Fold) |
| Crude this compound | - | 180 | 2355.63 | - |
| This compound-Phospholipid Complex | - | 377.66 | 1039.94 | 2.3 |
| Pure this compound | 30 & 60 mg/kg | - | - | - |
| Soya Phospholipid Complex | 30 & 60 mg/kg | - | - | 9.75 |
Data compiled from studies demonstrating the efficacy of phospholipid complexation.[3][4][6][14]
Table 2: Effect of Absorption Enhancers on this compound Bioavailability in Rats
| Formulation (30 mg/kg this compound + Enhancer) | Bioavailability Improvement (Fold vs. Control) |
| + Sodium Deoxycholate | 4 |
| + Carbopol 974P (100 mg/kg) | 7 |
| + TPGS (50 mg/kg) | Slight increase (p > 0.05) |
This table illustrates the impact of co-administering absorption enhancers with this compound.[10][11]
Table 3: Bioavailability Enhancement of this compound Microparticles in Rats
| Formulation | Dose | Bioavailability Improvement (Fold vs. Free this compound) |
| This compound Microparticles (SAS) | 100 mg/kg | 2.07 |
This data highlights the improvement in bioavailability achieved through micronization using the Supercritical Antisolvent (SAS) method.[12]
Table 4: Pharmacokinetic Comparison of Pure this compound and a Polyherbal Formulation in Rats
| Formulation (30 mg/kg equivalent dose) | Cmax (µg/mL) |
| Pure this compound | 15.23 |
| Polyherbal Formulation | 44.16 |
This table shows the enhanced maximum plasma concentration of this compound when administered as part of a polyherbal formulation.[5][15]
Experimental Protocols
Preparation of this compound-Phospholipid Complex
Methodology:
-
This compound and phospholipids are dissolved in a suitable organic solvent (e.g., ethanol) in a round-bottom flask at a specific molar ratio.
-
The solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin film on the flask wall.
-
The film is hydrated with a phosphate (B84403) buffer solution (pH 7.4) and stirred for a specified period.
-
The resulting suspension is sonicated to form a homogenous dispersion of the this compound-phospholipid complex.
-
The complex can be lyophilized for long-term storage and characterization.
In Vivo Pharmacokinetic Study in Rodents
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[6] Animals are acclimatized under standard laboratory conditions.
-
Fasting: Rats are fasted for 12 hours prior to the experiment, with free access to water.[12]
-
Dosing: A single dose of the this compound formulation (e.g., pure this compound, phospholipid complex, nanoparticles) is administered orally via gavage.[5][12]
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[12]
-
Plasma Preparation: Blood samples are centrifuged (e.g., 3000 rpm for 10 minutes) to separate the plasma.[12]
-
Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC.[5]
Visualizations
Experimental Workflow for Bioavailability Studies
Caption: Workflow for assessing this compound's oral bioavailability.
Signaling Pathway for Paracellular Absorption Enhancement
Caption: Mechanism of paracellular absorption enhancement.
Logical Relationship of Bioavailability Challenges
Caption: Factors contributing to this compound's low bioavailability.
References
- 1. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanotechnology-Based Drug Delivery Approaches of this compound: Promises, Reality and Challenges in Cancer Chemotherapy [mdpi.com]
- 3. Soya phospholipid complex of this compound enhances its hepatoprotectivity by improving its bioavailability and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Pharmacokinetic Study of this compound After Oral Administration of Pure this compound and US Patented Polyherbal Formulation to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving permeability and oral absorption of this compound by phospholipid complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid dispersion system – An effective solution to enhance solubility of this compound | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. researchgate.net [researchgate.net]
- 11. Increased absorption of this compound in the gastrointestinal tract and its mechanism of action by absorption enhancers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility, Antioxidation, and Oral Bioavailability Improvement of this compound Microparticles Prepared Using the Supercritical Antisolvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and pharmacokinetics of this compound in conventional rats, pseudo-germ-free rats, and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Mangiferin Dosage for Long-Term In Vivo Studies
Welcome to the technical support center for researchers utilizing mangiferin (B1668620) in long-term in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing your experiments effectively and safely.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for long-term oral administration of this compound in rodents?
A1: Based on available toxicity data, a safe starting point for long-term oral administration of this compound in rodents is well below the established No-Observed-Adverse-Effect Level (NOAEL). A 90-day study in rats determined the NOAEL for a mango leaf extract containing 60% this compound to be 2000 mg/kg body weight/day, which was the highest dose tested.[1][2] For purified this compound, 28-day studies in rats showed no abnormal clinical signs or hematological alterations at doses up to 1000 mg/kg.[3][4]
For initial long-term studies, a conservative approach is recommended. Starting with a dose range of 50-100 mg/kg/day is advisable. Many studies investigating the therapeutic effects of this compound have used doses within this range and have not reported toxicity.[5][6]
Q2: How should I adjust the this compound dosage for studies longer than 90 days?
A2: For studies extending beyond 90 days, it is crucial to consider the potential for cumulative effects. While the 90-day NOAEL is a valuable reference, long-term administration requires careful monitoring.
-
Initial Dose Escalation: If your experimental design requires higher doses, a gradual dose escalation study is recommended. Start with a low dose (e.g., 50 mg/kg/day) and incrementally increase it over several weeks while closely monitoring the animals for any signs of toxicity.
-
Monitoring: Throughout the study, conduct regular health monitoring, including body weight measurements, food and water intake, and clinical observations. Periodic blood work (hematology and biochemistry) and histopathological analysis of key organs at the end of the study are essential to assess long-term safety.
Q3: What are the potential signs of this compound toxicity I should monitor for in a long-term study?
A3: While this compound generally exhibits low oral toxicity, it is essential to be aware of potential signs of adverse effects, especially at higher doses. In a 28-day study, histopathological alterations such as vacuolar degeneration, necrosis, and increased apoptosis of acinar cells were observed in the exocrine pancreas of rats at a dose of 1000 mg/kg.[3][4]
Therefore, during long-term studies, pay close attention to:
-
General Health: Piloerection, decreased motor activity, and transient dyspnea were observed in acute oral toxicity studies at high doses (2000 mg/kg).[3][4]
-
Gastrointestinal Effects: Monitor for any changes in feces or signs of gastrointestinal distress.
-
Pancreatic Function: If possible, include assessments of pancreatic function in your monitoring plan, especially when using higher dose ranges.
Q4: What is the oral bioavailability of this compound, and how does it affect dosage selection?
A4: this compound has very low oral bioavailability. Studies in rats have shown oral bioavailability to be as low as 1.71% in normal rats and 0.80% in diabetic rats, indicating a significant first-pass effect.[7][8] This poor bioavailability means that a relatively high oral dose is required to achieve therapeutic plasma concentrations.
When selecting your dosage, consider that the majority of the administered this compound will not be systemically absorbed. Therefore, the effective dose observed in in vivo studies is often much higher than what might be expected from in vitro experiments. Formulations can significantly impact bioavailability; for instance, a polyherbal formulation containing this compound showed significantly increased plasma exposure compared to pure this compound.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of therapeutic effect at previously reported doses. | Poor bioavailability of your this compound source. Degradation of the compound. Incorrect dosage calculation. | Verify the purity and stability of your this compound. Consider using a different supplier or a formulation designed to enhance bioavailability. Re-calculate your dosage carefully. |
| Unexpected weight loss or signs of animal distress. | Potential toxicity at the administered dose. Underlying health issues in the animal model. | Immediately reduce the dosage or temporarily halt administration. Consult with a veterinarian. Review your protocol for any potential stressors. |
| High variability in experimental results between animals. | Inconsistent gavage technique. Differences in individual animal metabolism. | Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure consistent administration. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Summary of Toxicity Studies for Orally Administered this compound
| Study Duration | Animal Model | Dosage Range (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Acute (14 days) | Rats & Mice | 2000 (single dose) | No mortality or gross pathology. Transient piloerection and decreased motor activity observed. | Not Applicable | [3] |
| Subchronic (28 days) | Rats | 250 - 1000 | No abnormal clinical signs or hematology. Histopathological changes in the exocrine pancreas at 1000 mg/kg. | 500 | [3][4] |
| Subchronic (90 days) | Rats | 500, 1000, 2000 | No mortality or toxic effects observed. | 2000 | [1][2] |
Table 2: Effective Oral Doses of this compound in Rodent Models of Chronic Disease
| Disease Model | Animal Model | Effective Dose (mg/kg/day) | Duration | Key Therapeutic Outcome | Reference |
| Diabetes | Rats | 15, 30, 60 | 9 weeks | Attenuated renal fibrosis. | [6][11] |
| Diabetes | Rats | 40 | 30 days | Decreased plasma glucose and increased antioxidant enzymes. | [6][11][12] |
| Colorectal Cancer | Rats | 30, 60 | 2 months | Reduction in aberrant crypt foci formation. | [13] |
| Neuroinflammation | Mice | 10 - 100 | Not Specified | Antinociceptive activity. | [6] |
Experimental Protocols
Protocol 1: 90-Day Repeated-Dose Oral Toxicity Study in Rats (Adapted from OECD Guideline 408)
-
Animal Model: Healthy, young adult Han:Wistar rats (or a similar strain).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC in water).
-
Group 2: Low dose (e.g., 500 mg/kg bw/day this compound).
-
Group 3: Mid dose (e.g., 1000 mg/kg bw/day this compound).
-
Group 4: High dose (e.g., 2000 mg/kg bw/day this compound).
-
Each group should consist of an equal number of male and female animals (e.g., 10 males and 10 females).
-
-
Administration: this compound is administered orally by gavage once daily for 90 consecutive days.
-
Observations:
-
Daily: Clinical signs of toxicity, mortality.
-
Weekly: Body weight, food consumption.
-
At termination (Day 91):
-
Blood collection for hematology and clinical biochemistry.
-
Complete necropsy.
-
Organ weights.
-
Histopathological examination of major organs and tissues.
-
-
-
Data Analysis: Statistical analysis is performed to compare treated groups with the control group to determine any significant adverse effects. The highest dose at which no adverse effects are observed is determined as the NOAEL.[1]
Visualizations
Caption: Workflow for a long-term in vivo study with this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. A Toxicological Evaluation of Mango Leaf Extract (Mangifera indica) Containing 60% this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. Antidiabetic Potential of this compound: An In Silico and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Comparative Pharmacokinetic Study of this compound in Normal and Alloxan-Induced Diabetic Rats after Oral and Intravenous Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetic study of this compound after oral administration of pure this compound and US patented polyherbal formulation to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound (mango) attenuates AOM-induced colorectal cancer in rat’s colon by augmentation of apoptotic proteins and antioxidant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Photodegradation of Mangiferin During Experiments
For researchers, scientists, and drug development professionals working with the promising bioactive compound mangiferin (B1668620), ensuring its stability throughout experimentation is paramount. This compound is known to be moderately susceptible to photodegradation, which can impact the accuracy and reproducibility of experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the photodegradation of this compound in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to photodegradation?
A1: this compound is considered moderately susceptible to photodegradation.[1][2] Forced degradation studies, which intentionally expose the compound to stress conditions like light, heat, and extreme pH, have shown that this compound degrades when exposed to daylight and UV radiation.[1][2] Its stability is also significantly influenced by the solvent, pH, and presence of oxidative agents.[1]
Q2: What are the primary factors that accelerate the photodegradation of this compound?
A2: Several factors can accelerate the photodegradation of this compound:
-
Light Exposure: Direct exposure to sunlight and artificial light, particularly in the UV spectrum, is a primary driver of degradation. This compound exhibits strong absorbance in the UV range, with absorption maxima around 257 nm, 319 nm, and 365 nm, making it prone to photochemical reactions.
-
pH: this compound is highly susceptible to degradation in alkaline conditions.[1][3] Acidic to neutral pH environments are generally more favorable for its stability.
-
Solvent: The choice of solvent can influence the rate of photodegradation. While this compound has varying solubility in different solvents, the solvent's ability to absorb or transmit UV light and its potential to generate free radicals can impact this compound's stability.
-
Presence of Oxidizing Agents: Oxidative stress can exacerbate the degradation of this compound.[1]
Q3: What are the visible signs of this compound degradation?
A3: A common visible sign of this compound degradation in solution is a color change. A fresh solution of pure this compound is typically a light yellow color. Degradation can lead to a more intense yellow or brownish hue. However, the most reliable way to assess degradation is through analytical techniques like HPLC or HPTLC, which can quantify the remaining this compound and detect the appearance of degradation products.
Q4: Can I use antioxidants to protect my this compound solutions?
A4: Yes, the use of antioxidants can be an effective strategy to mitigate photodegradation, which often involves oxidative processes. Common antioxidants like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) can help protect photosensitive compounds.[4][5] It is advisable to conduct preliminary stability studies to determine the optimal type and concentration of antioxidant for your specific experimental conditions, ensuring it does not interfere with your downstream assays.
Troubleshooting Guides
Issue 1: Inconsistent results in cell culture experiments with this compound.
| Possible Cause | Troubleshooting Steps |
| Photodegradation in cell culture media: Standard cell culture incubators have internal lighting, and routine handling exposes media to ambient light. | 1. Prepare this compound stock solutions in a solvent that offers better stability (e.g., DMSO) and store them in amber vials at -20°C or -80°C. 2. When preparing working concentrations in cell culture media, do so immediately before use. 3. Minimize the exposure of the media containing this compound to light by working in a dimly lit area and keeping the culture plates or flasks covered with aluminum foil or in a light-blocking container. 4. If possible, turn off the incubator light during the experiment. |
| Reaction with media components: Some components in cell culture media can be photosensitive and may generate reactive species under light, which can then degrade this compound. | 1. Review the composition of your cell culture medium for photosensitive components like riboflavin (B1680620) and certain amino acids. 2. Consider using a custom media formulation with reduced levels of these components if it does not negatively impact your cells. 3. As a control, incubate this compound in the cell culture medium without cells under the same light conditions to assess its stability. |
Issue 2: Appearance of unexpected peaks during HPLC or HPTLC analysis.
| Possible Cause | Troubleshooting Steps |
| Photodegradation during sample preparation and analysis: Exposure to UV and visible light during extraction, dilution, and while in the autosampler can lead to the formation of degradation products. | 1. Extraction and Preparation: Perform all extraction and sample preparation steps under amber or red light, or in a room with minimal lighting. Wrap all glassware and containers with aluminum foil.[6] 2. Solvent Selection: Use HPLC-grade solvents and consider degassing them to remove dissolved oxygen, which can participate in photo-oxidative reactions. 3. Autosampler: If your autosampler is not refrigerated or light-protected, limit the time samples spend in the autosampler before injection. If possible, use amber autosampler vials. 4. Analysis: Compare the chromatograms of freshly prepared this compound standards with those that have been exposed to light to identify potential degradation peaks. |
| Chemical degradation: this compound is also susceptible to degradation in alkaline and oxidative environments. | 1. pH Control: Ensure that the pH of your sample solutions and mobile phase is in the acidic to neutral range. 2. Avoid Oxidizing Agents: Protect your samples from exposure to air and other oxidizing agents as much as possible. |
Data Presentation
The following tables summarize the known stability of this compound under various conditions based on forced degradation studies. It is important to note that these are generally qualitative or semi-quantitative, and specific degradation rates will depend on the precise experimental conditions (e.g., light intensity, wavelength, and temperature).
Table 1: Stability of this compound Under Different Forced Degradation Conditions
| Condition | Observation | Percent Recovery (Example) |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Less susceptible | 93.3%[3] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Highly susceptible | 4.47%[3] |
| Oxidative (e.g., 6% H₂O₂) | Highly susceptible | Significant degradation[1] |
| Photolytic (Daylight) | Moderately susceptible | Degradation observed[1][7] |
| Thermal (Dry Heat) | Moderately susceptible | Degradation observed[1][7] |
| Aqueous Hydrolysis (Water) | Less susceptible | 93.5%[3] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Ethanol | Slightly soluble[6] |
| Methanol (B129727) | Sparingly soluble[6] |
| Water | Sparingly soluble[6] |
| Diethyl ether | Practically insoluble[6] |
| Acetone | Practically insoluble[6] |
| n-hexane | Practically insoluble[6] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage of Solid this compound: Store solid this compound in a tightly sealed, amber-colored glass container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.
-
Preparation of Stock Solutions:
-
Weigh the required amount of this compound in a dimly lit room or under amber light.
-
Dissolve the this compound in an appropriate solvent (e.g., DMSO for cell culture, methanol for chromatography) in an amber-colored volumetric flask or a flask wrapped in aluminum foil.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller amber-colored vials to avoid repeated freeze-thaw cycles and light exposure to the entire stock.
-
Store the stock solution aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw the stock solution aliquot in the dark.
-
Dilute the stock solution to the desired working concentration using amber-colored glassware or tubes wrapped in aluminum foil.
-
Prepare working solutions fresh for each experiment and use them immediately.
-
Protocol 2: Quantification of this compound using HPLC
This is a general protocol and may require optimization for your specific instrument and application.
-
Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A common mobile phase is a mixture of an acidic aqueous solution and an organic solvent. For example, a gradient of 0.1% formic acid in water and acetonitrile (B52724).[2] An isocratic mobile phase of 10mM phosphate (B84403) buffer (pH 2.4) and acetonitrile (90:10 v/v) has also been reported.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at its absorption maxima, commonly at 258 nm or 320 nm.[8][9]
-
Sample Preparation: Prepare samples as described in Protocol 1, filtering them through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Standard Curve: Prepare a series of this compound standards of known concentrations in the mobile phase or a suitable solvent to generate a standard curve for quantification.
Mandatory Visualizations
References
- 1. journalgrad.ssru.ac.th [journalgrad.ssru.ac.th]
- 2. ijpsonline.com [ijpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. This compound as New Potential Anti-Cancer Agent and this compound-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. This compound activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of this compound from the Bioactive Fraction of Mango Leaves (Mangifera indica L.) and Evaluation of Wound-… [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Inconsistent Results in Mangiferin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during mangiferin (B1668620) bioassays. Inconsistent results can arise from a variety of factors, from initial extraction to final quantification. This guide offers specific solutions to enhance the reproducibility and accuracy of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Yield During Extraction
Q1: My this compound yield is much lower than expected. What are the optimal extraction parameters?
A: The choice of extraction method and its parameters significantly impacts this compound yield. Sonication and microwave-assisted extraction (MAE) are generally more efficient than traditional maceration or Soxhlet extraction.[1][2] Key parameters to optimize include the solvent type, solvent-to-solid ratio, temperature, and extraction time.
-
Solvent: Ethanol (B145695), particularly around 60-70%, is a commonly used and effective solvent for this compound extraction.[3][4]
-
Temperature: Increasing the temperature to around 60°C can enhance solubility and extraction. However, temperatures exceeding this may lead to this compound degradation and solvent evaporation.[3][5]
-
Time: Prolonged extraction times do not always equate to higher yields. For instance, with ultrasonic extraction, the maximum yield can be reached in as little as 4 minutes, after which the content may slowly decline.[3]
-
Solvent-to-Solid Ratio: A lower liquid-to-solid ratio, such as 10:1, has been shown to be more effective for this compound extraction.[3]
Q2: I'm observing significant batch-to-batch variation in my this compound extracts. How can I improve consistency?
A: Batch-to-batch variability often stems from inconsistencies in the raw material and the extraction process.
-
Plant Material: The age of the plant material (e.g., young vs. mature leaves) can affect this compound concentration.[6] Ensure you are using plant material from a consistent source and at a similar developmental stage.
-
Standardized Protocols: Strictly adhere to a validated extraction protocol. Document every step, including the source and specifications of your plant material, solvent grade, and precise equipment settings.
-
Extraction Method: Ultrasound-assisted extraction is noted for being a reliable and simple process that can lead to higher concentrations of this compound compared to other methods.[1]
Issue 2: Poor Solubility of this compound in Assay Buffers
Q3: this compound is precipitating out of my aqueous assay buffer. How can I improve its solubility?
A: this compound has poor aqueous solubility, which is a common cause of inconsistent bioassay results.[7][8] It is slightly soluble in ethanol and methanol (B129727), and practically insoluble in less polar organic solvents like diethyl ether, acetone, and n-hexane.[9][10][11]
-
Co-solvents: Consider using a small percentage of an organic solvent like ethanol or DMSO in your aqueous buffer to dissolve the this compound before further dilution. Always run a vehicle control to account for any effects of the solvent on your assay.
-
pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Experiment with adjusting the pH of your buffer, if your assay permits, to see if solubility improves.
-
Advanced Formulation: For in vivo studies or more complex assays, advanced techniques like creating this compound microparticles or using glycosylation can dramatically increase aqueous solubility.[7][12][13] For instance, maltosyl-α-(1→6)-mangiferin showed a 5500-fold higher aqueous solubility than this compound.[7][8]
Issue 3: Inaccurate or Non-Reproducible Quantification
Q4: My HPLC-UV analysis is giving inconsistent readings for this compound concentration. What could be the problem?
A: Inconsistent HPLC results can be due to issues with sample preparation, chromatographic conditions, or method validation.
-
Method Validation: Ensure your HPLC method is fully validated according to ICH guidelines, covering linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.[14]
-
Mobile Phase: A common mobile phase for this compound analysis is a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution with a pH modifier (like formic or phosphoric acid).[4][14] The ratio is critical and should be optimized for good peak separation and shape.
-
Column and Temperature: A C18 column is frequently used for this compound separation.[4][14] Maintaining a consistent column temperature is crucial for reproducible retention times.[14]
-
Detection Wavelength: The detection wavelength for this compound is typically set around 254 nm, 256 nm, 258 nm, or 319 nm for quantification.[4][14][15]
-
Sample Purity: Impurities in your extract can co-elute with this compound, leading to inaccurate quantification. Purification steps, such as liquid-liquid fractionation or column chromatography, may be necessary to obtain a purer sample.[3][16]
Q5: I suspect my this compound standard or sample is degrading. How stable is this compound?
A: this compound stability can be affected by temperature and light. It is generally stable at room temperature and under refrigeration (4 ± 2 °C) for up to 48 hours in tea preparations.[6] However, prolonged exposure to high temperatures (above 60°C) can cause degradation.[5] Store your standard solutions and extracts in a cool, dark place. For long-term storage, freezing is recommended.
Data Presentation
Table 1: Comparison of Different this compound Extraction Methods and Yields
| Extraction Method | Plant Part | Solvent | Key Parameters | This compound Yield/Concentration | Reference |
| Ultrasonic Extraction | Leaves | Ethanol | 60°C, 4 min, 10/1 liquid-to-solid ratio | 1.97 g content, 94.2% purity | [3][16] |
| Sonication (UAE) | Bark | Not specified | 30 min, 100 mL solvent | 112.83 mg/g (d.b.) | [1] |
| Microwave-Assisted (MAE) | Leaves | Not specified | 900 W, 5 min, 10 mL/g solvent ratio | 63.22% yield | [2] |
| Ultrasound-Assisted Enzymatic | Peels | 70% Ethanol | 66°C, 45 min, 300 W | 3.63% ± 0.04% | [4] |
| Decoction | Young Leaves | Water | 5% leaves | 0.717 ± 0.08 mg/mL | [6] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility Classification | Quantitative Data (g/100mL) | Reference |
| Ethanol | Slightly soluble | 0.71 at 15°C, 1.25 at 30°C (in 96% ethanol) | [9][11] |
| Methanol | Sparingly soluble | - | [9][10][11] |
| Water | Sparingly soluble | 0.18 at 15°C, 0.19 at 30°C | [11] |
| Diethyl Ether | Practically insoluble | - | [9][10][11] |
| Acetone | Practically insoluble | - | [9][10][11] |
| n-Hexane | Practically insoluble | - | [9][10][11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Mango Leaves
This protocol is based on methodologies that have shown high extraction efficiency.[1][3]
-
Preparation of Plant Material:
-
Dry mango leaves at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
Weigh 10 g of the powdered leaves and place it in a flask.
-
Add 100 mL of 60% ethanol to achieve a 10:1 liquid-to-solid ratio.
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and sonicate for 10-30 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure to remove the ethanol.
-
-
Purification (Optional):
-
The crude extract can be further purified using liquid-liquid fractionation with solvents like dichloromethane (B109758) and ethyl acetate.[16]
-
-
Quantification:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC.
-
Protocol 2: Quantification of this compound using HPLC-UV
This protocol is a generalized method based on several validated HPLC procedures.[4][14][15]
-
Instrumentation:
-
An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 13:87 v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 26-30°C.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 20-140 µg/mL) to generate a calibration curve.
-
Sample: Accurately weigh the dried this compound extract, dissolve it in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the linear range of the calibration curve.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: General experimental workflow for this compound bioassays.
References
- 1. Preparative scale extraction of this compound and lupeol from mango (Mangifera indica L.) leaves and bark by different extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Extraction of this compound from Mangifera indica L. leaves using microwave- assisted technique | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasound-Assisted Enzymatic Extraction of this compound From Mango (Mangifera indica L.) Peels: Process Optimization and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. Improving Aqueous Solubility of Natural Antioxidant this compound through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving Aqueous Solubility of Natural Antioxidant this compound through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. [PDF] Determination of this compound solubility in solvents used in the biopharmaceutical industry | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Solubility, Antioxidation, and Oral Bioavailability Improvement of this compound Microparticles Prepared Using the Supercritical Antisolvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of this compound, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification and Purification of this compound from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Purification Process of this compound from Mangifera indica L. Leaves and Evaluation of Its Bioactivities | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Mangiferin Encapsulation in Polymeric Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve the encapsulation efficiency of mangiferin (B1668620) in polymeric carriers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions.
Issue 1: Low Encapsulation Efficiency (%EE)
-
Question: My this compound encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low encapsulation efficiency is a common challenge, often stemming from this compound's poor water solubility and potential interactions with the chosen polymer and solvent systems.[1][2][3] Here are several factors to investigate:
-
Polymer Selection: The choice of polymer is critical. The interaction between this compound and the polymer matrix influences loading capacity.[1] For instance, studies have shown that pectin-based formulations, particularly with an emulsifier like Tween 80, can achieve high encapsulation efficiency.[4][5]
-
Drug-to-Polymer Ratio: An inappropriate ratio can lead to drug saturation within the polymer matrix, resulting in decreased encapsulation.[1] It is crucial to optimize this ratio. Start with a low ratio and incrementally increase it while monitoring the %EE.
-
Solvent System: this compound's solubility is a limiting factor.[2][3] Ensure that you are using a solvent system in which this compound has adequate solubility. For emulsion-based methods, the choice of both the organic and aqueous phase is important. The solvent evaporation method, for example, often utilizes solvents like dichloromethane (B109758) (DCM) for the polymer and a PVA solution for the aqueous phase.[1]
-
Process Parameters: The parameters of your encapsulation method play a significant role.
-
For emulsion-based methods , factors like homogenization speed and time directly impact nanoparticle size and drug entrapment.[1] Higher homogenization speeds can sometimes lead to better encapsulation, but over-processing can also be detrimental.
-
For spray-drying , inlet and outlet temperatures, as well as feed flow rate, are critical.[6] High temperatures can potentially degrade the drug or affect particle formation.
-
For self-assembly methods , the molar ratio of this compound to the lipid/polymer components and the mass ratio of different polymers (e.g., lipid to chitosan) are key to achieving high encapsulation efficiency.[7][8]
-
-
Issue 2: Poor Particle Characteristics (Size, Polydispersity, and Stability)
-
Question: My this compound-loaded nanoparticles are too large, have a high polydispersity index (PDI), or are not stable in suspension. What should I do?
-
Answer: Poor particle characteristics can affect the bioavailability and therapeutic efficacy of the encapsulated this compound. Here are some troubleshooting steps:
-
Particle Size and PDI:
-
Homogenization/Sonication: In emulsion-based techniques, the energy input during homogenization or sonication is a primary determinant of particle size.[1] Insufficient energy will result in larger particles, while excessive energy can lead to particle aggregation. Optimization of the duration and power of sonication/homogenization is necessary.
-
Polymer Concentration: Higher polymer concentrations can lead to an increase in the viscosity of the organic phase, resulting in larger nanoparticles. Try adjusting the polymer concentration to find an optimal balance.
-
Stabilizer Concentration: In methods using stabilizers like polyvinyl alcohol (PVA), the concentration of the stabilizer is crucial for preventing particle aggregation and controlling size.[9]
-
-
Stability:
-
Zeta Potential: A low zeta potential (close to zero) can indicate colloidal instability, leading to particle aggregation. For electrostatic stabilization, a zeta potential of at least ±30 mV is generally desired.[7] The choice of polymer and the pH of the medium can influence the zeta potential.
-
Surface Chemistry: Coating nanoparticles with polymers like chitosan (B1678972) can improve stability.[10]
-
Storage Conditions: Lyophilization (freeze-drying) with a suitable cryoprotectant can improve the long-term stability of nanoparticle formulations.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for encapsulating this compound in polymers?
A1: The most frequently reported methods for encapsulating this compound include:
-
Emulsion Solvent Evaporation: This is a widely used technique for biodegradable polymers like PLGA.[1][9] It involves dissolving the polymer in a water-immiscible organic solvent and the drug in a suitable solvent. This organic phase is then emulsified in an aqueous phase containing a stabilizer. The solvent is subsequently removed by evaporation, leading to the formation of nanoparticles.[1]
-
Spray-Drying: This method is suitable for producing microparticles and can be used with natural polymers like pectins and chitosan.[4][6] It involves atomizing a solution or suspension of the drug and polymer into a hot gas stream, which rapidly evaporates the solvent, leaving behind solid particles.
-
Self-Assembly: This technique utilizes the spontaneous organization of molecules into stable nanostructures. For instance, nanoparticles can be formed through the self-assembly of phospholipids (B1166683) and chitosan with this compound.[7][8]
-
Ionic Gelation: This method is often used with polymers like chitosan. It involves the interaction of the positively charged chitosan with a polyanion to form nanoparticles.[11]
-
Electrospraying: This is a newer technique that uses an electric field to generate fine droplets from a polymer solution, resulting in the formation of nanoparticles upon solvent evaporation.[2][11]
Q2: Which polymers have shown the best encapsulation efficiency for this compound?
A2: Several polymers have been successfully used to encapsulate this compound with varying efficiencies:
-
PLGA (Poly(lactic-co-glycolic acid)) : Has been shown to achieve encapsulation efficiencies of around 55% to 77% using the emulsion solvent evaporation method.[1][3]
-
Pectins (e.g., pumpkin pectin (B1162225), citric pectin) : Have demonstrated high encapsulation efficiency, especially when used with an emulsifier like Tween 80 in spray-drying methods.[4][5]
-
Chitosan : Often used in combination with other materials, it can contribute to nanoparticle formation and stability.[5][7]
-
β-Lactoglobulin : This milk protein has been used to prepare this compound nanoparticles with high entrapment efficiency (around 92% when coated with chitosan).[10]
-
Cellulose Acetate : Utilized in the electrospraying technique for this compound nanoparticle fabrication.[11]
Q3: How does the choice of surfactant or emulsifier affect encapsulation?
A3: Surfactants and emulsifiers, such as Tween 80 and PVA, play a crucial role in the encapsulation process, particularly in emulsion-based methods and spray-drying.[4][6][9] They help to:
-
Reduce Interfacial Tension: This facilitates the formation of a stable emulsion with smaller droplet sizes, which can lead to smaller and more uniform nanoparticles.
-
Enhance Solubility: Surfactants can improve the solubility of poorly soluble drugs like this compound in the formulation.[4]
-
Prevent Aggregation: They form a protective layer around the newly formed particles, preventing them from clumping together.[9] The concentration of the surfactant is a critical parameter to optimize.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound encapsulation.
Table 1: Encapsulation Efficiency of this compound in Different Polymer Systems
| Polymer System | Encapsulation Method | Encapsulation Efficiency (%) | Reference |
| PLGA | Emulsion Solvent Evaporation | 55 - 77 | [1][3] |
| Pectin with Tween 80 | Spray-Drying | High (specific value not stated) | [4] |
| Chitosan/Phosphatidylcholine | Self-Assembly | 82.42 | [7][8] |
| β-Lactoglobulin (Chitosan coated) | Desolvation | ~92 | [10] |
| Cellulose Acetate | Electrospraying | 84.9 | [2] |
| Eudragit S100 | Deposition of Pre-formed Polymer | Not specified, but successful | [12] |
Table 2: Effect of Process Parameters on PLGA-based this compound Encapsulation
| Homogenization Speed (rpm) | Homogenization Time (min) | This compound Conc. (µg) | Encapsulation Efficiency (%) | Reference |
| 6000 | 10 | 300 | 77 ± 3.02 | [1] |
| 9000 | 5 | 435 | 76 ± 1.09 | [1] |
| 6000 | 5 | 435 | 34 ± 1.22 | [1] |
| 7000 | 3 | 435 | 36 ± 1.80 | [1] |
| 6000 | 5 | 200 | Not specified, but lower | [1] |
Experimental Protocols
1. Emulsion Solvent Evaporation for PLGA Nanoparticles
This protocol is based on the method described by Razura-Carmona et al. (2019).[1]
-
Materials: PLGA, this compound, Dichloromethane (DCM), Polyvinyl alcohol (PVA).
-
Procedure:
-
Dissolve a specific amount of PLGA (e.g., 15 mg) in a suitable volume of DCM (e.g., 500 µL).
-
Prepare an aqueous phase by dissolving PVA (e.g., 0.5% w/v) in water.
-
Dissolve the desired amount of this compound in the aqueous PVA solution. Note that the solubility of this compound in the PVA solution is a critical step.[1]
-
Add the organic phase (PLGA in DCM) dropwise to the aqueous phase while homogenizing at a specific speed (e.g., 6000-9000 rpm) for a set time (e.g., 5-10 minutes).
-
Sonicate the resulting emulsion for a defined period (e.g., 5 minutes).
-
Remove the organic solvent by rotary evaporation.
-
Collect the nanoparticles by centrifugation, wash them to remove excess PVA and un-encapsulated drug, and then lyophilize for long-term storage.
-
2. Spray-Drying for Pectin-based Microparticles
This protocol is based on the method described by de Souza et al. (2013).[6]
-
Materials: Pectin (e.g., pumpkin pectin), this compound, Tween 80 (emulsifier).
-
Procedure:
-
Prepare a solution by dissolving the pectin and this compound in an appropriate solvent.
-
Add Tween 80 to the solution to enhance the solubility of this compound.
-
Feed the resulting solution into a spray-dryer.
-
Set the operational parameters:
-
Inlet temperature (e.g., 160 °C)
-
Outlet temperature (e.g., 80 °C)
-
Feed flow rate (e.g., 6 mL/min)
-
-
Collect the dried microparticles from the cyclone separator.
-
Visualizations
Caption: Workflow for this compound Encapsulation using Emulsion Solvent Evaporation.
Caption: Troubleshooting Logic for Low this compound Encapsulation Efficiency.
References
- 1. This compound-Loaded Polymeric Nanoparticles: Optical Characterization, Effect of Anti-topoisomerase I, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanotechnology-Based Drug Delivery Approaches of this compound: Promises, Reality and Challenges in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spray-drying encapsulation of this compound using natural polymers | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. tapchi.ctump.edu.vn [tapchi.ctump.edu.vn]
- 8. RESEARCH ON THE FORMULATION OF NANOPARTICLES CONTAINING this compound USING SELF-ASSEMBLY METHOD | Cantho Journal of Medicine and Pharmacy [tapchi.ctump.edu.vn]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. Potential of electro-sprayed purified this compound nanoparticles for anti-aging cosmetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
optimization of reaction conditions for the enzymatic synthesis of mangiferin glucosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the enzymatic synthesis of mangiferin (B1668620) glucosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the enzymatic synthesis of this compound glucosides?
A1: The main challenges include the low aqueous solubility of this compound, which can limit substrate availability and reaction efficiency.[1][2] Other challenges involve optimizing reaction conditions such as pH, temperature, enzyme and substrate concentrations, and reaction time to maximize the yield of desired glucoside products and minimize by-products.[3][4]
Q2: Which enzymes are commonly used for the glycosylation of this compound?
A2: Several enzymes have been successfully used, including:
-
Maltogenic Amylase (MA) from Parageobacillus galactosidasius which produces glucosyl-α-(1→6)-mangiferin and maltosyl-α-(1→6)-mangiferin.[1][5]
-
β-Fructofuranosidase from Arthrobacter arilaitensis which synthesizes fructosyl-β-(2→6)-mangiferin.[6]
-
Cyclodextrin (B1172386) Glycosyltransferase (CGTase) from Thermoanaerobacter sp. which yields glucosyl-α-(1→4)-mangiferin.[3][4]
-
Glucansucrase from Leuconostoc mesenteroides which produces this compound-(1→6)-α-D-glucopyranoside.[7]
Q3: How can the low aqueous solubility of this compound be addressed?
A3: The poor solubility of this compound can be overcome by using hydrophilic organic solvents as co-solvents in the reaction mixture.[6][8] Dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol (B145695) have been shown to significantly improve the solubility of this compound and, in some cases, enhance the total molar yields of this compound glucosides.[6] For example, a 20% DMSO solvent system has been used to achieve high concentrations and yields.[6][8]
Q4: What are suitable sugar donors for the enzymatic glycosylation of this compound?
A4: The choice of sugar donor depends on the enzyme being used. Common sugar donors include:
Q5: What analytical techniques are used to monitor the reaction and characterize the products?
A5: High-Performance Liquid Chromatography (HPLC) is the primary technique used to monitor the progress of the reaction by separating and quantifying the reactants and products.[1][5] The structural characterization of the purified this compound glucosides is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Sub-optimal reaction conditions (pH, temperature).2. Inactive enzyme.3. Poor solubility of this compound.4. Inappropriate sugar donor.5. Insufficient reaction time. | 1. Optimize pH and temperature for the specific enzyme used (refer to Table 1).2. Verify enzyme activity with a standard substrate.3. Incorporate a hydrophilic organic co-solvent like DMSO (15-25% v/v) to increase this compound solubility.[6]4. Ensure the sugar donor is compatible with the enzyme (see FAQ Q4).5. Perform a time-course experiment to determine the optimal reaction time. |
| Formation of multiple undesired by-products | 1. Hydrolysis of the sugar donor by the enzyme.2. Non-specific glycosylation. | 1. Optimize the ratio of acceptor (this compound) to donor (sugar) to favor the transglycosylation reaction.2. Purify the enzyme to remove any contaminating activities. |
| Difficulty in purifying the product | 1. Similar chromatographic properties of the product and unreacted this compound or by-products. | 1. Optimize the HPLC purification method, for instance, by adjusting the gradient of the mobile phase.2. Consider using preparative HPLC for better separation.[1][2] |
| Inconsistent results between batches | 1. Variation in enzyme activity.2. Inconsistent substrate concentrations.3. Fluctuation in reaction temperature or pH. | 1. Standardize the enzyme activity for each batch.2. Ensure accurate weighing and dissolution of substrates.3. Calibrate and monitor temperature and pH control equipment. |
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for Enzymatic Synthesis of this compound Glucosides
| Enzyme | Source Organism | Product(s) | Optimal pH | Optimal Temp. (°C) | Sugar Donor | Co-solvent | Conversion Yield (%) | Reference |
| Maltogenic Amylase (PgMA) | Parageobacillus galactosidasius | glucosyl-α-(1→6)-mangiferin, maltosyl-α-(1→6)-mangiferin | 7.0 | 65 | Maltodextrin (50% w/v) | - | - | [1] |
| β-Fructofuranosidase | Arthrobacter arilaitensis | fructosyl-β-(2→6)-mangiferin | - | - | Sucrose | 20% (v/v) DMSO | 91.2-99.7 (total molar yield) | [6] |
| Cyclodextrin Glycosyltransferase (CGTase) | Thermoanaerobacter sp. | glucosyl-α-(1→4)-mangiferin | - | 60 | Starch (10% w/v) | - | 88.9 | [3][4] |
| Glucansucrase | Leuconostoc mesenteroides | This compound-(1→6)-α-D-glucopyranoside | - | - | Sucrose | - | - | [7] |
Experimental Protocols
1. General Protocol for Enzymatic Synthesis of this compound Glucosides
This protocol provides a general framework. Specific conditions should be optimized for each enzyme system as detailed in Table 1.
-
Reaction Mixture Preparation:
-
Dissolve this compound in an appropriate buffer or a buffer containing a hydrophilic organic co-solvent (e.g., 20% DMSO).[6]
-
Add the sugar donor (e.g., maltodextrin, sucrose, or starch) to the mixture.
-
Pre-incubate the mixture at the optimal reaction temperature.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the enzyme to the pre-incubated reaction mixture.
-
-
Incubation:
-
Reaction Termination:
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a solvent like methanol.[5]
-
-
Analysis:
-
Analyze the reaction mixture using HPLC to determine the conversion yield and product profile.
-
-
Purification:
-
Structure Elucidation:
Visualizations
References
- 1. Improving Aqueous Solubility of Natural Antioxidant this compound through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Aqueous Solubility of Natural Antioxidant this compound through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of the water solubility and antioxidant capacities of this compound by transglucosylation using a cyclodextrin glycosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient enzymatic synthesis of this compound glycosides in hydrophilic organic solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Mangiferin: A Promising Therapeutic Candidate for Diabetes Mellitus in Preclinical Models
A comprehensive analysis of experimental data from various diabetic animal models demonstrates the potential of mangiferin (B1668620), a natural glucosylxanthone, as a multi-target agent for the management of diabetes and its complications. This guide synthesizes key findings on its therapeutic effects, providing a comparative overview of its performance and detailed experimental methodologies for researchers, scientists, and drug development professionals.
This compound has been shown to exert significant anti-diabetic effects across a range of preclinical studies. These effects are attributed to its potent anti-inflammatory, antioxidant, and insulin-sensitizing properties.[1][2] This review delves into the quantitative data from these studies, outlines the experimental protocols used, and visualizes the key signaling pathways modulated by this promising natural compound.
Comparative Efficacy of this compound on Key Diabetic Parameters
To facilitate a clear comparison of this compound's therapeutic effects, the following tables summarize quantitative data from various studies in diabetic animal models. These studies primarily utilize streptozotocin (B1681764) (STZ)-induced or high-fat diet (HFD)-induced diabetic rodents, which are well-established models for type 1 and type 2 diabetes, respectively.[3][4]
Table 1: Effect of this compound on Blood Glucose and Glycosylated Hemoglobin (HbA1c)
| Animal Model | This compound Dose | Treatment Duration | % Reduction in Blood Glucose | % Reduction in HbA1c | Reference |
| STZ-induced diabetic rats | 40 mg/kg/day (oral) | 30 days | Significant reduction | Significant reduction | [5] |
| STZ-induced diabetic rats | 10 and 20 mg/kg (i.p.) | 28 days | Significant reduction | - | [6][7] |
| STZ-induced diabetic mice | 15, 30, and 60 mg/kg/day | 9 weeks | Significant reduction | - | [5] |
| High-fat diet/STZ-induced diabetic rats | Not specified | 10 weeks | Significant reduction | Significant reduction | [4] |
Table 2: Effect of this compound on Lipid Profile
| Animal Model | This compound Dose | Treatment Duration | Effect on Total Cholesterol (TC) | Effect on Triglycerides (TG) | Effect on HDL-C | Effect on LDL-C | Reference |
| STZ-induced diabetic rats | 10 and 20 mg/kg (i.p.) | 28 days | ↓ Significant decrease | ↓ Significant decrease | ↑ Significant increase | ↓ Significant decrease | [6][8] |
| High-fat diet-fed Wistar rats | 50, 100, 150 mg/kg | 6 weeks | - | ↓ Dose-dependent decrease | - | - | [5] |
| STZ-induced diabetic rats | Not specified | Not specified | ↓ Significant decrease | ↓ Significant decrease | ↑ Significant increase | ↓ Significant decrease | [4] |
Table 3: Effect of this compound on Markers of Oxidative Stress and Inflammation
| Animal Model | This compound Dose | Treatment Duration | Effect on Antioxidant Enzymes (SOD, CAT, GPx) | Effect on Malondialdehyde (MDA) | Effect on Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reference |
| STZ-induced diabetic rats | 40 mg/kg/day (oral) | 30 days | ↑ Increased levels | ↓ Reduced levels | - | [8] |
| STZ-induced diabetic mice | Not specified | Not specified | - | - | ↓ Decreased levels of TNF-α, IL-1β, and IL-6 | [3] |
| STZ-induced diabetic nephropathy rats | 40 mg/kg/day (oral) | 30 days | ↑ Increased antioxidant defenses | ↓ Decreased ROS production | ↓ Decreased TNF-α | [9][10] |
Deciphering the Molecular Mechanisms: Key Signaling Pathways
This compound's therapeutic effects are underpinned by its ability to modulate several critical signaling pathways implicated in the pathophysiology of diabetes. These pathways are involved in glucose and lipid metabolism, inflammation, and oxidative stress.
Caption: Key signaling pathways modulated by this compound in diabetic models.
One of the primary mechanisms is the enhancement of insulin signaling through the PI3K/Akt pathway, which promotes the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake in peripheral tissues.[11] Furthermore, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism.[5] This activation leads to the inhibition of hepatic gluconeogenesis and lipogenesis, while promoting fatty acid oxidation.[5]
In the context of diabetic complications, this compound mitigates oxidative stress by activating the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes.[5][8] It also exerts potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[3][9]
Standardized Experimental Protocols: A Guide for Reproducibility
The following provides a generalized experimental workflow for validating the therapeutic effects of this compound in a diabetic animal model, based on methodologies cited in the literature.
Caption: A typical experimental workflow for preclinical studies of this compound.
1. Animal Model Induction:
-
Type 1 Diabetes Model: Typically induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 40-60 mg/kg body weight in citrate (B86180) buffer.[4][5]
-
Type 2 Diabetes Model: Often induced by feeding a high-fat diet for several weeks to induce insulin resistance, followed by a lower dose of STZ (e.g., 35-40 mg/kg, i.p.) to induce moderate hyperglycemia.[4] Another model involves the use of genetically diabetic animals like KK-Ay mice.[11]
2. Treatment Groups and Administration:
-
Animals are typically divided into a normal control group, a diabetic control group, one or more this compound-treated groups at varying doses (e.g., 10, 20, 40, 50, 100, 150 mg/kg), and a positive control group (e.g., metformin (B114582) or glibenclamide).[5][12]
-
This compound is most commonly administered orally via gavage, dissolved in a suitable vehicle like distilled water or carboxymethyl cellulose.[5][8]
3. Duration of Study:
-
The treatment duration in the cited studies ranges from 28 days to 12 weeks, allowing for the assessment of both short-term and longer-term therapeutic effects.[5][6]
4. Key Endpoint Assays:
-
Glycemic Control: Fasting blood glucose levels are monitored regularly. At the end of the study, glycosylated hemoglobin (HbA1c) is often measured as an indicator of long-term glycemic control.[5]
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, HDL-C, and LDL-C are determined using standard enzymatic kits.[8]
-
Oxidative Stress Markers: The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as levels of malondialdehyde (MDA) as a marker of lipid peroxidation, are assessed in tissues like the liver and kidney.[8]
-
Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured in serum or tissue homogenates using ELISA kits.[3]
-
Histopathology: Tissues such as the pancreas, liver, and kidney are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to observe any pathological changes and the protective effects of this compound.[10]
References
- 1. Oral administration of this compound ameliorates diabetes in animal models: a meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Molecular Approach on the Protective Effects of this compound Against Diabetes and Diabetes-related Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Renal Interstitial Fibrosis in Streptozotocin-Induced Diabetic Mice through Regulating the PTEN/PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural dipeptidyl peptidase-IV inhibitor this compound mitigates diabetes- and metabolic syndrome-induced changes in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on hyperglycemia and atherogenicity in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates diabetic nephropathy by inhibiting oxidative stress mediated signaling cascade, TNFα related and mitochondrial dependent apoptotic pathways in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Diabetic Nephropathy by Inhibiting Oxidative Stress Mediated Signaling Cascade, TNFα Related and Mitochondrial Dependent Apoptotic Pathways in Streptozotocin-Induced Diabetic Rats | PLOS One [journals.plos.org]
- 11. This compound inhibits cell migration and angiogenesis via PI3K/AKT/mTOR signaling in high glucose- and hypoxia-induced RRCECs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jptcp.com [jptcp.com]
A Comparative Guide to Validated Analytical Methods for Mangiferin Determination
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of mangiferin (B1668620) is crucial for quality control, pharmacokinetic studies, and the overall development of herbal medicines and other therapeutic products. This guide provides a comparative overview of various analytical methods that have been validated for the determination of this compound, drawing upon data from several single-laboratory validation studies. While true inter-laboratory validation data is scarce in the public domain, this guide synthesizes available information to aid in the selection of an appropriate analytical method.
The primary methods employed for this compound quantification include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different analytical requirements.
Comparison of Quantitative Validation Parameters
The following tables summarize the key performance characteristics of various validated analytical methods for this compound determination, providing a basis for comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 10-100 ppm mL-1[1] | 100ng/mL - 25µg/mL[2] | 30 to 360 µg/mL[3] | Not Specified |
| Correlation Coefficient (R2) | 0.99670[1] | 0.999[2] | > 0.999[4] | Not Specified |
| Precision (%RSD) | Intraday: 0.012342, Interday: 0.012342[1] | < 1%[4] | Not Specified | Not Specified |
| Accuracy (Recovery %) | 99%[1] | 100.47-100.99%[5] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 1.3 ppm mL-1[1] | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 3.9 ppm mL-1[1] | Not Specified | Not Specified | Not Specified |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 50–800 ng/band[6] | 200-1000 ng per spot[7] | Not Specified |
| Correlation Coefficient (R2) | Not Specified | 0.9965[7] | Not Specified |
| Precision (%RSD) | Intra-day: 0.67%, Inter-day: 0.95%[8] | Intra-day: 0.015–0.023, Inter-day: 0.009–0.045[9] | Not Specified |
| Accuracy (Recovery %) | 92.5%[8] | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Parameter | Method 1 |
| Linearity Range | 1-250 ng/mL[10] |
| Correlation Coefficient (r) | > 0.998[10] |
| Precision | Not Specified |
| Accuracy | Not Specified |
| Limit of Detection (LOD) | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[10] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation studies.
High-Performance Liquid Chromatography (HPLC)
-
Method 1:
-
Column: GraceSmart RP -18 (150 mm x 4.6 mm i.d., 5μm particle size).[11]
-
Mobile Phase: Potassium dihydrogen orthophosphate (0.01 M) pH 2.7 ± 0.2 - acetonitrile (B52724) (85:15, v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 254 nm.[11]
-
-
Method 2:
-
Method 3:
-
Column: Phenomenex Kinetex® 5 microns C18 (250 x 4.6mm).[2]
-
Mobile Phase: 10mM phosphate (B84403) buffer pH-2.4 with 0.1% triethylamine (B128534) and acetonitrile mixture (90:10% v/v).[2]
-
Flow Rate: 1.3ml per minute.[2]
-
Detection: 258nm.[2]
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Method 1:
-
Stationary Phase: Pre-activated silica (B1680970) gel 60F(254) plates.[8]
-
Mobile Phase: Ethyl acetate-methanol-water-formic acid 10:1.0:1.0:0.5 (v/v).[8]
-
Detection: Densitometrically at 270 nm.[8]
-
-
Method 2:
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Method 1:
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound determination, as guided by ICH principles.
Caption: Workflow for Analytical Method Validation.
This guide highlights that while several robust methods for this compound analysis have been developed and validated within individual laboratories, there is a clear need for comprehensive inter-laboratory studies to establish the reproducibility of these methods. Such studies would further enhance the reliability and global acceptance of analytical data for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 4. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of this compound, a Polyphenol Xanthone Glycoside in Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of this compound, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Development and Validation of a Thin-Layer Densitometric Bioanalytical Method for Estimation of this compound Employing Analytical Quality by Design (AQbD) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Natural vs. Synthetic Mangiferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangiferin (B1668620), a naturally occurring xanthone (B1684191) C-glucoside, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. Extracted primarily from the leaves, bark, and fruits of the mango tree (Mangifera indica), this polyphenol exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] As research into its therapeutic potential intensifies, the question of its origin—natural versus synthetic—becomes increasingly relevant. This guide provides a comprehensive comparison of the biological activity of natural this compound and its synthetic derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.
While the term "synthetic this compound" ideally refers to a chemically synthesized molecule identical to its natural counterpart, the current body of scientific literature predominantly focuses on the synthesis of this compound derivatives. These are molecules based on the this compound scaffold that have been chemically modified to enhance specific properties such as bioavailability or biological activity. Direct, head-to-head comparative studies of the biological activity of a completely synthetic this compound versus natural this compound are scarce. Therefore, this guide will focus on the well-documented bioactivities of natural this compound and compare them with available data for its synthetic derivatives.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of natural this compound and its synthetic derivatives based on available in vitro studies.
Table 1: Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, attributed to its ability to scavenge free radicals.[2] Various assays are employed to quantify this activity, with the half-maximal inhibitory concentration (IC50) or equivalent capacity values being key metrics.
| Antioxidant Assay | Natural this compound | Synthetic this compound Derivative | Reference |
| DPPH Radical Scavenging Activity (IC50) | 17.6 µg/mL | This compound-(1→6)-α-D-glucopyranoside: 4.77-fold higher activity than natural this compound | [3][4] |
| 33.5 µM | β-D-fructofuranosyl-(2→6)-mangiferin: IC50 31.1 µM | [5] | |
| EC50 13.74 µM | Acetyl and cinnamoyl derivatives: Less active than natural this compound | [6] | |
| Hydroxyl Radical Scavenging (IC50) | 0.88 µg/mL (at 37°C) | Not Reported | [7] |
| Superoxide Dismutase (SOD)-like Scavenging Activity | Not Reported | This compound-(1→6)-α-D-glucopyranoside: 3.71-fold higher activity than natural this compound | [4] |
Note: Lower IC50/EC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, such as NF-κB.[8] The IC50 value against inflammatory mediators like cyclooxygenase-2 (COX-2) is a common measure of this activity.
| Assay | Natural this compound (IC50) | Synthetic this compound Derivative (IC50) | Reference |
| Cyclooxygenase-2 (COX-2) Inhibition | 146.07 nM | Not Reported | [9] |
Table 3: Anticancer Activity
The anticancer potential of this compound has been demonstrated across various cancer cell lines, with its efficacy typically reported as the IC50 value, representing the concentration required to inhibit 50% of cell growth.
| Cell Line | Natural this compound (IC50) | Synthetic this compound Derivative | Reference |
| MCF-7 (Breast Cancer) | 41.2 µg/mL (48h) | Not Reported | [3] |
| HeLa (Cervical Cancer) | 44.7 µg/mL (48h) | Not Reported | [3] |
| HT29 (Colon Cancer) | Not Reported | This compound reduces oxaliplatin (B1677828) IC50 by 3.4-fold | [10] |
| A549 (Lung Cancer) | Not Reported | Enhances antiproliferative effects of cisplatin | [10] |
| U-87 (Brain Cancer) | Not Reported | PEG-CNT conjugated methotrexate-mangiferin: 1.28-fold decrease in IC50 compared to methotrexate (B535133) alone | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
-
Protocol:
-
Prepare a stock solution of the test compound (natural this compound or its derivative) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO or an SDS-HCl solution). The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 540 and 600 nm).
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (natural this compound or its derivative) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Include untreated control cells.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate the plate for a few hours (e.g., 3-4 hours) at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for comparing the bioactivity of its natural and synthetic forms.
Caption: Experimental workflow for comparing natural and synthetic this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Caption: this compound's activation of the AMPK signaling pathway.
Caption: this compound's inhibition of the NLRP3 inflammasome pathway.
Conclusion
The available evidence strongly supports the significant biological activities of natural this compound, particularly its antioxidant, anti-inflammatory, and anticancer properties. While direct comparisons with a chemically identical synthetic this compound are lacking in the current literature, research into synthetic derivatives has shown promise in enhancing certain biological activities and improving physicochemical properties like solubility. For instance, glucosylated and fructosylated derivatives of this compound have demonstrated superior antioxidant activity compared to the natural compound.[4][5] Conversely, other modifications, such as acetylation, have been shown to reduce its antioxidant potential.[6]
This suggests that while natural this compound is a potent bioactive molecule, targeted chemical modifications can either augment or diminish its effects. For researchers and drug development professionals, this highlights two key considerations:
-
Natural this compound as a Benchmark: The well-characterized biological activities of natural this compound provide a robust benchmark for the development of novel therapeutics.
-
Potential of Synthetic Derivatives: Synthetic derivatives offer the potential to overcome some of the limitations of natural this compound, such as low bioavailability, and to tailor its activity for specific therapeutic applications.
Future research should aim to conduct direct, quantitative comparisons between natural this compound and a chemically synthesized, identical counterpart to definitively ascertain any differences in their biological profiles. Furthermore, continued exploration of novel synthetic derivatives will be crucial in unlocking the full therapeutic potential of the this compound scaffold. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic and Antioxidant Activity of this compound and Its Derivatives: the Structure Activity Relationship [jstage.jst.go.jp]
- 7. fedora.phaidra.univie.ac.at [fedora.phaidra.univie.ac.at]
- 8. This compound: Sources, Anti-Inflammatory Activities, and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound as New Potential Anti-Cancer Agent and this compound-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of this compound derivatives, complexes, and carriers as potential therapeutic candidates for cancer treatment: an update - PMC [pmc.ncbi.nlm.nih.gov]
Mangiferin's In Vivo Anti-Tumor Efficacy and Safety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy and safety of mangiferin (B1668620), a naturally occurring glucosylxanthone, with standard chemotherapy agents. The data presented is compiled from various preclinical studies to offer an objective overview for researchers and professionals in drug development.
I. Comparative Efficacy of this compound and Standard Chemotherapies
This compound has demonstrated significant anti-tumor activity in various in vivo cancer models. This section compares its efficacy against common chemotherapy drugs in breast, lung, and colon cancer xenograft models.
Breast Cancer
In preclinical models of breast cancer, this compound has shown efficacy comparable to the standard chemotherapeutic agent, cisplatin.
Table 1: In Vivo Efficacy of this compound vs. Cisplatin in a Breast Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Survival Rate (%) | Animal Model | Cell Line | Reference |
| This compound | 100 mg/kg, oral | 89.4 | Not Reported | 60% survival at end of study | C57BL/6J mice | MCF-7 | [1] |
| Cisplatin | Not Specified | 91.5 | Not Reported | Not Reported | C57BL/6J mice | MCF-7 | [1] |
| Control | Vehicle | - | - | 0% survival after day 40 | C57BL/6J mice | MCF-7 | [1] |
Lung Cancer
Studies on non-small cell lung cancer models have indicated that this compound can inhibit tumor growth and enhance the efficacy of drugs like cisplatin.
Table 2: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Volume Reduction | Tumor Weight Reduction | Survival Rate | Animal Model | Cell Line | Reference |
| This compound | 100 mg/kg, i.p. | Significantly decreased | Markedly decreased | Extended lifespan | Xenograft mice | A549 | [2][3] |
| Doxorubicin | Not Specified | Significantly slowed tumor growth | Not Reported | Increased survival | Not Specified | A549 | Not Specified |
| Control | Vehicle | - | - | - | Xenograft mice | A549 | [2][3] |
Colon Cancer
In colon cancer models, this compound has been shown to induce tumor regression in a dose-dependent manner, with efficacy comparable to cisplatin.
Table 3: In Vivo Efficacy of this compound vs. Cisplatin in a Colon Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Regression | Animal Model | Cell Line | Reference |
| This compound | 10, 50, 100 mg/kg | Dose-dependent tumor regression | Mice | CT26 | [4] |
| Cisplatin | Not Specified | Comparable to this compound | Mice | CT26 | [4] |
| Control | Vehicle | - | Mice | CT26 | [4] |
II. In Vivo Safety Profile of this compound
A critical aspect of any potential anti-cancer agent is its safety profile. Studies on this compound suggest a favorable safety profile with minimal toxicity at therapeutic doses.
Table 4: In Vivo Safety Data for this compound
| Parameter | Observation | Dosage & Administration | Animal Model | Reference |
| Body Weight | No significant changes | 100 mg/kg, oral | Xenograft mice | Not Specified |
| Organ Toxicity | No reported signs of gross or organ toxicity | Up to 18.4 g/kg (mango leaf extract), oral | Not Specified | Not Specified |
| General Health | No adverse effects observed | 2000 mg/kg, oral or dermal | Mice and rats | Not Specified |
III. Experimental Protocols
This section details the methodologies for key in vivo experiments cited in this guide to ensure reproducibility and critical evaluation.
Animal Models
-
Xenograft Mouse Models: Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains are typically used. Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are subcutaneously injected to establish tumors. Tumor growth is monitored, and treatment is initiated when tumors reach a specified volume (e.g., 100-150 mm³).[5]
Drug Administration
-
This compound: Typically administered orally (p.o.) via gavage or intraperitoneally (i.p.). Dosages in the cited studies ranged from 10 mg/kg to 100 mg/kg daily.
-
Chemotherapy Agents: Administered as per standard protocols, often intraperitoneally or intravenously.
Tumor Measurement
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. The volume is calculated using the formula: Volume = (Length x Width²) / 2 .[5]
-
At the end of the study, tumors are excised and weighed.
Toxicity Assessment
-
Body Weight: Monitored regularly as an indicator of general health and toxicity.
-
Hematological Analysis: Blood samples are collected to analyze parameters such as red and white blood cell counts, hemoglobin, and platelets.[5]
-
Biochemical Analysis: Serum is analyzed for markers of liver function (e.g., ALT, AST) and kidney function (e.g., creatinine, BUN).[5]
-
Histopathology: Major organs (liver, kidney, spleen, etc.) are collected, fixed, and stained for microscopic examination to identify any pathological changes.[5]
IV. Signaling Pathways and Experimental Workflows
This compound exerts its anti-tumor effects by modulating several key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for in vivo studies.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Efficacy and Safety Study
Caption: A typical experimental workflow.
References
- 1. This compound and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound as New Potential Anti-Cancer Agent and this compound-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. benchchem.com [benchchem.com]
A Comparative Evaluation of Nano-Delivery Systems for Mangiferin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various nano-delivery systems for the natural polyphenol, mangiferin (B1668620). This document summarizes key performance data from experimental studies, details common methodologies, and visualizes the underlying biological pathways to aid in the rational design of effective this compound therapeutics.
This compound, a xanthone (B1684191) C-glucoside primarily found in the mango tree (Mangifera indica), has garnered significant scientific interest for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] Despite its therapeutic potential, the clinical translation of this compound is significantly hampered by its poor aqueous solubility (approximately 0.111 mg/mL) and low oral bioavailability (less than 2%).[3][4] These biopharmaceutical challenges necessitate the development of advanced drug delivery systems to enhance its solubility, stability, and targeted delivery.[2][5]
This guide focuses on a comparative evaluation of different nano-delivery platforms that have been explored to overcome the limitations of this compound. These systems include polymeric nanoparticles, lipid-based nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and niosomes, as well as nanoemulsions.
Comparative Analysis of Physicochemical Properties
The physicochemical characteristics of nanoparticles are critical determinants of their in vivo fate and therapeutic efficacy. Key parameters include particle size, polydispersity index (PDI), surface charge (zeta potential), and the efficiency of drug encapsulation and loading. The following table summarizes these properties for various this compound-loaded nano-delivery systems as reported in the literature.
| Nano-delivery System | Core Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |
| Polymeric Nanoparticles | ||||||
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 176.7 ± 1.02 | - | ~55-77 | - | [6][7] |
| Eudragit S100 Nanocapsules | Eudragit S100 | ~95 | Negative | ~90 | - | [8][9] |
| β-lactoglobulin Nanoparticles | β-lactoglobulin | 220 | -25 | 80 | - | [4] |
| Lipid-Based Nanocarriers | ||||||
| Solid Lipid Nanoparticles (SLNs) | Labrafil M 2130 CS, Tween 80 | 138.37 ± 3.39 | +18.87 ± 2.42 | 84.37 ± 2.43 | - | [7] |
| Tf-Modified SLNs | EPC, Cholesterol, DSPE-PEG2000-Tf | 121.8 ± 2.9 | - | 72.5 ± 2.4 | - | [10][11] |
| Vesicular Systems | ||||||
| Niosomes | Non-ionic surfactants, Cholesterol | 221 - 982 | -40.0 | 84 - 91 | - | [12][13] |
| Transfersomes | Phospholipids, Edge activator | 84.50 ± 5.26 | -10.83 ± 0.66 | 64.07 ± 2.10 | - | [13] |
| Emulsion Systems | ||||||
| Nanoemulsion | Hyaluronic acid, Lipoid S75 | ~296 | -30 | >75 | ~25 | [8][14] |
| Other Systems | ||||||
| Nanocrystals | This compound, HPMC, Pluronic acid | ~100 | -12 | up to 86.23 | - | [4] |
Comparative Analysis of In Vitro and In Vivo Performance
The ultimate goal of a nano-delivery system is to improve the therapeutic index of the encapsulated drug. This is often assessed through in vitro drug release studies and in vivo pharmacokinetic evaluations.
In Vitro Drug Release
In vitro release studies simulate the physiological environment to predict how the nanocarrier will release its payload.
-
Polymeric nanoparticles generally exhibit a sustained release profile, which can be attributed to the slow degradation of the polymer matrix. For instance, this compound-loaded PLGA nanoparticles showed a gradual release over 180 minutes in acidic conditions.[6][7]
-
Solid Lipid Nanoparticles (SLNs) also provide controlled release. Transferrin-modified SLNs released over 70% of their this compound content within 6 hours in a simulated physiological environment.[10]
-
Niosomes have been shown to release up to 80% of encapsulated this compound over a 24-hour period in simulated intestinal fluid.[12]
-
Nanoemulsions can offer a controlled release pattern, often following Fickian diffusion.[14]
In Vivo Pharmacokinetics
Pharmacokinetic studies in animal models provide crucial data on the absorption, distribution, metabolism, and excretion of the drug from the nanocarrier.
| Nano-delivery System | Animal Model | Key Findings | Reference(s) |
| Niosomes | Rats | 6.66-fold increase in Cmax and 9.67-fold increase in AUC compared to pure this compound. | [13] |
| Nanocrystals | Rabbits | Cmax of 412 ng/mL and AUC of 23,567.45 µg·h/mL, compared to 367 ng/mL and 18,976.12 µg·h/mL for this compound suspension, respectively. | [15] |
| Transfersomes | Rats | Significantly enhanced anti-inflammatory effect compared to conventional formulations in a carrageenan-induced paw edema model. | [13] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the preparation of common this compound nano-delivery systems.
Preparation of this compound-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biocompatible polymer, such as Poly(lactic-co-glycolic acid) (PLGA), in a suitable organic solvent (e.g., acetone, dichloromethane).[10]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a vacuum to evaporate the organic solvent.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess stabilizer and unencapsulated drug. Lyophilize the nanoparticles to obtain a dry powder for storage.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (Microemulsion Technique)
-
Lipid Phase Preparation: Melt a solid lipid (e.g., Glyceryl monostearate) at a temperature above its melting point. Dissolve this compound in the molten lipid.[7]
-
Aqueous Phase Preparation: Prepare a hot aqueous solution containing a surfactant (e.g., Tween 80).
-
Microemulsion Formation: Add the hot lipid phase to the hot aqueous phase under continuous stirring to form a clear microemulsion.
-
Nanoparticle Solidification: Disperse the hot microemulsion into cold water under stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.
Preparation of this compound-Loaded Niosomes (Thin Film Hydration Method)
-
Film Formation: Dissolve a non-ionic surfactant (e.g., Span 60) and cholesterol, along with this compound, in an organic solvent (e.g., chloroform, methanol) in a round-bottom flask.[16]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.
-
Hydration: Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant. This leads to the formation of a niosomal suspension.
-
Size Reduction: To obtain smaller and more uniform niosomes, the suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
Visualization of Methodologies and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the key signaling pathways modulated by this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for the targeted design of this compound-based therapies.
1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[6][17]
2. Apoptosis Signaling Pathway: this compound can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, primarily involving the activation of caspases.[3][18]
3. Nrf2 Antioxidant Pathway: The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is the primary regulator of cellular antioxidant responses. This compound is known to activate Nrf2, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.[4][19]
Conclusion
Nano-delivery systems offer a promising strategy to overcome the biopharmaceutical limitations of this compound, thereby enhancing its therapeutic potential. The choice of a particular nanosystem will depend on the specific therapeutic application, the desired release kinetics, and the targeted site of action. Polymeric nanoparticles and SLNs are well-suited for controlled, sustained release, while vesicular systems like niosomes and liposomes can be advantageous for improving cellular uptake. Nanoemulsions provide a versatile platform for enhancing solubility and skin permeation.
The data presented in this guide, compiled from various experimental studies, provides a foundation for the comparative assessment of these systems. However, it is important to note that direct head-to-head comparative studies are limited, and the performance of each system can be highly dependent on the specific formulation parameters and experimental conditions. Future research should focus on standardized, direct comparisons of different this compound nanoformulations and on exploring targeted delivery strategies to further enhance the therapeutic efficacy of this promising natural compound.
References
- 1. This compound as New Potential Anti-Cancer Agent and this compound-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanisms underlying this compound-induced apoptosis and cell cycle arrest in A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effect of this compound on an Experimental Model of Allergic Rhinitis through the Inhibition of NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Loaded Polymeric Nanoparticles: Optical Characterization, Effect of Anti-topoisomerase I, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. Transferrin-Modified this compound-Loaded SLNs: Preparation, Characterization, and Application in A549 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanotechnology-Based Drug Delivery Approaches of this compound: Promises, Reality and Challenges in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of this compound-loaded Transfersomes and Its Transdermal Delivery Characteristics [journal11.magtechjournal.com]
- 14. This compound Promotes Bregs Level, Activates Nrf2 Antioxidant Signaling, and Inhibits Proinflammatory Cytokine Expression in Murine Splenic Mononuclear Cells In Vitro | Semantic Scholar [semanticscholar.org]
- 15. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound induces apoptosis in human ovarian adenocarcinoma OVCAR3 cells via the regulation of Notch3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Apoptosis in Doxorubicin-Induced Vascular Endothelial Cells via the Nrf2 Signaling Pathway | MDPI [mdpi.com]
Assessing the Reproducibility of Mangiferin's Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data surrounding the pleiotropic effects of mangiferin (B1668620) across various laboratory settings. This guide aims to provide researchers, scientists, and drug development professionals with a clear comparison of reported outcomes, detailed experimental protocols, and an evaluation of the reproducibility of this compound's bioactivities.
This compound, a naturally occurring xanthone (B1684191) C-glucoside found predominantly in the mango tree (Mangifera indica), has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3] Studies spanning numerous laboratories worldwide have investigated its anti-inflammatory, anticancer, and antioxidant properties.[1][4][5][6] However, the translation of these promising preclinical findings is often hampered by questions of reproducibility. This guide synthesizes data from multiple studies to provide a comparative overview of this compound's effects, highlighting consistencies and variations in experimental outcomes. Factors such as dosage, experimental models, and extraction techniques can significantly influence results, contributing to the observed variability.[1][7]
Anti-inflammatory Effects
This compound's anti-inflammatory properties are among its most extensively studied attributes. A consistent finding across different research groups is its ability to modulate key inflammatory signaling pathways. However, the effective concentrations and the magnitude of the effects reported show considerable variation.
Comparative Data on Anti-inflammatory Effects of this compound
| Cell Line/Animal Model | This compound Concentration/Dosage | Key Findings | Reference |
| In vitro (various cell types) | 5 - 100 µM or 6.25 - 25 µg/mL | Inhibition of pro-inflammatory mediators. | [1] |
| LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of NF-κB and NLRP3 inflammasome activation. | [4] |
| OVA-induced Allergic Rhinitis (AR) model | Not specified | Reduction in nasal allergic symptoms; suppression of STAT3 signaling. | [1] |
| Colon tissue (animal model) | 100 mg/kg | Decreased TNF-α and IL-17 levels. | [4] |
| In vivo (various inflammation models) | 0.1 - 500 mg/kg | Varied anti-inflammatory effects depending on model and duration. | [1] |
Key Signaling Pathways in this compound's Anti-inflammatory Action
A large body of evidence indicates that this compound exerts its anti-inflammatory effects by modulating several critical signaling cascades, primarily the NF-κB, MAPK, and JAK/STAT pathways.[2] By interfering with these pathways, this compound can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as New Potential Anti-Cancer Agent and this compound-Integrated Polymer Systems—A Novel Research Direction [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Role of this compound in Management of Cancers through Modulation of Signal Transduction Pathways | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Mangiferin: A Potential Therapeutic Agent for Metabolic Syndrome - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mangiferin (B1668620) with established therapeutic agents for metabolic syndrome, namely metformin (B114582) and atorvastatin (B1662188). The information is compiled from preclinical and clinical studies to offer an objective evaluation of this compound's potential, supported by experimental data and detailed methodologies.
Comparative Efficacy on Metabolic Syndrome Parameters
The following tables summarize the quantitative effects of this compound, metformin, and atorvastatin on key markers of metabolic syndrome. Data is extracted from various in vivo studies and clinical trials to facilitate a comparative analysis.
Table 1: Effects on Body Weight and Obesity
| Therapeutic Agent | Model/Study Population | Dosage | Duration | Key Findings on Body Weight | Reference(s) |
| This compound | High-Fat Diet (HFD)-fed C57BL/6J mice | 150 mg/kg | - | Significantly improved body weight compared to HFD alone.[1] | [1] |
| Obese (fa/fa) Zucker rats | 15 mg/kg BW/day | 8 weeks | Mitigated overweight condition. | ||
| Metformin | Severely overweight children with hyperinsulinemia | 1000 mg twice daily | 6 months | Reduced BMI compared to placebo. | [2] |
| Diabetes Prevention Program (DPP) participants | 850 mg twice daily | 3.2 years (mean) | Reduced incidence of metabolic syndrome by 17% compared to placebo.[3][4] | [3][4] | |
| Atorvastatin | Not primarily indicated for weight loss | - | - | - | - |
Table 2: Effects on Glucose Homeostasis and Insulin (B600854) Resistance
| Therapeutic Agent | Model/Study Population | Dosage | Duration | Key Findings on Glycemic Control | Reference(s) |
| This compound | Streptozotocin (STZ)-induced diabetic rats | 10 and 20 mg/kg | 28 days | Significantly lowered fasting plasma glucose.[5] | [5] |
| Meta-analysis of diabetic animal models | Various | Various | Significant antidiabetic effect, improving glycolipid metabolism and enhancing insulin signaling.[6] | [6] | |
| Metformin | Patients with concurrent asthma and Metabolic Syndrome | - | 3 months | Statistically significant improvements in blood sugar control.[7] | [7] |
| Diabetes Prevention Program (DPP) participants | 850 mg twice daily | 3.2 years (mean) | Reduced incidence of metabolic syndrome, partly through improved glucose control.[3][4] | [3][4] | |
| Atorvastatin | Postmenopausal Korean women with dyslipidemia | 20 mg | 16 weeks | Fasting blood glucose was significantly elevated. |
Table 3: Effects on Dyslipidemia
| Therapeutic Agent | Model/Study Population | Dosage | Duration | Key Findings on Lipid Profile | Reference(s) |
| This compound | STZ-induced diabetic rats | 10 and 20 mg/kg | 28 days | Decreased total cholesterol, triglycerides, LDL-C; increased HDL-C.[5] | [5] |
| Overweight patients with hyperlipidemia | - | - | Improved serum lipid profiles by reducing triglycerides and increasing HDL.[8] | [8] | |
| High cholesterol diet-induced hypercholesterolemia in rats | 90 mg/kg | - | 14% reduction in serum cholesterol; 31% reduction in triglycerides. | [9] | |
| Metformin | Patients with concurrent asthma and Metabolic Syndrome | - | 3 months | Statistically significant improvements in lipid profile.[7] | [7] |
| Atorvastatin | Patients with dyslipidemia | 10-80 mg/day | - | Reduces total cholesterol, LDL-C, triglycerides; increases HDL-C.[10] | [10] |
| Postmenopausal Korean women with dyslipidemia | 20 mg | 16 weeks | LDL-C reduced by 45.8%; Total cholesterol reduced by 33.2%; Triglycerides reduced by 24.2%. | ||
| Women with Metabolic Syndrome | 80 mg | 12 weeks | Significant reduction in total cholesterol, LDL-C, triglycerides, and apolipoprotein-B.[11] | [11] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of these agents are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound's pleiotropic effects on key signaling pathways.
Caption: Metformin's primary mechanism via AMPK activation.
Caption: Atorvastatin's mechanism of action in cholesterol synthesis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these therapeutic agents are provided below.
Induction of Metabolic Syndrome in Rodents (High-Fructose Diet Model)
This protocol describes the induction of metabolic syndrome in rats using a high-fructose diet.
-
Animal Model: Male Wistar rats (8 weeks old) are used.
-
Housing: Rats are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and have free access to food and water.
-
Dietary Intervention:
-
Control Group (n=6): Fed a standard laboratory chow diet.
-
Metabolic Syndrome Group (n=6): Fed a high-fructose diet (60% fructose) for 8-12 weeks. The diet is prepared by mixing standard chow powder with fructose.
-
-
Monitoring: Body weight, food and water intake are monitored weekly.
-
Endpoint Analysis: After the dietary intervention period, rats are fasted overnight, and blood samples are collected for biochemical analysis (glucose, insulin, triglycerides, cholesterol). Tissues such as the liver and adipose tissue can be collected for further analysis.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for an oral glucose tolerance test to assess glucose homeostasis.
-
Animal Preparation: Mice are fasted for 6 hours prior to the test, with free access to water.
-
Baseline Blood Glucose: A baseline blood sample (t=0) is collected from the tail vein, and blood glucose is measured using a glucometer.
-
Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.
Measurement of Serum Lipid Profile
This protocol details the enzymatic colorimetric method for determining serum triglyceride and total cholesterol levels.
-
Sample Collection: Blood is collected from fasted animals and centrifuged at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Assay Principle: Commercially available enzymatic kits are used. For triglycerides, the assay involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a series of reactions that produce a colored product. For total cholesterol, the assay involves the hydrolysis of cholesterol esters and the oxidation of cholesterol, leading to a colored product.
-
Procedure:
-
Aliquots of serum, standards, and blanks are added to a 96-well plate.
-
The respective enzyme reagents are added to each well.
-
The plate is incubated at 37°C for a specified time (typically 5-10 minutes).
-
The absorbance is measured at a specific wavelength (e.g., 500-550 nm) using a microplate reader.
-
-
Calculation: The concentrations of triglycerides and total cholesterol in the samples are calculated by comparing their absorbance to that of the known standard.
Western Blotting for PI3K/Akt Signaling Pathway
This protocol describes the detection of key proteins in the PI3K/Akt signaling pathway.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, and other target proteins.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating a potential therapeutic agent for metabolic syndrome.
Caption: A generalized workflow for preclinical evaluation.
Conclusion
The compiled data suggests that this compound exhibits promising therapeutic potential for metabolic syndrome by addressing multiple facets of the condition, including obesity, hyperglycemia, and dyslipidemia. Its mechanism of action appears to be pleiotropic, involving the modulation of key inflammatory and metabolic signaling pathways. While established drugs like metformin and atorvastatin are highly effective for specific components of metabolic syndrome, this compound's broader spectrum of activity warrants further investigation through well-designed clinical trials to validate its efficacy and safety in human populations. This guide provides a foundational framework for researchers to design and interpret future studies on this compound as a potential therapeutic agent for this complex metabolic disorder.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic syndrome signs in Wistar rats submitted to different high-fructose ingestion protocols | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 11. Fructose Beverage Consumption Induces a Metabolic Syndrome Phenotype in the Rat: A Systematic Review and Meta-Analysis [mdpi.com]
Mangiferin and Ascorbic Acid: A Head-to-Head Comparison of Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent antioxidant compounds, both natural and synthetic, mangiferin (B1668620) and ascorbic acid (Vitamin C) are frequently subjects of investigation. This guide provides a detailed, evidence-based comparison of their free radical scavenging activities, supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Structural Perspective
This compound, a glucosylxanthone found abundantly in mangoes, owes its antioxidant prowess to its unique chemical structure.[1][2] The presence of phenolic hydroxyl groups allows it to donate hydrogen atoms or electrons to neutralize free radicals, forming stable phenoxyl radicals through resonance.[1] Ascorbic acid, a well-established antioxidant, readily donates electrons to neutralize reactive oxygen species (ROS), thereby becoming oxidized itself.[3][4]
Quantitative Comparison of Scavenging Activity
The free radical scavenging capacity of this compound and ascorbic acid has been evaluated in numerous studies using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity.
The following table summarizes the IC50 values for this compound and ascorbic acid in common free radical scavenging assays, as reported in the scientific literature.
| Assay | This compound IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) | Reference(s) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 13.84 - 38.29 | 8.4 - 41.25 | [5][6][7][8][9][10][11] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | 31.10 - 60.32 | 17.59 - 50 | [6][9][12] |
| Superoxide (B77818) Radical Scavenging | 14.17 - 49.49 | Not consistently reported in direct comparison | [6][13] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as reagent concentrations and incubation times.[14]
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, understanding the underlying experimental methodologies is crucial. Below are generalized protocols for the most common assays cited.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The antioxidant compound (this compound or ascorbic acid) is prepared in a series of concentrations.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the antioxidant solution. A control is prepared with the solvent instead of the antioxidant.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the antioxidant concentration.[7]
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.
-
Generation of ABTS•+: ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to form the ABTS•+ solution. This solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction: Various concentrations of the antioxidant are added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time.
-
Measurement: The decrease in absorbance is measured spectrophotometrically.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.[15]
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O2•−), often generated by an enzymatic (e.g., xanthine (B1682287)/xanthine oxidase) or non-enzymatic system. The reduction of a detector molecule, such as nitroblue tetrazolium (NBT), by the superoxide radical is inhibited in the presence of an antioxidant.
-
Reaction System: A system to generate superoxide radicals is established (e.g., xanthine and xanthine oxidase).
-
Reaction Mixture: The reaction mixture contains the superoxide generating system, a detection molecule (e.g., NBT), and various concentrations of the antioxidant.
-
Incubation: The mixture is incubated at a specific temperature for a defined period.
-
Measurement: The formation of the reduced product (e.g., formazan (B1609692) from NBT) is measured spectrophotometrically.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance with and without the antioxidant, and the IC50 value is subsequently determined.[16]
Visualizing the Process
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: General workflow for in vitro free radical scavenging assays.
Caption: Mechanism of free radical neutralization by this compound and ascorbic acid.
Conclusion
Both this compound and ascorbic acid are potent free radical scavengers. The compiled data indicates that their activities can be comparable, with variations depending on the specific radical species and the assay conditions. While ascorbic acid is a well-characterized and widely used antioxidant standard, this compound presents a promising natural alternative with a robust antioxidant profile. For researchers and drug development professionals, the choice between these compounds may depend on factors such as the target application, desired formulation properties, and the specific oxidative stress context being addressed. Further in vivo studies are essential to fully elucidate their therapeutic potential.
References
- 1. From Nature to Nanotechnology: The Bioactivities of this compound Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ultrasound-Assisted Enzymatic Extraction of this compound From Mango (Mangifera indica L.) Peels: Process Optimization and Antioxidant Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. fedora.phaidra.univie.ac.at [fedora.phaidra.univie.ac.at]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iosrjournals.org [iosrjournals.org]
A Comparative Transcriptomic and Mechanistic Analysis of Mangiferin and its Aglycone, Norathyriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic and cellular effects of mangiferin (B1668620), a naturally occurring glucosylxanthone, and its primary metabolite, the aglycone norathyriol (B23591). While a direct head-to-head transcriptomic comparison in the same cellular model is not yet available in the published literature, this document synthesizes findings from multiple studies to offer insights into their distinct and overlapping mechanisms of action. This comparison is crucial for understanding their therapeutic potential, as the conversion of this compound to norathyriol is often a key step for its bioactivity.
Data Presentation: Comparative Effects on Gene Expression
The following tables summarize the known effects of this compound and norathyriol on gene expression, compiled from various studies. It is important to note that the data for norathyriol is derived from a transcriptomic study in Caenorhabditis elegans, while the data for this compound is from studies on various human cell lines.
Table 1: Summary of Differentially Expressed Genes (DEGs) in C. elegans Treated with Norathyriol
| Gene | Description | Regulation | Implicated Pathway |
| daf-2 | Insulin/IGF-1 receptor homolog | Downregulated | Insulin/IGF-1 Signaling |
| ist-1 | Insulin signaling pathway component | Downregulated | Insulin/IGF-1 Signaling |
| let-363 | TOR complex 1 catalytic subunit | Downregulated | TOR Signaling |
| Various | Genes involved in lipid metabolism | Altered | Lipid Metabolism |
| Various | Genes related to immune response | Altered | Immune Response |
Data synthesized from a transcriptomic analysis of C. elegans treated with 50 µM norathyriol, which identified a total of 928 DEGs.[1]
Table 2: Summary of Genes and Proteins Modulated by this compound in Human Cell Lines
| Gene/Protein | Cell Line/Model | Regulation | Biological Process |
| MMP-7, MMP-9 | MDA-MB-231 (Breast Cancer) | Downregulated | Cancer Metastasis |
| Active β-catenin | MDA-MB-231 (Breast Cancer) | Downregulated | Wnt Signaling, Cancer Progression |
| Vimentin | MDA-MB-231 (Breast Cancer) | Downregulated | Epithelial-Mesenchymal Transition |
| E-cadherin | MDA-MB-231 (Breast Cancer) | Upregulated | Cell Adhesion, Tumor Suppression |
| BCR/ABL | K562 (Leukemia) | Downregulated | Oncogenesis |
| miR-15b | U87 (Glioma) | Upregulated | Tumor Suppression |
| Inflammatory Cytokines (e.g., IL-6, TNF-α) | Various | Downregulated | Inflammation |
| Nrf2 | Macrophages | Upregulated | Oxidative Stress Response |
| NF-κB | Macrophages | Downregulated | Inflammation |
| SIRT-1 | Hepatic Cells | Upregulated | Lipid Metabolism, Longevity |
| Phospho-AMPK | Hepatic Cells, L6 Myotubes | Upregulated | Energy Metabolism |
| SREBP-1c | Hepatic Cells | Downregulated | Lipogenesis |
This table compiles data from multiple studies investigating the effects of this compound on specific gene and protein expression in various human cell lines.[2][3][4][5][6]
Comparative Analysis of Molecular Mechanisms
This compound and norathyriol exhibit both distinct and overlapping effects on key signaling pathways, which likely accounts for their different biological activities.
Estrogen Receptor Modulation: A significant difference lies in their interaction with estrogen receptors. While this compound selectively activates Estrogen Receptor Alpha (ERα), norathyriol activates both ERα and Estrogen Receptor Beta (ERβ).[7] This differential activation may explain why norathyriol, but not this compound, inhibits the proliferation of ER-positive breast cancer cells like MCF-7.[7]
Metabolic Regulation: Both compounds play a role in regulating cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).[4] Norathyriol is suggested to be the more potent activator and the primary active metabolite of this compound in improving glucose metabolism.[4] The activation of AMPK by both compounds leads to the downstream regulation of pathways involved in glucose uptake and fatty acid oxidation.
Anti-inflammatory and Antioxidant Responses: this compound is well-documented for its ability to suppress inflammatory pathways by inhibiting NF-κB and activating the Nrf2 antioxidant response element.[6] This leads to a reduction in the expression of pro-inflammatory cytokines. While less is known about the comprehensive anti-inflammatory transcriptomic profile of norathyriol, its ability to modulate pathways like ERK suggests it also possesses anti-inflammatory properties.
Anti-cancer Activity: Norathyriol demonstrates broader anti-cancer effects in some contexts, such as in breast cancer cell lines where this compound is inactive.[7] This is attributed to its distinct signaling effects, including the activation of ERβ and inhibition of all three Peroxisome Proliferator-Activated Receptor (PPAR) isoforms, a characteristic not shared by this compound. This compound's anti-cancer effects in other models are often linked to the downregulation of matrix metalloproteinases (MMPs) and the modulation of apoptosis-related genes.[3]
Experimental Protocols
Transcriptomic Analysis of Norathyriol-treated C. elegans
-
Worm Culture and Treatment: Wild-type C. elegans N2 were synchronized and cultured on NGM plates seeded with E. coli OP50. Worms were treated with 50 µM norathyriol from the L1 stage.
-
RNA Extraction: Total RNA was extracted from young adult worms using a TRIzol-based method, followed by purification.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared using a commercial kit and sequenced on an Illumina platform to generate paired-end reads.
-
Bioinformatic Analysis: Raw reads were filtered for quality and mapped to the C. elegans reference genome. Differential gene expression analysis was performed to identify genes with significant changes in expression upon norathyriol treatment. Gene Ontology (GO) and KEGG pathway enrichment analyses were conducted to identify the biological processes and signaling pathways affected.[1]
Cell Culture and Treatment with this compound/Norathyriol (General Protocol)
-
Cell Seeding: Human cell lines (e.g., MCF-7, HepG2) are seeded in appropriate culture plates and allowed to adhere overnight in a standard incubator (37°C, 5% CO2).
-
Compound Preparation: this compound or norathyriol is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.
-
Cell Treatment: The culture medium is replaced with the medium containing the test compounds or vehicle control. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following treatment, cells are harvested for various assays, including RNA extraction for gene expression analysis (qPCR, RNA-seq), protein extraction for Western blotting, or cell viability assays.[4][7]
Mandatory Visualizations
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Comparative signaling pathways of this compound and norathyriol.
Caption: Metabolic conversion of this compound to its active aglycone.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and its aglycone, norathyriol, improve glucose metabolism by activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Estrogen modulation properties of this compound and quercetin and the this compound metabolite norathyriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the mango components this compound and quercetin and the putative this compound metabolite norathyriol on the transactivation of peroxisome proliferator-activated receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the binding affinity of mangiferin to specific molecular targets
For researchers and drug development professionals, understanding the binding affinity of a natural compound like mangiferin (B1668620) to its molecular targets is a critical step in evaluating its therapeutic potential. This guide provides a comparative overview of this compound's binding to various specific molecular targets, supported by experimental data and detailed methodologies.
This compound, a xanthone (B1684191) C-glucoside found in various plant species, has garnered significant attention for its diverse pharmacological activities. Its efficacy is rooted in its ability to interact with and modulate the function of multiple key proteins involved in various disease pathways. This guide summarizes the quantitative data on this compound's binding affinity, compares it with other relevant compounds, and provides insights into the experimental protocols used for these validations.
Comparative Analysis of Binding Affinity
The binding affinity of this compound to a range of molecular targets has been investigated using both in-silico and in-vitro techniques. The following tables summarize the key quantitative data, offering a comparative perspective.
Table 1: In-Silico Binding Affinities of this compound to Various Molecular Targets
| Molecular Target | Protein Class | Therapeutic Area | Binding Affinity (kcal/mol) | Compared Compound | Binding Affinity of Compared Compound (kcal/mol) | Reference |
| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Inflammation, Cancer | -10.1 | Rofecoxib | Not explicitly stated, but this compound showed higher affinity than five COX-2 inhibitors. | [1] |
| Leukotriene A4 Hydrolase (LA4H) | Enzyme (Hydrolase) | Inflammation | -10.3 | - | - | [1] |
| B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | Cancer | -7.6 | - | - | [1] |
| B-cell lymphoma-extra large (Bcl-xL) | Apoptosis Regulator | Cancer | -7.4 | - | - | [1] |
| Casein Kinase 2 alpha (CK2α) | Enzyme (Kinase) | Cancer | -8.3 | - | - | [1] |
| BUB1 Budding Uninhibited By Benzimidazoles 1 (BUBR1) | Protein Kinase | Cancer | -6.7 | - | - | [1] |
| Mitotic Arrest Deficient 2 (MAD2) | Cell Cycle Checkpoint Protein | Cancer | -7.6 | - | - | [1] |
| Phosphoinositide 3-kinase (PI3K) | Enzyme (Kinase) | Cancer | -11.20 | Curcumin (B1669340) | Not specified for individual targets | [2][3][4] |
| Protein Kinase B (Akt) | Enzyme (Kinase) | Cancer | -15.16 | Curcumin | Not specified for individual targets | [2][3][4] |
| Mammalian Target of Rapamycin (mTOR) | Enzyme (Kinase) | Cancer | -10.24 | Curcumin | Not specified for individual targets | [2][3][4] |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Receptor Tyrosine Kinase | Cancer | High Affinity (qualitative) | Silybin, Gefitinib | Not specified | [5] |
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Cancer | High Affinity (qualitative) | Silybin, Gefitinib | Not specified | [5] |
| Neuraminidase (NA) of Influenza A(H1N1) | Enzyme (Hydrolase) | Infectious Disease | -8.1 | Zanamivir | -6.4 | [6] |
Table 2: In-Vitro Validation of this compound's Binding and Inhibitory Activity
| Molecular Target | Experimental Method | Measured Parameter | Value | Compared Compound | Value of Compared Compound | Reference |
| Aldose Reductase (AR) | Isothermal Titration Calorimetry (ITC) | Association Constant (Ka) | 6.47 x 10⁶ M⁻¹ | - | - | [7] |
| Aldose Reductase (AR) | Enzyme Inhibition Assay | IC50 | 67.711 µg/ml | Quercetin | 59.6014 µg/ml | [7] |
| Neuraminidase (NA) of Influenza A(H1N1) | Enzyme Inhibition Assay | IC50 | 88.65 µM | Zanamivir | 0.42 nM (range: 0.1–3.43 nM) | [6] |
| HT-29 (colorectal cancer) cells | MTT Assay | IC50 | Concentrations of 5, 10, 15, and 30 µg/ml showed cytotoxic effects. | - | - | [1] |
| K-562 (myeloid leukemia) cells | Anti-proliferative Assay | IC50 | 149 µg/ml | - | - | [8] |
| Jurkat (T-lymphocyte) cells | Anti-proliferative Assay | IC50 | 297 µg/ml | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the validation of this compound's binding affinity.
Molecular Docking
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. A common protocol involves:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed, and polar hydrogens are added. The 3D structure of this compound is generated and optimized.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: Software such as AutoDock Vina is used to perform the docking.[1] The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results: The pose with the lowest binding energy is generally considered the most favorable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat change that occurs when two molecules interact. This allows for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the ligand (this compound) is loaded into the injection syringe. Both are in the same buffer solution.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction. For instance, the binding of this compound to aldose reductase was validated using ITC, which provided a floating association constant (Ka) of 6.47×10⁶, a binding enthalpy (ΔH) of -46.11 kJ/mol, and a binding stoichiometry (n) of 1.84.[7]
Enzyme Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a common metric.
-
Assay Setup: The assay is typically performed in a multi-well plate. Each well contains the enzyme, its substrate, and a buffer solution.
-
Inhibitor Addition: this compound is added at various concentrations to the wells. Control wells without the inhibitor are also included.
-
Reaction Initiation and Incubation: The reaction is initiated by adding the substrate. The plate is then incubated for a specific period at an optimal temperature.
-
Detection: The product of the enzymatic reaction is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For example, the IC50 of this compound against aldose reductase was found to be 67.711 µg/ml.[7]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Visualizing Molecular Interactions and Workflows
To further elucidate the context of this compound's action and the methods used to study it, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for validating binding affinity.
References
- 1. In-silico and in-vitro studies on the efficacy of this compound against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Nanotechnological synergy of this compound and curcumin in modulating PI3K/Akt/mTOR pathway: a novel front in ovarian cancer precision therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the inhibitory activity of this compound and Silybin against HER2 and EGFR using theoretical and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated In Silico, In Vitro, and In Vivo Studies Reveal this compound as a Promising Antiviral Agent Against H1N1/pdm2009 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-silico study and in-vitro validations for an affinity of this compound with aldose reductase: Investigating potential in tackling diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of Mangiferin
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of mangiferin (B1668620), a bioactive compound with significant interest in pharmaceutical research. Adherence to these guidelines will not only ensure a safe laboratory environment but also build a foundation of trust in your operational protocols.
Immediate Safety and Disposal Plan
While this compound is not classified as a hazardous substance, prudent laboratory practice dictates that its disposal be handled with care to minimize environmental impact and ensure workplace safety. The following procedures provide a clear framework for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures:
-
Waste Identification and Segregation:
-
Solid this compound waste (e.g., expired powder, residue from containers) should be collected in a designated, clearly labeled waste container.
-
Solutions containing this compound should be segregated based on the solvent used. Aqueous solutions may have different disposal routes than solutions with organic solvents.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Disposal of Solid this compound Waste:
-
For small quantities of solid this compound, it is recommended to place it in a sealed, labeled container and dispose of it through a licensed chemical waste disposal service.
-
While some non-hazardous solids can be disposed of in regular laboratory trash, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[1][2]
-
-
Disposal of this compound Solutions:
-
Aqueous Solutions: Depending on local regulations and the concentration, dilute aqueous solutions of this compound may be permissible for drain disposal after neutralization. ALWAYS confirm with your institution's EHS department before disposing of any chemical down the drain.[2][3]
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in appropriate, labeled solvent waste containers. These containers should be sent for incineration or disposal via a certified hazardous waste management company.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water or ethanol).
-
The rinsate from the first rinse should be collected and disposed of as chemical waste.
-
After triple rinsing, the container labels should be defaced or removed, and the container can then be disposed of in the regular trash or recycled according to your facility's procedures.
-
Emergency Procedures for Spills: In the event of a this compound spill, avoid generating dust. Mechanically scoop the solid material into a container for disposal. For solutions, absorb the spill with an inert material and place it in a sealed container for disposal. Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Presentation
The concentration of this compound can vary significantly depending on the source material. The following table summarizes the this compound content found in the fruit peel, pulp, and seed kernel of various Chinese mango cultivars, providing valuable data for researchers sourcing this compound.[3]
| Cultivar | Peel (mg/g DW) | Pulp (mg/g DW) | Seed Kernel (mg/g DW) |
| Lvpimang (LPM) | 7.49 | 0.12 | 0.25 |
| Zihuamang (ZHM) | 7.34 | 0.11 | 2.43 |
| Xiaohuang-2 (XH-2) | 2.58 | 0.09 | 1.04 |
| Jinhuangmang | 2.31 | 0.08 | 0.18 |
| Tainong-1 | 1.98 | 0.07 | 0.15 |
| Guifei | 1.85 | 0.06 | 0.12 |
| Aozhoumang | 1.54 | 0.05 | 0.10 |
| Jidanmang | 1.23 | 0.04 | 0.08 |
| Hongyu | 1.11 | 0.03 | 0.07 |
| Sannianmang | 0.98 | 0.02 | 0.06 |
| Guire-82 | 0.85 | 0.01 | 0.05 |
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the quantitative analysis of this compound in a sample.
1. Preparation of Standard Solution:
-
Accurately weigh 1.0 mg of this compound standard and dissolve it in 80% methanol (B129727) to prepare a stock solution of 1.0 mg/mL.
-
Perform serial dilutions of the stock solution with 80% methanol to create standard solutions with concentrations of 0.1, 0.2, 0.4, 0.6, and 0.8 mg/mL.[3]
2. Sample Preparation (from Mango Peel):
-
Grind dried mango peel into a fine powder.
-
Extract 0.5 g of the powder with 10 mL of a solvent mixture (ethanol–methanol–acetone, 1:1:1) for 2 hours.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the solution at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.[3]
3. HPLC Analysis:
-
Column: C18 column.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 μL.
-
Column Temperature: 25 °C.
-
Detection: Diode-Array Detector (DAD) at a specified wavelength (e.g., 258 nm).[3]
-
Identify this compound in the sample by comparing its retention time with that of the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample to the standard curve generated from the serial dilutions.
Visualizing a Laboratory Workflow and a Key Signaling Pathway
To further enhance understanding, the following diagrams illustrate a typical laboratory workflow for handling this compound and a key signaling pathway it modulates.
References
- 1. Preparative scale extraction of this compound and lupeol from mango (Mangifera indica L.) leaves and bark by different extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification and Purification of this compound from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Mangiferin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mangiferin (B1668620), a naturally occurring glucosylxanthone with diverse biological activities.[1][2] Adherence to these procedural steps is critical for minimizing exposure and ensuring safe operational conduct and disposal.
Hazard Classification and Safety Profile
This compound is a crystalline solid for research use and is not intended for human or veterinary diagnostic or therapeutic use.[3][4] While some safety data sheets (SDS) classify it as not a hazardous substance, others categorize it as harmful if swallowed.[3][5][6][7] One source even indicates it may be fatal if swallowed. Given the conflicting information, it is prudent to handle this compound with a high degree of caution, assuming the more stringent hazard classification. The substance is assigned the GHS07 "Warning" signal word in several SDS, corresponding to its potential for acute oral toxicity.[3][7]
Quantitative Data Summary
A clear understanding of this compound's physical and toxicological properties is fundamental for safe handling. The table below summarizes key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 4773-96-0 | [3][4][5] |
| Molecular Formula | C₁₉H₁₈O₁₁ | [4] |
| Molecular Weight | 422.3 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Acute Toxicity (Oral LD50) | 2,300 mg/kg (mouse) | [3] |
| Storage Temperature | -20°C | [4] |
| Solubility | DMSO (~5 mg/ml), Dimethyl formamide (B127407) (~2 mg/ml), Slightly soluble in ethanol | [4] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound, from preparation to disposal, is crucial. This involves consistent use of appropriate personal protective equipment.
Recommended Personal Protective Equipment (PPE)
The following PPE is recommended to minimize exposure during the handling of this compound. Users must always review the complete Safety Data Sheet before use.[4]
-
Hand Protection : Wear chemical-impermeable gloves.[6] Due to a lack of specific testing for this compound, selecting gloves tested for resistance against a broad range of chemicals is advisable.[3][8]
-
Eye and Face Protection : Use tightly fitting safety goggles.[9] In situations with a potential for splashing, chemical goggles and a face shield are required.[10][11]
-
Body Protection : A lab coat or long-sleeved overall should be worn.[9] For activities with a higher risk of exposure, certified chemical protective clothing (e.g., according to EN ISO 27065) may be necessary.[9][12]
-
Respiratory Protection : While generally not required for proper use in a well-ventilated area, respiratory protection should be used if dust formation is likely.[3][6] A particle-filtering half mask or a half mask with appropriate filters is suitable.[8][9]
Standard Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Handling : Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke in the handling area.[3][6] Wash hands thoroughly after handling the substance.[3][4] Avoid prolonged or repeated exposure.[3]
-
Storage : Store this compound in a tightly closed container in a dry and well-ventilated place, at the recommended temperature of -20°C.[4]
-
Dissolving : When preparing a stock solution, dissolve the solid this compound in a suitable solvent like DMSO or dimethyl formamide, purging with an inert gas.[4]
Emergency and Disposal Plan
Immediate and appropriate action during an emergency, along with compliant disposal procedures, are critical components of the safety plan.
First Aid Measures
-
Ingestion : If swallowed, rinse the mouth with water if the person is conscious.[5] Immediately call a poison center or doctor.[3][6] Do not induce vomiting unless directed by medical personnel.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support.[5][6]
-
Skin Contact : Remove contaminated clothing immediately. Rinse the skin thoroughly with large amounts of water.[5][6]
-
Eye Contact : Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present.[3][5] Consult a physician.[5]
Accidental Release Measures (Spill Protocol)
In the event of a spill, follow these steps to contain and clean the area safely.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Product : this compound must not be disposed of with household garbage.[3] Do not allow the product to reach the sewage system.[3]
-
Disposal Method : Dispose of contents and containers at an approved waste disposal plant, in accordance with all local, regional, and national regulations.[3][6]
-
Contaminated Packaging : Uncleaned packaging should be disposed of according to official regulations.[3]
References
- 1. Anti-inflammatory effects of this compound on sepsis-induced lung injury in mice via up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. bvl.bund.de [bvl.bund.de]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. quora.com [quora.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. agriculture.basf.com [agriculture.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
